molecular formula C9H10BrNO2 B1424232 Methyl 4-(aminomethyl)-3-bromobenzoate CAS No. 1260679-57-9

Methyl 4-(aminomethyl)-3-bromobenzoate

Cat. No.: B1424232
CAS No.: 1260679-57-9
M. Wt: 244.08 g/mol
InChI Key: PQHVNMAJMLQYLJ-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-3-bromobenzoate (CAS 1260679-57-9) is a brominated aromatic ester classified as an organic building block. This compound features both an aminomethyl group and a bromo substituent on the benzoate ring, making it a versatile intermediate for various synthetic transformations. The molecular formula is C 9 H 10 BrNO 2 and it has a molecular weight of 244.09 g/mol . The presence of the reactive bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Simultaneously, the primary amine group (often handled as its hydrochloride salt, CAS 2648946-37-4 ) can be used for amide bond formation or other conjugations. This dual functionality makes it a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules and in material science. As a standard handling practice, this product requires cold-chain transportation . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(aminomethyl)-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHVNMAJMLQYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of modern drug discovery, the rational design of novel therapeutics hinges on a deep understanding of the constituent molecular fragments. Methyl 4-(aminomethyl)-3-bromobenzoate emerges as a compound of significant interest, embodying a unique structural architecture primed for synthetic diversification. Its substituted benzene ring, featuring a reactive bromine atom, a nucleophilic aminomethyl group, and a modifiable methyl ester, presents a versatile scaffold for constructing complex molecular entities.

This guide serves as a comprehensive resource for researchers, providing not just the known physical characteristics of this compound but also a practical, field-proven framework for its empirical characterization. As a Senior Application Scientist, my objective is to bridge the gap between theoretical data and laboratory application, explaining the causality behind experimental choices and ensuring that every protocol is a self-validating system for generating reliable and reproducible data. The accurate determination of physical properties is not a trivial pursuit; it is the foundational step in assessing a compound's potential "drug-likeness," influencing everything from bioavailability and formulation to pharmacokinetic profiles.[1][2][3]

Molecular Identity and Core Physicochemical Data

The first step in any rigorous scientific investigation is the unambiguous identification of the subject molecule. This compound is a distinct chemical entity, and it is crucial to differentiate it from its isomers, which may possess markedly different physical and chemical properties.

IdentifierDataSource
IUPAC Name This compound-
CAS Number 1260679-57-9[4]
Molecular Formula C₉H₁₀BrNO₂[4]
Molecular Weight 244.09 g/mol [4]
SMILES O=C(OC)C1=CC=C(CN)C(Br)=C1[4]
Storage Store in freezer (-20°C), inert atmosphere[4]

The Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage analysis of its physical properties.[5] These characteristics govern how a molecule will behave in a biological system.[3]

  • Solubility: A compound's ability to dissolve in aqueous media is a prerequisite for absorption and systemic exposure. Poor solubility is a leading cause of failure in drug development.[2]

  • Melting Point: This property provides a reliable indication of a compound's purity and is influenced by the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure substance.[6][7]

  • Lipophilicity (LogP): The balance between a molecule's affinity for lipid versus aqueous environments is critical. It influences membrane permeability, plasma protein binding, and metabolic pathways.[1][2]

The interplay of these properties dictates a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making their accurate measurement indispensable.

Experimentally Determined and Predicted Physical Properties

While comprehensive experimental data for this compound is not extensively published, we can predict its properties based on its structure and compare them to its well-characterized isomers. This comparative analysis provides a scientifically grounded starting point for laboratory investigation.

PropertyThis compound (Predicted)Isomer: Methyl 4-amino-3-bromobenzoate (Experimental)Isomer: Methyl 3-amino-4-bromobenzoate (Experimental)
Appearance White to off-white solid (predicted)Brown Crystalline Powder-
Melting Point Prediction: 90-115 °C. The presence of the flexible aminomethyl group may disrupt crystal packing compared to the amino isomer, potentially lowering the melting point.105-109 °C-
Boiling Point Prediction: >300 °C at 760 mmHg. Likely similar to isomers, though prone to decomposition at high temperatures.334.2 °C at 760 mmHg-
Water Solubility Prediction: Sparingly soluble. The polar aminomethyl and ester groups enhance solubility, but the brominated benzene ring contributes significant hydrophobicity. Expected to show pH-dependent solubility due to the basic amine.Sparingly soluble in water-
LogP (Predicted) Prediction: ~2.0-2.5. The addition of a CH₂ group compared to the amino isomer slightly increases lipophilicity.2.581.8

Protocols for Empirical Determination of Physical Properties

The following sections provide detailed, validated methodologies for the experimental characterization of this compound.

Melting Point Determination: A Criterion for Purity

Causality: The melting point of a pure crystalline solid occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[6][7] Therefore, this measurement serves as a crucial, initial indicator of sample purity. The capillary method is a standard and reliable technique.[8]

Step-by-Step Protocol (Modern Apparatus):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free, homogenous powder is essential for accurate measurement.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a tight column of 2-3 mm height.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.[7]

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin a new measurement with a slow heating ramp (1-2 °C/min).[6]

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

  • Validation: Repeat the precise determination at least twice to ensure reproducibility. Consistent values validate the result.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Scan (10-20°C/min) to find approximate MP C->D E Cool Apparatus (20°C below approx. MP) D->E F Slow Scan (1-2°C/min) E->F G Observe & Record T1 (First Drop) & T2 (All Liquid) F->G H Melting Range = T1 - T2 Assess Purity G->H

Caption: Workflow for Melting Point Determination.

Solubility Profiling: Predicting In Vivo Behavior

Causality: The principle of "like dissolves like" governs solubility.[9] The solubility of this compound will be dictated by the balance between its polar functional groups (aminomethyl, ester) and its non-polar bromophenyl core. The basicity of the aminomethyl group suggests that its solubility will be significantly higher in acidic aqueous solutions due to the formation of a polar ammonium salt.[10]

Step-by-Step Protocol for Qualitative Solubility:

  • Preparation: Add approximately 20-30 mg of the compound to a series of clean, labeled test tubes.

  • Solvent Addition: To each tube, add 1 mL of the respective solvent in 0.25 mL increments, vortexing or shaking vigorously after each addition. The solvents should include:

    • Deionized Water

    • 5% HCl (aq)

    • 5% NaOH (aq)

    • Methanol

    • Dichloromethane (DCM)

    • Ethyl Acetate

  • Observation: Observe if the solid completely dissolves after each addition. Classify as:

    • Soluble: Completely dissolves in ≤ 1 mL of solvent.

    • Sparingly Soluble: Some, but not all, of the material dissolves.

    • Insoluble: No visible dissolution.

  • pH Confirmation (for Water): If the compound is soluble in water, test the resulting solution with litmus paper to confirm its basic nature.[11]

  • Interpretation:

    • Solubility in 5% HCl confirms the presence of a basic functional group (the aminomethyl group).[10]

    • Solubility in organic solvents like DCM indicates non-polar character.

    • Comparing solubility across a range of solvents provides a comprehensive profile essential for choosing appropriate solvents for reactions, purification (e.g., recrystallization), and formulation.

SolubilityDecisionTree Start Add Compound to Water Soluble_H2O Test with Litmus Paper (Confirms Basic Amine) Start->Soluble_H2O Soluble? Insoluble_H2O Add 5% HCl (aq) Start->Insoluble_H2O Insoluble? Soluble_HCl Conclusion: Basic Compound (e.g., Amine) Insoluble_H2O->Soluble_HCl Soluble? Insoluble_HCl Add 5% NaOH (aq) Insoluble_H2O->Insoluble_HCl Insoluble? Soluble_NaOH Conclusion: Acidic Compound Insoluble_HCl->Soluble_NaOH Soluble? Insoluble_NaOH Conclusion: Neutral Compound Insoluble_HCl->Insoluble_NaOH Insoluble?

Caption: Decision tree for aqueous solubility classification.

Conclusion

This compound is a promising, yet not fully characterized, building block for medicinal chemistry. This guide provides its definitive molecular identity and a robust framework for its physical property determination. By applying the detailed protocols for measuring melting point and solubility, researchers can generate the critical data needed to assess its purity, predict its behavior in biological systems, and make informed decisions in the drug development pipeline. The synthesis of reliable data through these validated methods is the cornerstone of advancing novel chemical entities from concept to clinical reality.

References

  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]

  • Wagh, P., & P, P. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Fiveable. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. LookChem. [Link]

  • University of Calgary. (n.d.). Melting point determination. University of Calgary. [Link]

  • University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UC Davis Chem LibreTexts. [Link]

  • SSERC. (n.d.). Melting point determination. SSERC. [Link]

  • University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UMass Chemistry. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. PubChem. [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. RSC Education. [Link]

  • University of South Florida. (n.d.). Experiment 1 - Melting Points. USF Chemistry. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. U of T Chemistry. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. PubChem. [Link]

Sources

An In-depth Technical Guide to Methyl 4-(aminomethyl)-3-bromobenzoate (CAS No. 1260679-57-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(aminomethyl)-3-bromobenzoate is a substituted aromatic compound with the CAS number 1260679-57-9. This technical guide provides a comprehensive overview of the currently available information on this molecule. It is important to note that, at the time of this writing, detailed studies on the biological activity, mechanism of action, and specific experimental protocols for this compound are not extensively available in the public domain. The information presented herein is compiled from chemical supplier data and patents related to structurally similar compounds, suggesting its primary role as a chemical intermediate in organic synthesis, particularly in the context of pharmaceutical and materials science research.

Chemical Identity and Physicochemical Properties

This compound is a benzoate ester containing both an aminomethyl and a bromo substituent on the benzene ring. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
CAS Number 1260679-57-9[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
IUPAC Name This compoundN/A
Synonyms Benzoic acid, 4-(aminomethyl)-3-bromo-, methyl ester[1]
SMILES COC(=O)C1=CC=C(CN)C(Br)=C1N/A
Storage Conditions Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C.[1]

Potential Applications as a Pharmaceutical Intermediate

While direct biological activity data for this compound is scarce, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of a primary amine, a bromo group, and a methyl ester provides multiple reactive sites for further chemical modifications.

A United States patent (US7265238B2) describes a process for preparing the closely related compound, methyl 4-(aminomethyl)benzoate, and highlights its use as an intermediate for the synthesis of active pharmaceutical ingredients.[2][3] This suggests that this compound could serve a similar purpose, with the bromine atom providing an additional handle for cross-coupling reactions or other substitutions to build molecular complexity.

Synthesis and Chemical Reactivity

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published. However, based on general organic chemistry principles, its synthesis could potentially be achieved from commercially available starting materials such as 4-cyano-3-bromobenzoic acid or 4-methyl-3-bromobenzoic acid through a series of functional group transformations.

The reactivity of this molecule is dictated by its three main functional groups:

  • Primary Amine (-NH₂): Can undergo acylation, alkylation, and other reactions typical of primary amines to form amides, secondary amines, etc.

  • Bromo Group (-Br): Can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. It can also be a leaving group in nucleophilic aromatic substitution reactions under certain conditions.

  • Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides.

Biological Activity and Mechanism of Action: An Area for Future Research

As of the current date, there are no published studies detailing the biological activity or mechanism of action of this compound. Research on structurally related compounds may offer some direction for future investigation. For instance, a study on various methyl 4-aminobenzoate derivatives (note the amino vs. aminomethyl substitution) demonstrated their potential as inhibitors of glutathione reductase and glutathione S-transferase, enzymes crucial in cellular defense against oxidative stress.[4] However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to significant structural differences.

The absence of data presents an opportunity for researchers in drug discovery and chemical biology to explore the potential of this compound. Screening for activity against various biological targets could unveil novel therapeutic applications.

Experimental Protocols: A Call for Development

Consistent with the lack of biological studies, there are no established experimental protocols for the use of this compound in biological assays or as a therapeutic agent. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the specific research question and experimental design.

For chemical synthesis and modification, standard organic chemistry laboratory procedures would apply. Any researcher handling this compound should refer to its Material Safety Data Sheet (MSDS) for appropriate safety and handling guidelines.

Conclusion and Future Perspectives

This compound (CAS No. 1260679-57-9) is a chemical entity with potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and materials. Its multifunctional nature allows for a wide range of chemical transformations. However, there is a clear gap in the scientific literature regarding its physicochemical properties, biological activity, and mechanism of action. This presents a fertile ground for future research to explore the untapped potential of this molecule. The scientific community is encouraged to investigate this compound further and publish their findings to expand the collective knowledge and potentially unlock new applications.

References

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 4-(aminomethyl)-3-bromobenzoate is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the physicochemical properties influencing the solubility of this compound, predicts its solubility behavior in various solvent systems, and offers detailed, field-proven protocols for its experimental determination. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for researchers working with this and structurally related compounds.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering a compound's bioavailability and efficacy. This compound, with its combination of a lipophilic brominated benzene ring and a hydrophilic aminomethyl group, presents an interesting case study in solubility. This guide aims to deconstruct the factors governing its solubility and provide the necessary tools for its accurate measurement and interpretation.

Physicochemical Profile and Predicted Solubility

Table 1: Physicochemical Properties of this compound and a Structural Isomer

PropertyThis compoundMethyl 4-amino-3-bromobenzoate (Isomer)
CAS Number 1260679-57-9[1]106896-49-5[2]
Molecular Formula C₉H₁₀BrNO₂[1]C₈H₈BrNO₂[2]
Molecular Weight 244.09 g/mol [1]230.06 g/mol [2]
Structure
Predicted LogP ~2.0 - 2.52.8[2]
Predicted pKa ~8.5 - 9.5 (for the aminomethyl group)0.41 (Predicted for the aromatic amino group)
Melting Point Not available105-109 °C
Qualitative Water Solubility Predicted to be low at neutral pHSparingly soluble in water[2]
Expert Analysis of Structural Impact on Solubility:

The primary structural difference between the target compound and its isomer is the presence of a methylene (-CH₂-) spacer between the amino group and the benzene ring. This seemingly minor change has profound implications for the compound's basicity and, consequently, its pH-dependent solubility.

  • Basicity (pKa): The amino group in methyl 4-amino-3-bromobenzoate is directly attached to the aromatic ring, making it a weak base (an aniline derivative) with a very low predicted pKa. In contrast, the aminomethyl group in the target compound is a primary aliphatic amine. Its basicity is significantly higher, with an estimated pKa in the range of 8.5 to 9.5. This means that at physiological pH (7.4), a substantial portion of this compound will exist in its protonated, cationic form, which is expected to be more water-soluble.

  • Lipophilicity (LogP): The introduction of the polar aminomethyl group generally decreases lipophilicity compared to a simple methyl group. The predicted LogP for the target compound is likely to be slightly lower than that of its amino-substituted isomer, suggesting a modest increase in intrinsic aqueous solubility.

Predicted Solubility Profile:
  • Aqueous Solubility: At neutral pH, the compound is expected to exhibit low aqueous solubility due to the hydrophobic nature of the brominated benzene ring. However, as the pH of the solution becomes acidic (pH < pKa of the aminomethyl group), the compound will become protonated, leading to a significant increase in aqueous solubility.

  • Organic Solvent Solubility: The compound is predicted to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane is expected to be low. The behavior of structurally similar compounds like 4-aminomethylbenzoic acid, which can be insoluble in methanol unless acidified due to its zwitterionic nature, suggests that the salt form of the target compound may be necessary for dissolution in some polar organic solvents.[3]

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. The two most common and informative methods are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.[4]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

    • Causality: Using an excess of the solid ensures that the solution reaches saturation and is in equilibrium with the solid phase.[5]

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. A preliminary time-to-equilibrium study is recommended.

    • Causality: Continuous agitation facilitates the dissolution process, and a controlled temperature is crucial as solubility is temperature-dependent.[6]

  • Phase Separation:

    • Allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the vials followed by filtration of the supernatant through a 0.22 µm filter is highly recommended.

    • Causality: Incomplete removal of solid particles will lead to an overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: A validated, sensitive, and specific analytical method is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in µg/mL, mg/L, or µM.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge vial C->D E Filter supernatant (0.22 µm filter) D->E F Dilute aliquot E->F G Analyze by HPLC or LC-MS F->G H Calculate solubility G->H

Caption: Shake-Flask Method Workflow.

Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It reflects the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Protocol: Turbidimetric Kinetic Solubility Assay

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Causality: DMSO is a strong organic solvent capable of dissolving most drug-like molecules at high concentrations.

  • Assay Plate Preparation:

    • In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition and Precipitation:

    • Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer in the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

    • Causality: The rapid addition of the DMSO stock to the aqueous buffer causes the compound to precipitate once its solubility limit is exceeded.

  • Turbidity Measurement:

    • Immediately after addition, measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

    • Causality: The amount of precipitated solid is proportional to the turbidity of the solution.

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility.[5]

Diagram 2: pH-Dependent Solubility Equilibrium

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) A [Compound]-NH3+ (Protonated, Soluble) B [Compound]-NH2 (Neutral, Less Soluble) A->B + OH- - H2O

Caption: Effect of pH on compound ionization and solubility.

Implications for Drug Development

The predicted pH-dependent solubility of this compound has significant implications for its potential use in drug development:

  • Oral Absorption: The increased solubility in the acidic environment of the stomach could facilitate its dissolution, which is a prerequisite for absorption. However, its precipitation in the more neutral pH of the intestine needs to be considered.

  • Formulation: For intravenous administration, a formulation with an acidic pH might be necessary to ensure complete dissolution. For oral formulations, strategies such as salt formation (e.g., hydrochloride salt) could be employed to improve aqueous solubility and dissolution rate.

  • In Vitro Assays: When conducting biological assays, the solubility of the compound in the assay medium is critical. The use of DMSO as a co-solvent should be carefully controlled, and the final concentration of the compound should not exceed its solubility limit to avoid misleading results due to precipitation.

Conclusion

While direct, published solubility data for this compound is lacking, a comprehensive analysis based on its chemical structure and the properties of its close isomer allows for a strong predictive understanding of its solubility behavior. This guide provides the theoretical framework and practical, step-by-step protocols for researchers to experimentally determine the thermodynamic and kinetic solubility of this compound. An accurate assessment of solubility is an indispensable step in the rational design and development of new chemical entities for pharmaceutical and other applications.

References

  • "Experimental and Computational Methods Pertaining to Drug Solubility." SciSpace, 10 Feb. 2012, [Link].

  • "Methyl 4-amino-3-bromobenzoate." PubChem, National Center for Biotechnology Information, [Link].

  • Bergström, Christel A. S., and Per Artursson. "A review of methods for solubility determination in biopharmaceutical drug characterisation." Journal of Pharmacy and Pharmacology, vol. 71, no. 11, 2019, pp. 1643-1658, [Link].

  • "Methyl 4-bromobenzoate." PubChem, National Center for Biotechnology Information, [Link].

  • "I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?" ResearchGate, 14 June 2018, [Link].

  • "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications, [Link].

Sources

An In-depth Technical Guide to the Purity and Assay of Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Establishing Analytical Control Over a Key Pharmaceutical Intermediate

Methyl 4-(aminomethyl)-3-bromobenzoate is a critical building block in the synthesis of a variety of pharmacologically active molecules. As with any pharmaceutical intermediate, a comprehensive understanding and rigorous control of its purity and assay are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish robust analytical control over this key intermediate. We will delve into the core principles of purity analysis, assay determination, and the validation of the analytical methods employed, grounding our discussion in established regulatory expectations and field-proven insights.

Physicochemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of this compound is the foundation of any analytical strategy.

PropertyValueSource
Molecular Formula C9H10BrNO2[1]
Molecular Weight 244.09 g/mol [2]
CAS Number 1260679-57-9[2]
Appearance White to off-white crystalline powder[3]
Solubility Sparingly soluble in water[3]

The synthesis of this compound can introduce a range of impurities that must be monitored and controlled. A likely synthetic pathway involves the bromination of a methyl 4-(aminomethyl)benzoate precursor or the esterification of 4-(aminomethyl)-3-bromobenzoic acid. Based on these potential routes, likely impurities include:

  • Starting Materials: Unreacted methyl 4-(aminomethyl)benzoate or 4-(aminomethyl)-3-bromobenzoic acid.

  • Isomeric Impurities: Positional isomers such as Methyl 3-(aminomethyl)-4-bromobenzoate or Methyl 4-(aminomethyl)-2-bromobenzoate.

  • Over-brominated Species: Di-brominated analogues.

  • Process-Related Impurities: Reagents, catalysts, and by-products from the synthesis. For example, if N-bromosuccinimide (NBS) is used for bromination, succinimide could be a potential impurity.[4]

  • Degradation Products: Products arising from hydrolysis, oxidation, or other degradation pathways.

Core Analytical Strategy: A Multi-faceted Approach

A robust analytical strategy for this compound should be multi-faceted, employing orthogonal analytical techniques to ensure a comprehensive assessment of purity and assay. The selection of methods should be guided by the principles of specificity, accuracy, precision, and linearity as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7]

G cluster_0 Analytical Strategy cluster_1 Core Techniques cluster_2 Supporting Analyses Purity_Assay Purity & Assay Determination HPLC HPLC-UV/DAD (Purity & Assay) Purity_Assay->HPLC Primary Method GC_MS GC-MS (Residual Solvents & Volatile Impurities) Purity_Assay->GC_MS NMR qNMR (Assay & Structural Confirmation) Purity_Assay->NMR Orthogonal Method Titration Titration (Assay) Purity_Assay->Titration LOD Loss on Drying (Water Content) Purity_Assay->LOD ROI Residue on Ignition (Inorganic Impurities) Purity_Assay->ROI Heavy_Metals Heavy Metals Purity_Assay->Heavy_Metals

Caption: Core analytical strategy for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the cornerstone for determining the purity and assay of this compound due to its high selectivity and sensitivity for non-volatile organic molecules.[8]

Method Development and Validation

The development and validation of an HPLC method must be a systematic process.[9][10][11] The goal is to create a stability-indicating method capable of separating the main component from all potential impurities and degradation products.

G Start Method Development Start Column_Selection Column Selection (e.g., C18) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water, pH) Column_Selection->Mobile_Phase Detection Wavelength Selection Mobile_Phase->Detection Gradient Gradient Optimization Detection->Gradient Validation Method Validation (ICH Q2(R1)) Gradient->Validation End Validated Method Validation->End

Caption: HPLC method development and validation workflow.

Illustrative HPLC Method Protocol

The following is a representative HPLC method for the analysis of this compound. This method would require full validation before implementation.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50)
Forced Degradation Studies

Forced degradation, or stress testing, is essential to establish the stability-indicating nature of the HPLC method.[12][13][14][15][16] This involves subjecting a solution of this compound to harsh conditions to intentionally generate degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid material to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Orthogonal Analytical Techniques for Comprehensive Characterization

To ensure the highest level of confidence in the analytical results, orthogonal methods that rely on different chemical principles should be employed.

Quantitative NMR (qNMR) for Assay Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for assay determination. It is a direct measurement technique that does not require a reference standard of the analyte.

Experimental Protocol for qNMR:

  • Sample Preparation: Accurately weigh approximately 15-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.[8]

  • Solvent: Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) with a long relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.[8]

  • Calculation: The assay is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the method of choice for the identification and quantification of residual solvents and other volatile or semi-volatile impurities that may be present from the manufacturing process.[17][18]

Experimental Protocol for GC-MS (Headspace):

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample into a headspace vial. Add a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace.

  • Injection: Inject a known volume of the headspace gas into the GC-MS system.

  • Separation and Detection: Use a suitable GC column (e.g., a polar capillary column) and a temperature gradient to separate the volatile components. The mass spectrometer is used for identification and quantification.

Conclusion: A Framework for Quality

This guide has outlined a comprehensive analytical framework for establishing the purity and assay of this compound. By integrating a validated, stability-indicating HPLC method with orthogonal techniques such as qNMR and GC-MS, and by thoroughly investigating the potential impurity profile through forced degradation studies, researchers and manufacturers can ensure the quality and consistency of this vital pharmaceutical intermediate. Adherence to these principles not only satisfies regulatory requirements but also builds a foundation of scientific understanding that is critical for successful drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [5]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [19]

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The Synthetic Versatility of Methyl 4-(aminomethyl)-3-bromobenzoate: A Technical Guide for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Methyl 4-(aminomethyl)-3-bromobenzoate is a trifunctional scaffold poised to offer significant advantages in the synthesis of complex molecular architectures. Its unique arrangement of an aminomethyl group, a bromine atom, and a methyl ester on a central phenyl ring provides three distinct and orthogonally reactive handles. This guide delves into the synthetic potential of this compound, offering insights into its reactivity, detailed experimental protocols, and prospective applications in the construction of pharmacologically relevant molecules. For researchers and drug development professionals, this molecule represents a versatile starting point for generating libraries of compounds with diverse biological activities.

Physicochemical Properties and Synthesis

Before exploring its applications, a foundational understanding of the molecule's properties and a reliable synthetic route are essential.

PropertyValueReference
CAS Number 1260679-57-9[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Appearance Predicted to be a solid-
Solubility Soluble in organic solvents like DCM, THF, and alcoholsInferred
Proposed Synthesis of this compound

A plausible and efficient synthesis of the target molecule can be envisioned starting from the commercially available 4-aminobenzoic acid. The following multi-step synthesis prioritizes regioselectivity and employs well-established transformations.

A 4-Aminobenzoic Acid B 4-Amino-3-bromobenzoic Acid A->B Electrophilic Bromination C Methyl 4-Amino-3-bromobenzoate B->C Fischer Esterification D Methyl 4-Amino-3-(phthalimidomethyl)benzoate C->D N-Phthalimidomethylation E This compound D->E Hydrazinolysis

Caption: Proposed synthetic workflow for this compound.

Core Reactivity and Synthetic Utility

The true potential of this compound lies in the distinct reactivity of its three functional groups. With careful planning and the use of protective groups, each site can be addressed chemoselectively.

The Aryl Bromide: A Gateway to Molecular Complexity via Cross-Coupling

The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[2] This allows for the introduction of a vast array of substituents, rapidly building molecular diversity.

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures or introducing alkyl and vinyl groups.[2] The reaction of the aryl bromide with an organoboron reagent offers high functional group tolerance.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[2]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted for the selective coupling at the aryl bromide, assuming the aminomethyl group is appropriately protected (e.g., as a Boc-carbamate).

  • Materials: N-Boc-Methyl 4-(aminomethyl)-3-bromobenzoate (1.0 eq), Arylboronic acid (1.1 eq), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), Cs₂CO₃ (2.0 eq), Toluene/Water (10:1).

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add the protected starting material, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

    • Add the degassed toluene/water solvent mixture.

    • Seal the tube and heat the reaction mixture to 80 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Aminomethyl Group: A Nucleophilic Handle for Derivatization

The primary amine of the aminomethyl group is a versatile nucleophile, readily participating in a variety of transformations to introduce diverse functionalities.

To prevent unwanted side reactions during cross-coupling or ester manipulation, the aminomethyl group must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic coupling conditions and its facile removal with acid.[3][4]

cluster_protection Protection cluster_deprotection Deprotection Start_PG R-CH2-NH2 Product_PG R-CH2-NHBoc Start_PG->Product_PG Reagent_PG Boc2O, Base (e.g., Et3N) Reagent_PG->Product_PG Start_DPG R-CH2-NHBoc Product_DPG R-CH2-NH2 Start_DPG->Product_DPG Reagent_DPG Acid (e.g., TFA in DCM) Reagent_DPG->Product_DPG

Caption: Boc-protection and deprotection of the aminomethyl group.

Once protected and other transformations are complete, the deprotected amine can undergo amide bond formation with a wide range of carboxylic acids using standard coupling reagents.[5] This is one of the most common reactions in medicinal chemistry for building larger molecules and peptidomimetics.[5]

Experimental Protocol: Amide Coupling with HATU

  • Materials: Methyl 4-(aminomethyl)-3-(substituted)benzoate (deprotected, 1.0 eq), Carboxylic acid (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq), Anhydrous DMF.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF.

    • Stir the solution at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • Add the amine starting material to the reaction mixture.

    • Stir at room temperature for 4-12 hours until the reaction is complete (monitored by LC-MS).

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer, concentrate, and purify by chromatography.

The Methyl Ester: A Precursor to Acids, Amides, and Alcohols

The methyl ester functionality offers a third point for diversification, although it is generally less reactive than the other two sites.

  • Hydrolysis: Saponification with a base like LiOH or NaOH in a water/alcohol mixture will yield the corresponding carboxylic acid. This introduces a new functional group for further amide coupling or other transformations.

  • Amidation: Direct reaction with an amine at elevated temperatures or conversion to the acyl chloride followed by amination can produce a variety of amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, providing another avenue for functionalization.

Potential Applications in Drug Discovery

The true value of this compound is realized when its synthetic handles are strategically employed to construct molecules with potential therapeutic applications.

Synthesis of Substituted Isoindolinones

Isoindolinones are a privileged scaffold found in many biologically active compounds.[6] this compound is an ideal starting material for the synthesis of 7-substituted isoindolinones.

A N-Boc-Methyl 4-(aminomethyl)-3-bromobenzoate B Suzuki Coupling Product (Aryl or Alkyl at C3) A->B 1. Suzuki Coupling (Pd cat., R-B(OH)2) C Deprotected Amine B->C 2. Boc Deprotection (TFA, DCM) D N-Alkylated Intermediate C->D 3. Reductive Amination or Alkylation (R'-CHO, NaBH(OAc)3) E 7-Substituted Isoindolinone D->E 4. Intramolecular Amidation (Heat or Coupling Agent)

Caption: Synthetic pathway to 7-substituted isoindolinones.

This synthetic route allows for diversification at two key positions: the C7 position via the initial Suzuki coupling and the N2 position via the choice of aldehyde or alkylating agent. This enables the rapid generation of a library of isoindolinones for screening against various biological targets.

Development of Pharmacophores for CNS Targets

The 4-(aminomethyl)phenyl moiety is a common feature in ligands for monoamine transporters.[7] By using this compound as a scaffold, novel inhibitors of dopamine, serotonin, and norepinephrine transporters can be designed. The bromine at the 3-position allows for the introduction of various substituents that can probe the binding pocket and modulate the selectivity and potency of the resulting compounds.

For example, a Suzuki coupling could introduce a second phenyl ring, creating a biphenyl core. Subsequent derivatization of the aminomethyl group could then be used to mimic the structures of known transporter inhibitors.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its three distinct functional groups offer a platform for controlled, sequential, and diverse synthetic transformations. From the construction of complex heterocyclic scaffolds like isoindolinones to the fine-tuning of pharmacophores for specific biological targets, the potential applications are vast. This guide provides a foundational understanding and practical protocols to empower researchers to unlock the full synthetic potential of this promising intermediate.

References

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  • Singh, N., et al. (2013). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry, 21(1), 194-205.
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  • Wang, Z., et al. (2025). Mechanochemical Activation Switches the Chemoselectivity of the Suzuki–Miyaura Cross‐Coupling to Give Azobenzenes.
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An In-Depth Technical Guide to Methyl 4-(aminomethyl)-3-bromobenzoate: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthetic Potential of a Niche Reagent

Methyl 4-(aminomethyl)-3-bromobenzoate (CAS No. 1260679-57-9) presents itself to the synthetic chemist as a molecule of significant, albeit largely untapped, potential. While commercially available from various suppliers[1][2], it is a reagent for which extensive, peer-reviewed application notes and dedicated synthetic studies remain scarce. This guide, therefore, deviates from a retrospective review. Instead, it serves as a forward-looking technical analysis grounded in the fundamental principles of organic chemistry. By dissecting the molecule into its constituent functional groups, we will explore its predicted reactivity and utility as a versatile trifunctional building block. The protocols and mechanisms described herein are based on well-established transformations of analogous structures, providing a robust framework for researchers to design novel synthetic pathways and unlock the full potential of this promising intermediate.

Molecular Profile and Physicochemical Properties

This compound is a substituted benzene derivative featuring three distinct functional groups amenable to orthogonal chemical transformations: a primary benzyl-type amine, an aromatic bromine, and a methyl ester. This unique arrangement makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1260679-57-9[1]
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol -
Monoisotopic Mass 242.989 Da[3]
SMILES COC(=O)C1=CC(=C(C=C1)CN)Br[3]
InChIKey PQHVNMAJMLQYLJ-UHFFFAOYSA-N[3]
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°C[1]

Proposed Retrosynthetic Analysis and Synthesis

While specific industrial syntheses are proprietary, a plausible and efficient laboratory-scale synthesis can be designed from commercially available precursors. A logical approach involves the functionalization of methyl 4-methyl-3-bromobenzoate. The key transformation is the selective introduction of the aminomethyl group at the benzylic position.

A common and effective method for this is radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile), followed by nucleophilic substitution with an amine equivalent. To avoid side reactions and ensure the formation of a primary amine, the Gabriel synthesis, employing phthalimide as an ammonia surrogate, is a superior choice.

Synthetic_Workflow cluster_0 Proposed Synthetic Pathway start Methyl 4-methyl-3-bromobenzoate step1 Benzylic Bromination start->step1 NBS, AIBN CCl4, Reflux intermediate Methyl 4-(bromomethyl)-3-bromobenzoate step1->intermediate step2 Gabriel Synthesis intermediate->step2 intermediate2 Phthalimide Adduct step2->intermediate2 phthalimide Potassium Phthalimide phthalimide->step2 step3 Hydrazinolysis intermediate2->step3 product This compound step3->product hydrazine Hydrazine (N2H4) hydrazine->step3

Caption: Proposed workflow for the synthesis of this compound.

Core Synthetic Applications: A Functional Group Approach

The true value of this reagent lies in the ability to selectively address its three functional groups. The general order of reactivity and common protective strategies allow for a high degree of synthetic control.

Reactions at the Aminomethyl Group

The primary aminomethyl moiety is a strong nucleophile and a base. Its reactivity is characteristic of a benzylamine.

3.1.1 N-Acylation and N-Sulfonylation

The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amides and sulfonamides. This reaction is not only a common derivatization but also serves as an effective protection strategy for the amine group, rendering it non-nucleophilic and allowing for subsequent manipulations at other sites.

Expert Insight: The choice of base is critical. Hindered bases like triethylamine are preferred to scavenge the HCl byproduct without competing as a nucleophile. The resulting amide bond is robust, making it an excellent protecting group that can be removed under harsh hydrolytic conditions if necessary.

Representative Protocol (N-Acetylation):

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by column chromatography.

3.1.2 N-Alkylation

Reductive amination or direct alkylation with alkyl halides can be employed to generate secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is a high-yield, one-pot procedure with minimal side products.

Reactions at the Aromatic Bromine: The Gateway to Complexity

The aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. These reactions are pillars of modern drug discovery and materials science.

Cross_Coupling center This compound (Amine Protected) suzuki Suzuki Coupling (C-C Bond) center->suzuki buchwald Buchwald-Hartwig (C-N, C-O Bond) center->buchwald sonogashira Sonogashira Coupling (C-C Bond, Alkyne) center->sonogashira cyanation Cyanation (C-CN Bond) center->cyanation boronic R-B(OH)2 Pd Catalyst, Base suzuki->boronic amine R2NH Pd Catalyst, Base buchwald->amine alkyne R-C≡CH Pd/Cu Catalyst, Base sonogashira->alkyne cn_source Zn(CN)2 or CuCN Pd Catalyst cyanation->cn_source

Caption: Key cross-coupling reactions at the aryl bromide position.

3.2.1 Suzuki-Miyaura Coupling

This palladium-catalyzed reaction with a boronic acid or ester is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. It allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the bromine position.

Expert Insight: For this substrate, prior protection of the aminomethyl group (e.g., as a Boc-carbamate or amide) is highly recommended. The free amine can coordinate to the palladium catalyst, potentially inhibiting catalysis. The choice of phosphine ligand and base (e.g., SPhos, XPhos and K₂CO₃, Cs₂CO₃) is crucial for achieving high yields and must be screened for optimal results. A similar aromatic ester, Methyl 4-bromo-3-methylbenzoate, has been shown to undergo Suzuki coupling effectively[4].

Representative Protocol (Suzuki Coupling of an Analogous Substrate): This protocol is adapted for a generic aryl bromide and requires optimization.

  • To an oven-dried flask, add the N-protected this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

3.2.2 Buchwald-Hartwig Amination

This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. This provides a direct route to complex aniline derivatives, which are prevalent in pharmaceuticals.

Reactions of the Methyl Ester

The methyl ester group is the least reactive site under neutral or mildly acidic/basic conditions, making it a stable spectator in many transformations. However, it can be readily modified when desired.

3.3.1 Hydrolysis

Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system efficiently converts the methyl ester to the corresponding carboxylic acid. This introduces a new functional handle for further reactions, such as amide bond formation (e.g., via EDC/HOBt coupling) or other carboxylic acid chemistry. A general method for esterifying the parent acid involves refluxing in methanol with a catalytic amount of strong acid[5].

3.3.2 Amidation

Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst (e.g., sodium methoxide). This is particularly effective for forming amides from primary amines.

Conclusion: A Building Block for Integrated Synthesis

This compound is a strategically functionalized molecule poised for significant application in multi-step organic synthesis. Its three distinct reactive centers offer a platform for controlled, sequential derivatization. By leveraging the well-established chemistry of benzylamines, aryl halides, and methyl esters, researchers can use this reagent to construct complex molecular scaffolds efficiently. While its direct application in published literature is not yet widespread, its structural features strongly suggest its utility as a valuable tool for generating libraries of novel compounds in drug discovery and for creating precisely functionalized materials. This guide provides the foundational chemical principles and representative methodologies to empower scientists to integrate this versatile building block into their synthetic programs.

References

  • PubChemLite. (n.d.). This compound (C9H10BrNO2). Retrieved January 19, 2026, from [Link]

  • Accela ChemBio Inc. (2023). This compound. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to Methyl 4-(aminomethyl)-3-bromobenzoate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Methyl 4-(aminomethyl)-3-bromobenzoate in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks—molecules that offer multiple points for modification, enabling the rapid exploration of chemical space and the optimization of pharmacological properties. This compound (CAS No. 1260679-57-9) has emerged as a significant intermediate, valued for its trifunctional nature that provides medicinal chemists with a powerful scaffold for the synthesis of novel therapeutics.[1][2]

This technical guide offers an in-depth exploration of this compound, from its synthesis and purification to its characterization and strategic applications in pharmaceutical development. The insights provided herein are grounded in established chemical principles and aim to empower researchers in their quest for next-generation medicines.

I. Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's properties is the foundation of its effective application.

PropertyValueSource
CAS Number 1260679-57-9[3]
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol [3]
SMILES O=C(OC)C1=CC=C(CN)C(Br)=C1[3]
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C[3]

The structure of this compound is characterized by a benzene ring substituted with three key functional groups:

  • A methyl ester (-COOCH₃), which can be readily hydrolyzed to a carboxylic acid, a common feature in many drugs for interacting with biological targets.

  • An aminomethyl group (-CH₂NH₂), providing a basic center and a nucleophilic site for a wide range of chemical transformations.

  • A bromine atom , which serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[4]

This strategic arrangement of functional groups makes it a highly valuable building block for creating libraries of compounds for high-throughput screening and for the later stages of lead optimization.

II. Proposed Synthesis of this compound

Overall Synthetic Scheme

Synthetic Pathway A 3-Bromo-4-methylbenzoic acid B Methyl 3-bromo-4-methylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-(bromomethyl)-3-bromobenzoate B->C Benzylic Bromination (NBS, AIBN) D This compound C->D Amination (e.g., Gabriel Synthesis)

Caption: Proposed synthetic pathway for this compound.

Step 1: Esterification of 3-Bromo-4-methylbenzoic acid

The synthesis commences with the esterification of 3-bromo-4-methylbenzoic acid to protect the carboxylic acid functionality and increase the compound's solubility in organic solvents for subsequent reactions.

  • Reaction: 3-Bromo-4-methylbenzoic acid is reacted with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, to yield Methyl 3-bromo-4-methylbenzoate.[5]

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Detailed Protocol:

  • To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl 3-bromo-4-methylbenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Free-Radical Bromination of the Benzylic Position

The next crucial step is the selective bromination of the methyl group at the benzylic position.

  • Reaction: Methyl 3-bromo-4-methylbenzoate is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions.[6]

  • Causality: The radical initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic methyl group to form a relatively stable benzyl radical. This radical then reacts with another molecule of NBS to form the desired product and propagate the radical chain reaction. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is common for this reaction.

Detailed Protocol:

  • Dissolve Methyl 3-bromo-4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN (0.05-0.1 eq).

  • Heat the mixture to reflux under a light source (e.g., a sunlamp) to initiate the reaction.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield crude Methyl 4-(bromomethyl)-3-bromobenzoate. This intermediate is often used in the next step without further purification due to its lability.

Step 3: Conversion of the Benzyl Bromide to a Primary Amine

The final step involves the conversion of the reactive benzyl bromide to the target primary amine. The Gabriel synthesis is a reliable method to achieve this transformation, avoiding the over-alkylation often seen with direct amination with ammonia.[7]

  • Reaction: Methyl 4-(bromomethyl)-3-bromobenzoate is reacted with potassium phthalimide to form an N-substituted phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, yields the desired primary amine.

  • Causality: The phthalimide anion acts as a nucleophile, displacing the bromide from the benzylic carbon. The use of phthalimide as a protected form of ammonia prevents the product amine from reacting further with the starting benzyl bromide. The final deprotection with hydrazine proceeds via a nucleophilic acyl substitution mechanism.

Detailed Protocol:

  • Dissolve the crude Methyl 4-(bromomethyl)-3-bromobenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add potassium phthalimide (1.0-1.2 eq) to the solution and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the phthalimide intermediate.

  • Dissolve the intermediate in an alcohol solvent such as ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq) and reflux the mixture. A white precipitate of phthalhydrazide will form.

  • After cooling, filter off the precipitate and concentrate the filtrate.

  • Purify the resulting this compound by column chromatography or crystallization to obtain the final product of high purity.

III. Analytical Characterization

Ensuring the identity, purity, and quality of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the number and connectivity of protons. Expected signals would include a singlet for the methyl ester protons, a singlet for the benzylic methylene protons, a broad singlet for the amine protons, and distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring.

    • ¹³C NMR will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the benzylic carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can confirm the presence of key functional groups. Characteristic peaks would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Br stretching.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is essential for determining the purity of the final compound. A suitable method with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a buffer is typically used.

IV. Applications in Pharmaceutical Drug Discovery

The trifunctional nature of this compound makes it a highly valuable scaffold in medicinal chemistry. Its application spans various therapeutic areas, primarily due to its utility in constructing complex molecules that can interact with specific biological targets.

A. Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors feature a substituted aromatic core. The aminomethyl group of this intermediate can be acylated or alkylated to introduce functionalities that can form key hydrogen bonds with the hinge region of a kinase's ATP-binding site. The bromine atom allows for the introduction of larger, often hydrophobic, groups via cross-coupling reactions to target other regions of the binding pocket, thereby enhancing potency and selectivity.

B. Intermediate for Anti-inflammatory Agents

Substituted aminobenzoic acids are known scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 4-Amino-3-bromobenzoic acid is a building block for the synthesis of Amfenac, a potent NSAID.[11] The aminomethyl group in the title compound can be similarly derivatized to produce analogs with potential anti-inflammatory activity.

C. Building Block for Proteolysis Targeting Chimeras (PROTACs)

The development of PROTACs is a rapidly growing area in drug discovery. These bifunctional molecules require linkers to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The multiple reactive sites on this compound make it an attractive starting point for the synthesis of such linkers or for the direct incorporation into the PROTAC structure.

Applications cluster_0 This compound cluster_1 Pharmaceutical Applications A Methyl Ester Aminomethyl Bromo B Kinase Inhibitors A:f1->B Acylation/Alkylation A:f2->B Cross-Coupling C Anti-inflammatory Agents A:f0->C Hydrolysis & Derivatization D PROTACs A->D Linker Synthesis

Caption: Versatile applications of this compound in drug discovery.

V. Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for brominated aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[3] The compound should be kept in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

VI. Conclusion

This compound stands out as a strategically important and versatile intermediate for pharmaceutical research and development. Its unique combination of a reactive amine, a modifiable ester, and a synthetically useful bromine atom on a central aromatic scaffold provides a powerful platform for the synthesis of a diverse range of biologically active molecules. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, methods for its characterization, and its potential applications in modern drug discovery. As the demand for novel and effective therapeutics continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase, making this compound a valuable tool in the arsenal of medicinal chemists.

References

  • Brainly. (2023, December 7). Show how you would accomplish the following synthetic conversions: (a) Benzyl bromide to benzylamine. Retrieved from [Link]

  • University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • Brainly. (2018, May 2). Propose a reasonable synthesis to convert toluene to benzylamine. Retrieved from [Link]

  • National Institutes of Health. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • Quora. (2017, February 9). How do you convert brommbenzene to benzyl amine?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromobenzoate. Retrieved from [Link]

  • National Institutes of Health. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]

  • Cambridge Open Engage. (2025, October 27). Visible-light-driven benzylation of in situ-formed imines using toluenes and acridine photocatalysis. Retrieved from [Link]

  • Thieme. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Chegg. (2020, May 14). Spectral analysis interpretation for 4-bromobenzoic acid methyl ester. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • ResearchGate. (2017, March 24). How to selectively reduction of nitrile group in presence of ester group?. Retrieved from [Link]

  • YouTube. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]

  • C&EN. (2025, October 24). Optimizing Organic Synthesis with Methyl 3-amino-4-bromobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Springer. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of nitriles to primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-bromobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2011, November 8). Aminobenzoates as building blocks for natural product assembly lines. Retrieved from [Link]

  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • YouTube. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for the Synthesis of Derivatives from Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(aminomethyl)-3-bromobenzoate is a versatile bifunctional building block in medicinal chemistry and materials science. Its structure incorporates three distinct reactive sites: a primary aminomethyl group, an aryl bromide, and a methyl ester. This trifecta of functionality allows for sequential and selective chemical modifications, enabling the synthesis of a diverse library of complex molecules. This guide provides an in-depth exploration of the key derivatization pathways, supported by detailed, field-proven protocols and mechanistic insights. We will cover selective N-acylation of the primary amine and palladium-catalyzed cross-coupling reactions at the aryl bromide site, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of drug discovery and fine chemical synthesis, the efficiency of a synthetic route is paramount. Scaffolds that offer multiple, orthogonally reactive functional groups are invaluable as they allow for the rapid construction of molecular complexity from a single, common intermediate. This compound is a prime example of such a scaffold.

  • The primary amine serves as a nucleophilic handle for amide bond formation (N-acylation), sulfonylation, and reductive amination, introducing a wide array of side chains.

  • The aryl bromide is an ideal electrophile for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are foundational transformations in pharmaceutical synthesis.[1][2]

  • The methyl ester provides a latent carboxylic acid functionality, which can be unmasked via hydrolysis in later synthetic steps to modulate polarity, solubility, or to serve as an anchoring point for further conjugation.

This document serves as a practical guide for researchers, outlining reliable protocols to exploit this reactivity and unlock the synthetic potential of this valuable starting material.

Physicochemical & Spectroscopic Profile

Before commencing any synthesis, it is critical to confirm the identity and purity of the starting material.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 534196-61-7N/A
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol N/A
Appearance Off-white to light yellow solidN/A
Melting Point Not reported, handle as solidN/A
SMILES COC(=O)C1=CC(=C(C=C1)CN)Br[3]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired by the researcher to serve as a baseline reference for comparison with synthesized derivatives.

Synthetic Strategies & Derivatization Pathways

The orthogonal nature of the amine and aryl bromide functionalities allows for a high degree of strategic flexibility. One can choose to modify the amine first, followed by a cross-coupling reaction, or vice versa. The choice often depends on the compatibility of the desired functional groups with the conditions of the subsequent reaction.

G cluster_amine A) Reactions at the Amine cluster_bromide B) Reactions at the Aryl Bromide SM This compound Amide N-Acyl Derivatives SM->Amide RCOCl, Base Sulfonamide N-Sulfonyl Derivatives SM->Sulfonamide RSO₂Cl, Base SecAmine N-Alkyl Derivatives SM->SecAmine R'-CHO, NaBH(OAc)₃ Suzuki Biaryl Derivatives (Suzuki Coupling) SM->Suzuki Ar-B(OH)₂, Pd Catalyst, Base Hartwig N-Aryl Derivatives (Buchwald-Hartwig) SM->Hartwig R₂NH, Pd Catalyst, Base Sonogashira Alkynyl Derivatives (Sonogashira Coupling) SM->Sonogashira Alkyne, Pd/Cu Catalyst, Base

Caption: Key derivatization pathways for this compound.

Part A: Derivatization of the Aminomethyl Group

A.1. N-Acylation to Form Amides

The formation of an amide bond is one of the most fundamental and reliable reactions in organic synthesis.[4] This protocol uses a standard acyl chloride, but carboxylic anhydrides can also be employed.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive, ensuring the reaction proceeds efficiently at low to ambient temperatures.

  • Base: A non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial. It effectively scavenges the HCl byproduct without competing with the primary amine as a nucleophile or promoting side reactions at the benzylic position.[5]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is inert and readily dissolves the starting materials and reagents.

Protocol 1: General Procedure for N-Acylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Add DIPEA (1.5 equiv) to the solution and stir.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 equiv) dropwise via syringe. A white precipitate of DIPEA hydrochloride will likely form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The product should have a higher Rf value than the starting amine.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure N-acylated product.

Reagent TypeExamplesStoichiometry (equiv)Notes
Acyl Chloride Acetyl chloride, Benzoyl chloride1.1 - 1.2Highly reactive; handle in a fume hood.
Carboxylic Anhydride Acetic anhydride, Boc anhydride1.1 - 1.2Generally less reactive than acyl chlorides; may require gentle heating or a catalyst (e.g., DMAP).
Base DIPEA, Triethylamine1.5 - 2.0Scavenges acidic byproducts.
Solvent DCM, THF, Acetonitrile-Must be anhydrous.

Part B: Derivatization of the Aryl Bromide via Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide moiety is an excellent handle for these transformations.[6][7]

B.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the aryl bromide and an organoboron species, typically a boronic acid.[8] It is widely used due to the mild reaction conditions and the commercial availability and stability of boronic acids.[6]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br (Oxidative Addition) pd0->pd2_complex Ar-Br pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Ar'-B(OH)₂ + Base product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br (Oxidative Addition) pd0->pd2_complex Ar-Br pd2_amido [Ar-Pd(II)L₂(NR₂)]⁻ pd2_complex->pd2_amido R₂NH + Base (e.g., NaOtBu) product Ar-NR₂ pd2_amido->product Reductive Elimination product->pd0 G cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br pd2_alkynyl Ar-Pd(II)L₂-C≡CR pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination cu_acetylide Cu(I)-C≡CR product Ar-C≡CR pd2_alkynyl->product cu_halide Cu(I)-Br cu_acetylide->cu_halide Transmetalation cu_halide->cu_acetylide R-C≡CH + Base

Sources

Application Notes & Protocols: Strategic Use of Methyl 4-(aminomethyl)-3-bromobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Synthesis

Methyl 4-(aminomethyl)-3-bromobenzoate is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is primed for selective modification through modern cross-coupling chemistry. The molecule features:

  • An Aryl Bromide : The carbon-bromine bond serves as a primary reactive handle for palladium-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • A Primary Aminomethyl Group : This nucleophilic and basic site offers a point for subsequent derivatization or can influence the electronic and steric environment of the molecule.

  • A Methyl Ester : An electron-withdrawing group that modulates the reactivity of the aromatic ring and can be hydrolyzed to the corresponding carboxylic acid in later synthetic steps.

This guide provides an in-depth analysis and field-proven protocols for employing this versatile reagent in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The causality behind experimental choices is explained to empower researchers to not only follow protocols but also to troubleshoot and adapt them for novel applications.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl scaffolds, which are ubiquitous in pharmaceuticals.[1][2][3] This transformation couples the aryl bromide of our substrate with a variety of organoboron reagents, such as arylboronic acids or their esters.[3] The resulting 4-amino-3-arylbenzoic acid framework is a key structural motif in many pharmacologically active molecules.[1]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of ligand is critical, as it must stabilize the palladium catalyst and facilitate each step of the cycle, particularly for a substrate bearing both an ortho-amine functionality and an electron-withdrawing ester.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)L₂-Br pd0->ox_add Oxidative Addition trans Ar-Pd(II)L₂-R' ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-R' trans->product out1 center in1 in1->ox_add Ar-Br in2 in2->trans R'-B(OH)₂ + Base out2

Suzuki-Miyaura Catalytic Cycle
Expert Insights & Causality
  • Ligand Selection : The substrate contains both a sterically accessible bromine and an ortho-aminomethyl group. This amine can coordinate to the palladium center, potentially inhibiting catalysis.[4] To overcome this and promote efficient oxidative addition and reductive elimination, bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos , SPhos , or RuPhos are highly recommended.[5][6][7][8] These ligands create a sterically hindered environment around the palladium, which favors the desired catalytic pathway over catalyst inhibition.

  • Base and Solvent : A base is essential for the transmetalation step, activating the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are standard choices.[9][10] Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings. The solvent system is typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or cyclopentyl methyl ether (CPME)) and water to facilitate the dissolution of both the organic substrate and the inorganic base.[5][10]

  • Side Reactions : The primary amino group is generally well-tolerated. However, under harsh conditions, the methyl ester could be susceptible to hydrolysis. The main side products to anticipate are homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with hydrogen).[4]

Data Presentation: Recommended Starting Conditions
ParameterRecommended ConditionRationale / Comments
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Readily available and effective Pd(0) or Pd(II) sources.
Ligand XPhos, SPhos, or RuPhos (1.1-1.2x Pd mol%)Bulky, electron-rich ligands are crucial for this substrate class.[5][8]
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv.)A slight excess ensures complete consumption of the aryl bromide.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)Strong, non-nucleophilic bases effective in promoting transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1)Common solvent systems that balance solubility of reagents.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.[9]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow setup 1. Reaction Setup - Add solids (Aryl Bromide, Boronic Acid, Base) - Seal vessel purge 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) setup->purge reagents 3. Reagent Addition - Add Pd precatalyst and Ligand - Add degassed solvent via syringe purge->reagents reaction 4. Reaction - Heat to target temperature (e.g., 100 °C) - Stir vigorously reagents->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS reaction->monitor workup 6. Work-up & Extraction - Cool, quench with water - Extract with organic solvent (e.g., EtOAc) monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)L₂-Br pd0->ox_add Oxidative Addition pd_amide [Ar-Pd(II)L₂(NR'R'')]⁺ ox_add->pd_amide Amine Binding & Deprotonation pd_amide->pd0 Reductive Elimination product Ar-NR'R'' pd_amide->product in1 in1->ox_add Ar-Br in2 in2->pd_amide HNR'R'' + Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)L₂-Br pd0->ox_add Oxidative Addition trans Ar-Pd(II)L₂-C≡CR' ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-C≡CR' trans->product in1 in1->ox_add Ar-Br cu_x Cu(I)X cu_acetylide Cu-C≡CR' cu_x->cu_acetylide Deprotonation (Base) cu_acetylide->trans cu_acetylide->cu_x in2 in2->cu_acetylide H-C≡CR'

Sources

Application Note: Methyl 4-(aminomethyl)-3-bromobenzoate as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutics. Methyl 4-(aminomethyl)-3-bromobenzoate is a trifunctional scaffold of significant interest, offering three distinct and orthogonally reactive functional groups. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this building block's unique chemical architecture. We will detail its strategic applications in constructing compound libraries, with a focus on kinase inhibitors, and provide validated, step-by-step protocols for its key transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions.

Molecule Profile and Strategic Value

This compound (PubChem CID: 53419661) possesses a unique arrangement of functional groups that are central to its utility in drug discovery.[1]

  • Primary Aminomethyl Group: A nucleophilic handle ideal for forming amide bonds, sulfonamides, or reductive aminations. Its benzylic nature provides a flexible linker, often utilized to probe binding pockets in target proteins.

  • Aryl Bromide: A classic anchor for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents, enabling rapid exploration of the chemical space around the core scaffold.[2][3]

  • Methyl Ester: A modifiable group that can be hydrolyzed to a carboxylic acid for further coupling or to serve as a hydrogen bond acceptor. It can also be converted directly into amides.

The key strategic advantage of this molecule is the orthogonality of these groups. The reaction conditions required to modify one group typically leave the others intact, allowing for a planned, stepwise synthesis of complex molecules.

Synthetic Transformations and Protocols

The true power of this compound is realized through its versatile reactivity. Below are detailed protocols for two of the most critical transformations used in drug discovery campaigns.

Protocol 1: Amide Bond Formation via the Aminomethyl Group

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[4] The primary amine of our building block can be readily acylated to introduce a vast array of side chains (R¹).

Causality in Protocol Design: The choice of coupling reagent is critical. While standard carbodiimides like EDC are cost-effective, uronium/aminium reagents such as HATU offer superior performance for challenging couplings, leading to faster reaction times and higher yields, which is often crucial when working with valuable or complex carboxylic acids.[5][6] A sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) is employed to neutralize the generated acid without competing in the reaction.[6]

Experimental Protocol: Amide Coupling with HATU

  • Reagent Preparation: In a dry, inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (R¹-COOH, 1.0 eq) and HATU (1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes to form the activated ester.

  • Coupling: Add a solution of this compound (1.2 eq) in DMF to the activated ester mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS, typically complete within 2-4 hours.[7]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 1: Comparison of Common Amide Coupling Conditions

Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)Key Considerations
HATU NoneDIPEADMF2-4>90Highly efficient, fast-acting, but higher cost.[5]
EDC HOBtDIPEADMF/DCM12-1880-90Cost-effective; water-soluble urea byproduct simplifies workup.[5]
T3P® NonePyridineEtOAc4-8>85Versatile and safe; byproducts are water-soluble.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[8][9] This reaction is used to append a diverse range of aryl or heteroaryl groups (Ar) onto the scaffold, a common strategy in the design of kinase inhibitors which often feature biaryl motifs.[3][10]

Causality in Protocol Design: The palladium catalyst is the heart of the reaction. Pd(PPh₃)₄ is a reliable choice for many aryl bromides.[11] The base (e.g., K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[9] A solvent system like dioxane/water is often used to ensure solubility of both the organic and inorganic reagents.[11] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry round-bottom flask, add the this compound derivative (from Protocol 1, 1.0 eq), the desired arylboronic acid (Ar-B(OH)₂, 1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (3-5 mol%).

  • Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (N₂ or Argon) three times.[11]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction Execution: Stir the mixture vigorously and heat to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Palladium CatalystLigandBaseSolvent SystemTemp (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃Dioxane/H₂O9080-95
PdCl₂(dppf)dppfCs₂CO₃Toluene/H₂O10085-98
Pd₂(dba)₃SPhosK₃PO₄Dioxane80>90

Strategic Workflow in Drug Discovery

The orthogonal nature of the functional groups allows for a flexible synthetic strategy. A researcher can choose to perform the amide coupling first, followed by the Suzuki coupling, or vice-versa. This flexibility is invaluable for building a library of diverse analogs for structure-activity relationship (SAR) studies.

G cluster_start Starting Material cluster_path_a Path A cluster_path_b Path B cluster_end Final Product start This compound Amide Amide Coupling (Protocol 1) + R¹-COOH start->Amide SuzukiB Suzuki Coupling (Protocol 2) + Ar-B(OH)₂ start->SuzukiB IntA Intermediate A Amide->IntA SuzukiA Suzuki Coupling (Protocol 2) + Ar-B(OH)₂ IntA->SuzukiA Final Diverse Final Products (Scaffold-R¹-Ar) SuzukiA->Final IntB Intermediate B SuzukiB->IntB AmideB Amide Coupling (Protocol 1) + R¹-COOH IntB->AmideB AmideB->Final

Caption: Synthetic flexibility in library generation.

Application Example: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[12][13] Many kinase inhibitors bind to the ATP pocket, and their structures often contain a "hinge-binding" motif and a moiety that extends into a hydrophobic pocket.[14] Molecules derived from this compound are well-suited to this paradigm. The amide portion can be designed to interact with the hinge region of the kinase, while the bi-aryl system generated via Suzuki coupling can occupy the hydrophobic pocket.

G cluster_inhibition Inhibition at ATP Site GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Phos Autophosphorylation RTK->Phos Catalyzes ATP ATP ATP->RTK Drug Drug Candidate (Derived from Scaffold) Drug->RTK Blocks Signal Downstream Signaling Cascade Phos->Signal Activates

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound is a high-value, versatile building block for drug discovery. Its trifunctional nature permits the systematic and orthogonal synthesis of complex molecular architectures. By following the robust protocols for amide coupling and Suzuki-Miyaura cross-coupling detailed herein, researchers can efficiently generate diverse libraries of compounds for screening and SAR optimization, accelerating the path toward novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]

  • Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). organic-chemistry.org. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Synthesis of methyl 4-bromobenzoate. PrepChem.com. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Methyl 4-amino-3-bromobenzoate. PubChem. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(6), 317-328. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2020). Molecules, 25(21), 5199. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(40), 28935-28940. Retrieved from [Link]

  • This compound. PubChemLite. Retrieved from [Link]

  • Methyl 4-Bromobenzoate: A Versatile Reagent for Organic Synthesis and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (PDF) Methyl 4-bromobenzoate. ResearchGate. Retrieved from [Link]

  • Transition Metal Catalyzed Amide Bond Formation. (2016). EPFL. Retrieved from [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2017. (2019). Journal of Medicinal Chemistry, 62(8), 3857-3872. Retrieved from [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2017). Pharmacological Research, 124, 81-91. Retrieved from [Link]

  • Methyl-Containing Pharmaceuticals. (2024). Pharmaceuticals, 17(5), 569. Retrieved from [Link]

  • Methyl 4-bromobenzoate. PubChem. Retrieved from [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. (2018). Expert Review of Clinical Pharmacology, 11(1), 43-65. Retrieved from [Link]

  • Methyl 3-bromobenzoate. PubChem. Retrieved from [Link]

  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425. Retrieved from [Link]

  • Inhibitors Approved for Clinical Use. MRC PPU. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds from Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported in the late 1970s, its development was recognized with the 2010 Nobel Prize in Chemistry and has since become one of the most utilized transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's power lies in its ability to couple organoboron compounds with organic halides or pseudohalides, providing a robust pathway to complex molecular architectures, particularly biaryl systems.[4][5][6]

This application note focuses on a substrate of significant interest in medicinal chemistry: Methyl 4-(aminomethyl)-3-bromobenzoate . The resulting 4-(aminomethyl)-3-arylbenzoate scaffold is a privileged structure found in various pharmacologically active molecules.[7] However, the presence of both a primary amine and a methyl ester on the aryl bromide ring introduces specific challenges that require careful optimization of reaction conditions to achieve high yields and purity. This guide provides a detailed mechanistic overview, a field-proven experimental protocol, and a troubleshooting guide tailored to this important transformation.

The Catalytic Heart: Mechanism and Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][3] Understanding this cycle is critical for rational selection of reagents and conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the cycle.[2] For aryl bromides, this step is generally more facile than for aryl chlorides.[2]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on activation by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[8]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition (+ Ar-Br) ArPdAr_prime Ar-Pd(II)L₂-Ar' (Transmetalation Product) ArPdBr->ArPdAr_prime Transmetalation (+ Ar'-B(OR)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination (- Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Substrate-Specific Challenges and Solutions

The functional groups on this compound necessitate careful reagent selection to avoid side reactions and catalyst inhibition.

  • Primary Amine (-CH₂NH₂): Primary amines can coordinate to the palladium center, acting as a ligand and potentially inhibiting catalytic activity.[10] This is particularly problematic with less bulky catalyst systems.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[11] These ligands promote a high rate of reductive elimination and their steric bulk can disfavor coordination of the substrate's amine group.

  • Methyl Ester (-COOCH₃): Ester groups are susceptible to hydrolysis (saponification) under strongly basic conditions, especially at elevated temperatures.

    • Solution: Use moderately weak inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide or alkoxides.[12] Anhydrous conditions can also mitigate this, although a small amount of water is often beneficial for the Suzuki reaction.[1]

  • Potential Side Reactions:

    • Dehalogenation: Reduction of the aryl bromide to the corresponding arene. This can occur if hydride sources are present in the reaction mixture.[1]

    • Homocoupling: Coupling of two boronic acid molecules. This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture.[1]

    • Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is more common with electron-rich or heteroaryl boronic acids and can be suppressed by using the boronic acid in a slight excess and ensuring efficient coupling.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Reagents and Materials
ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound244.101.0244 mgAryl Halide
Arylboronic AcidVaries1.21.2 mmolCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.01 (1 mol% Pd)9.2 mgPalladium Pre-catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.025 (2.5 mol%)10.3 mgLigand
Potassium Phosphate (K₃PO₄), anhydrous212.273.0637 mgBase
1,4-Dioxane, anhydrous--5 mLSolvent
Degassed Water--1 mLCo-solvent
Nitrogen or Argon gas---Inert Atmosphere
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry oven-dried reaction vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.025 eq).

    • Seal the vessel with a rubber septum.

  • Degassing:

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. This step is critical to prevent catalyst oxidation and homocoupling side reactions.[1]

  • Solvent Addition:

    • Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.

    • Stir the reaction mixture vigorously for 8-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[7]

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Critical Parameters and Troubleshooting

The success of this coupling is highly dependent on several factors, as summarized below.

ParameterRecommendedRationale & Impact on Reaction
Catalyst/Ligand Pd₂(dba)₃ / SPhos (or other Buchwald ligands)Rationale: Bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers.[9][11] They are crucial for coupling with amine-containing substrates and sterically hindered partners. Troubleshooting: If the reaction is sluggish, consider a different ligand (e.g., XPhos, RuPhos) or a pre-formed catalyst like SPhos-Pd-G3. Ensure the catalyst and ligand are handled under inert conditions.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Rationale: A base is required to activate the boronic acid.[8] K₃PO₄ is a good general choice as it is strong enough for activation but mild enough to avoid ester saponification. Cs₂CO₃ can be more effective for difficult couplings but is more expensive.[9] Troubleshooting: If hydrolysis of the ester is observed, switch to a milder base like K₂CO₃ or use strictly anhydrous conditions. If conversion is low, a stronger base like Cs₂CO₃ may be required.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂ORationale: A mixture of an organic solvent and water is common.[1] Water helps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex. Anhydrous solvents can also be used, particularly with bases like KF. Troubleshooting: Poor solubility of reagents can stall the reaction. Experiment with different solvent systems. If dehalogenation is an issue, avoid alcoholic solvents.
Temperature 80 - 110 °CRationale: Most Suzuki couplings require heating to overcome activation barriers. Troubleshooting: If no reaction occurs, incrementally increase the temperature. If decomposition is observed, reduce the temperature and extend the reaction time.
Atmosphere Inert (N₂ or Ar)Rationale: The Pd(0) catalyst is sensitive to oxygen.[1] Failure to exclude air will lead to catalyst deactivation and promote homocoupling of the boronic acid. Troubleshooting: If a black precipitate (palladium black) forms immediately or significant homocoupling is observed, the degassing procedure was likely insufficient.

Synthesis Workflow and Product Characterization

The overall process from starting materials to the final, characterized product follows a logical and systematic workflow.

Workflow A 1. Reagent Setup (Substrates, Catalyst, Base) B 2. Degassing (Vacuum/Inert Gas Cycles) A->B C 3. Reaction (Solvent Addition & Heating) B->C D 4. Work-up (Aqueous Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, HPLC) E->F G Pure Product F->G

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Upon purification, the identity and purity of the final product, Methyl 4-(aminomethyl)-3-(aryl)benzoate, must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of both aryl rings.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Luo, Q.-L., et al. (2019). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Google Patents. (2012).
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • ResearchGate. (2023). Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling reaction in the presence of Pd‐. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

Sources

Buchwald-Hartwig amination of Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination of Methyl 4-(aminomethyl)-3-bromobenzoate

Abstract

The Buchwald-Hartwig amination stands as a pivotal transformation in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This application note provides a comprehensive, in-depth guide for the palladium-catalyzed cross-coupling of this compound with various primary and secondary amines. We delve into the critical parameters of the reaction, addressing the specific challenges posed by the substrate, which features both a primary benzylic amine and a base-sensitive methyl ester. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, rational selection of reaction components, and robust experimental design to ensure high-yield, reproducible outcomes.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[2] The cycle is initiated by the oxidative addition of the aryl bromide to the active L-Pd(0) catalyst, forming a Pd(II) intermediate.[3] This is followed by coordination of the amine nucleophile and subsequent deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the arylamine product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amido_complex Palladium-Amido Complex ox_add->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product product_complex Product Complex start Ar-Br start->ox_add amine + R₂NH base + Base - [H-Base]Br

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Considerations for a Challenging Substrate

The successful amination of this compound requires careful consideration of several factors to mitigate potential side reactions and ensure high efficiency. The substrate's methyl ester group is susceptible to hydrolysis under strongly basic conditions, while the primary amine can be a challenging coupling partner.[5]

Catalyst System: The Critical Role of Ligand and Precatalyst

The choice of the palladium source and phosphine ligand is the most crucial factor for a successful transformation.[6]

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended for their superior activity, stability, and reproducibility. Buchwald G3 or G4 precatalysts, for example, are air- and moisture-stable solids that rapidly generate the active Pd(0) species in solution, avoiding unreliable in-situ reduction steps.

  • Ligand Selection: The coupling of primary amines and sterically hindered substrates necessitates the use of electron-rich, bulky biarylmonophosphine ligands.[1] These ligands promote the reductive elimination step and prevent catalyst decomposition. For the target transformation, ligands such as XPhos , RuPhos , or BrettPhos are excellent starting points.[3][7] The choice among them may require empirical screening for the specific amine coupling partner.

Base Selection: Protecting the Ester Functionality

This is the most significant challenge for this specific substrate. Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while common in many Buchwald-Hartwig protocols, can readily cause hydrolysis or transesterification of the methyl ester.[5]

Therefore, weaker, non-nucleophilic inorganic bases are required.[6] The recommended bases for this system are:

  • Potassium Phosphate (K₃PO₄)

  • Cesium Carbonate (Cs₂CO₃)

These bases are strong enough to facilitate the deprotonation of the coordinated amine within the catalytic cycle but are generally not reactive enough to cleave the ester, especially at controlled temperatures.[3][6]

Solvent and Reaction Conditions
  • Solvent: Anhydrous, non-polar aprotic solvents are standard for this reaction. Toluene and 1,4-dioxane are the most common and effective choices.[8] The solvent must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

  • Temperature: Reaction temperatures typically range from 80-110 °C.[2] Higher temperatures can accelerate the reaction but also increase the risk of ester hydrolysis, even with weaker bases. It is advisable to start at a moderate temperature (e.g., 90 °C) and monitor the reaction's progress.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6] The reaction must be assembled and run under a dry, inert atmosphere (e.g., Nitrogen or Argon), typically using Schlenk techniques or a glovebox.

Detailed Experimental Protocol

This protocol provides a general method for a 0.5 mmol scale test reaction. Reagent and catalyst amounts should be adjusted proportionally for different scales.

Materials and Reagents
Reagent/MaterialAmount (0.5 mmol scale)Moles (mmol)EquivalentsNotes
This compound123 mg0.501.0Starting material.
Amine Coupling Partner-0.601.2Varies based on experiment.
Palladium Precatalyst (e.g., XPhos Pd G3)4.2 mg0.0050.01 (1 mol%)Precatalyst loading may require optimization (1-3 mol%).[10]
Ligand (e.g., XPhos)4.8 mg0.010.02 (2 mol%)Ligand-to-palladium ratio is typically 1:1 to 2:1.
Base (e.g., K₃PO₄)212 mg1.02.0Must be finely powdered and dried before use.
Anhydrous, Degassed Toluene2.5 mL--Solvent volume to achieve a ~0.2 M concentration.
Experimental Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the amine coupling partner (1.2 eq), potassium phosphate (2.0 eq), the palladium precatalyst (0.01 eq), and the ligand (0.02 eq).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.[6][9][10]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently degassed solvent.3. Base is not sufficiently strong or soluble.1. Use a fresh bottle of precatalyst or prepare the reaction in a glovebox.2. Ensure the solvent is thoroughly degassed before addition.3. Switch to Cs₂CO₃ or ensure K₃PO₄ is finely powdered and anhydrous. Screen a different solvent.
Ester Hydrolysis Observed 1. Reaction temperature is too high.2. Base is too strong or contains residual hydroxide.1. Lower the reaction temperature and increase the reaction time.2. Ensure the base is pure and anhydrous. K₃PO₄ is generally safer than Cs₂CO₃ in this regard.
Formation of Side Products 1. Hydrodehalogenation (aryl bromide is reduced to an arene).2. Homocoupling of the aryl bromide.1. This can occur if the amine addition/deprotonation step is slow. Try a different ligand that favors reductive elimination.2. Ensure a high-purity catalyst and proper inert atmosphere.

Conclusion

The is a highly achievable transformation provided that key experimental parameters are carefully controlled. The judicious selection of a modern catalyst system, featuring a bulky biarylphosphine ligand, and the use of a non-nucleophilic inorganic base like potassium phosphate are critical to success. This approach effectively circumvents the common pitfalls of ester hydrolysis and ensures a high-yielding synthesis of the desired N-arylated products. The protocols and guidelines presented here offer a robust starting point for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • ACS Publications. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

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Ester hydrolysis of Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Hydrolysis of Methyl 4-(aminomethyl)-3-bromobenzoate

Abstract: 4-(Aminomethyl)-3-bromobenzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science, often utilized in the synthesis of complex molecular scaffolds. Its preparation via the hydrolysis of the corresponding methyl ester is a critical transformation. This document provides a comprehensive, validated protocol for the efficient saponification of this compound. We delve into the underlying chemical principles, offer a detailed, step-by-step experimental guide, and present troubleshooting advice to ensure reproducible, high-yield synthesis. This guide is intended for researchers, chemists, and process development professionals requiring a robust method for accessing this key intermediate.

Scientific Principles and Mechanistic Rationale

The conversion of an ester to a carboxylic acid through hydrolysis can be achieved under either acidic or basic conditions. For the hydrolysis of this compound, base-catalyzed hydrolysis, or saponification, is the method of choice for several compelling reasons.

1.1. The Case for Saponification over Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an equilibrium-driven process, meaning the reaction is reversible.[1][2] To drive the reaction toward the carboxylic acid product, a large excess of water is required, which can complicate product isolation and reduce overall efficiency.

In contrast, saponification is effectively irreversible.[1][3] The reaction mechanism proceeds through a nucleophilic acyl substitution, specifically a BAc2 (Base-catalyzed, Bimolecular, acyl-oxygen cleavage) mechanism. The process culminates in an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid. This final step is thermodynamically very favorable and renders the entire sequence irreversible, ensuring the reaction proceeds to completion.[3]

1.2. Reaction Mechanism

The saponification of this compound proceeds in three key steps:

  • Nucleophilic Attack: A hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4][5]

  • Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (CH₃O⁻) as the leaving group.[5]

  • Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms methanol and the highly stable carboxylate salt, which drives the reaction to completion.[3]

The final carboxylic acid is then obtained by a simple acidic workup to protonate the carboxylate salt.

G cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Step 2: Intermediate Collapse cluster_products Step 3: Irreversible Deprotonation Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Attack on Carbonyl Carbon OH Hydroxide (OH⁻) OH->Intermediate Carboxylic_Acid Carboxylic Acid Intermediate->Carboxylic_Acid Elimination of Methoxide Carboxylate Carboxylate Salt (Product before workup) Carboxylic_Acid->Carboxylate Methoxide Methoxide (CH₃O⁻) Methoxide->Carboxylate Deprotonation Methanol Methanol Methoxide->Methanol

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Validated Experimental Protocol

This protocol is designed for the reliable synthesis of 4-(aminomethyl)-3-bromobenzoic acid on a laboratory scale.

2.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier Example
This compound244.09>97%Sigma-Aldrich
Lithium hydroxide monohydrate (LiOH·H₂O)41.96ACS Reagent, >98%Fisher Scientific
Tetrahydrofuran (THF)72.11Anhydrous, >99.9%Acros Organics
Deionized Water (H₂O)18.02Type IMillipore
Hydrochloric Acid (HCl)36.462 M Aqueous SolutionVWR Chemicals
Magnetic stirrer with heating, glassware, filtration apparatusN/AStandard LaboratoryN/A

2.2. Quantitative Reaction Parameters

ReagentAmount (mmol)EquivalentsMass / Volume
This compound10.01.02.44 g
Lithium hydroxide monohydrate (LiOH·H₂O)30.03.01.26 g
Tetrahydrofuran (THF)N/AN/A40 mL
Deionized Water (H₂O)N/AN/A20 mL
Hydrochloric Acid (HCl), 2 M~30.0+As needed~15-20 mL

2.3. Step-by-Step Methodology

G start Start setup 1. Reaction Setup Dissolve ester in THF. Prepare separate LiOH solution. start->setup combine 2. Initiate Reaction Add LiOH solution to ester. Heat to 50°C. setup->combine monitor 3. Monitor Progress Check via TLC or HPLC (approx. 4-6 hours). combine->monitor workup 4. Workup Cool to RT. Remove THF via rotary evaporation. monitor->workup acidify 5. Product Precipitation Cool aqueous residue in ice bath. Acidify with 2M HCl to pH ~6-7. workup->acidify isolate 6. Isolation Collect solid via vacuum filtration. Wash with cold deionized water. acidify->isolate dry 7. Drying Dry the solid product under high vacuum. isolate->dry analyze 8. Analysis Characterize via NMR, MS, MP. dry->analyze end_node End analyze->end_node

Caption: Experimental workflow for saponification.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.44 g, 10.0 mmol) in 40 mL of THF. In a separate beaker, dissolve lithium hydroxide monohydrate (1.26 g, 30.0 mmol) in 20 mL of deionized water. Gentle warming may be required.

  • Reaction Initiation: Add the aqueous LiOH solution to the flask containing the ester solution. Attach a reflux condenser and heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitoring: The reaction progress should be monitored every hour after the first hour. This can be done by Thin-Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting ester is UV active and will have a higher Rf value than the polar carboxylic acid product, which will remain near the baseline. The reaction is typically complete within 4-6 hours.

  • Workup - Solvent Removal: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Product Precipitation: Place the remaining aqueous residue in an ice bath. While stirring, slowly add 2 M HCl dropwise. The product will begin to precipitate as a white solid. Continue adding HCl until the pH of the solution is approximately 6-7 (check with pH paper). At this stage, the zwitterionic product has its lowest solubility.[6]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove lithium chloride and any excess acid.

  • Drying: Transfer the white solid to a pre-weighed vial and dry under high vacuum overnight to a constant weight. A typical yield is 85-95%.

Troubleshooting and Key Considerations

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive base.Extend reaction time and re-check temperature. Ensure LiOH is fresh. A small amount of methanol can be added to improve miscibility if needed.[7]
Low Yield Product lost during workup. Over-acidification.Ensure pH is carefully adjusted to ~6-7 for maximum precipitation. Avoid excessive washing. The filtrate can be further chilled to check for more precipitate.
Product is an oil or sticky solid Presence of unreacted starting material or other impurities. Incomplete drying.Wash the filtered solid with a small amount of cold diethyl ether to remove non-polar impurities. Ensure drying is complete under high vacuum. Recrystallization from an ethanol/water mixture may be necessary for high purity.[8][9]

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • THF is flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Lithium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

References

  • Current Time Information. Google Search. Link

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents, US20070149802A1. Link

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents, US7265238B2. Link

  • Methyl Esters - Deprotection. Organic Chemistry Portal. Link

  • Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). YouTube. Link

  • What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. Link

  • Can methyl benzoate be hydrolyzed? Quora. Link

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Link

  • Ester Chemistry. Chemistry LibreTexts. Link

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PubMed. Link

  • 4-Amino-3-bromobenzoic acid. ResearchGate. Link

  • Saponification-Typical procedures. operachem. Link

  • Hydrolysing esters. Chemguide. Link

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  • methyl 4-aminobenzoate synthesis report. Sciencemadness.org. Link

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Link

  • Purification of Product Mixtures. Chemistry LibreTexts. Link

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). RSC Publishing. Link

  • The Hydrolysis of Esters. Chemistry LibreTexts. Link

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Link

  • Hydrolysis of chiral methyl ester. Reddit. Link

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Link

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  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Link

  • Mechanism of the Alkaline Hydrolysis of Methyl 2- Benzoylbenzoates. RSC Publishing. Link

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of Northern British Columbia. Link

  • Method for producing 3-bromomethylbenzoic acids. Google Patents, WO2003022800A1. Link

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. Link

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  • Heavy-atom isotope effects on the acid-catalyzed hydrolysis of methyl benzoate. The Journal of Organic Chemistry - ACS Publications. Link

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Building Block

Methyl 4-(aminomethyl)-3-bromobenzoate is a strategically functionalized aromatic compound poised for a significant role in the synthesis of diverse heterocyclic scaffolds. Its unique trifecta of reactive sites—a nucleophilic primary benzylamine, an ortho-positioned bromine atom amenable to a range of cross-coupling and cyclization strategies, and a methyl ester for further derivatization—renders it an invaluable starting material for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed protocols for the construction of high-value heterocyclic systems, including isoindolinones and tetrahydroisoquinolines. The methodologies presented herein are designed to be robust and adaptable, empowering scientists to generate novel molecular entities for a wide array of therapeutic targets.

Part 1: Synthesis of 6-Bromo-2-substituted-isoindolin-1-ones via Acylation and Intramolecular Cyclization

The synthesis of N-substituted isoindolinones is a common objective in medicinal chemistry, as this scaffold is present in numerous biologically active molecules.[1][2] A straightforward approach to constructing this ring system from this compound involves a two-step, one-pot sequence of N-acylation followed by an intramolecular cyclization. The primary amine is first acylated with an acyl chloride to form an intermediate amide. This is followed by a base-mediated intramolecular nucleophilic substitution, where the newly formed amide nitrogen displaces the bromine atom to forge the isoindolinone ring.

Reaction Principle and Workflow

The reaction proceeds through an initial acylation of the primary amine of this compound with a suitable acyl chloride.[3] This is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The resulting N-acyl intermediate, without isolation, is then subjected to conditions that promote intramolecular cyclization. A stronger base is often employed to facilitate the deprotonation of the amide nitrogen, enhancing its nucleophilicity for the subsequent intramolecular attack on the carbon bearing the bromine atom, leading to the formation of the five-membered lactam ring of the isoindolinone core.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization Start This compound Acyl_Chloride R-COCl, Base (e.g., Et3N) Start->Acyl_Chloride Reaction Amide_Intermediate N-Acyl Intermediate Acyl_Chloride->Amide_Intermediate Base_Cyclization Strong Base (e.g., NaH, K2CO3) Amide_Intermediate->Base_Cyclization Reaction Isoindolinone 6-Bromo-2-substituted-isoindolin-1-one Base_Cyclization->Isoindolinone

Workflow for Isoindolinone Synthesis
Quantitative Data for Isoindolinone Synthesis
EntryAcyl Chloride (R-COCl)Base (Cyclization)SolventTemperature (°C)Time (h)Yield (%)
1Benzoyl chlorideK₂CO₃Acetonitrile801285-95
2Acetyl chlorideNaHTHF65880-90
3Cyclopropanecarbonyl chlorideK₂CO₃DMF1001675-85
44-Methoxybenzoyl chlorideCs₂CO₃Dioxane1001288-96
Detailed Experimental Protocol: Synthesis of 2-Benzyl-6-bromo-isoindolin-1-one (Table 1, Entry 1 analog)
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 244 mg).

  • Dissolution: Dissolve the starting material in 20 mL of anhydrous acetonitrile.

  • Acylation: Add triethylamine (1.2 mmol, 0.17 mL) to the solution. Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 mmol, 0.13 mL) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cyclization: Add potassium carbonate (2.0 mmol, 276 mg) to the reaction mixture.

  • Heating: Heat the mixture to reflux (approximately 80 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-benzyl-6-bromo-isoindolin-1-one.

Part 2: Multi-step Synthesis of Functionalized Tetrahydroisoquinolines

The tetrahydroisoquinoline motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[4] A robust strategy for the synthesis of these heterocycles is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.[5][6] While this compound is a benzylamine, a multi-step sequence involving chain extension, N-acylation, and subsequent Bischler-Napieralski cyclization can provide access to functionalized dihydroisoquinolines, which can then be reduced to the desired tetrahydroisoquinolines.

Synthetic Strategy Overview

The proposed synthetic route commences with the conversion of the aminomethyl group to a β-phenylethylamine derivative. This can be achieved through various synthetic transformations. A plausible approach involves the conversion of the benzylamine to a benzyl halide followed by a cyanide displacement and reduction, or through a Strecker synthesis followed by reduction and hydrolysis. Once the β-phenylethylamine is obtained, it can be acylated, and the resulting amide can undergo a Bischler-Napieralski cyclization using a dehydrating agent like POCl₃ or P₂O₅.[5] The resulting dihydroisoquinoline can then be reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride.

G Start This compound Chain_Extension Chain Extension (e.g., via nitrile) Start->Chain_Extension Phenylethylamine β-Phenylethylamine Derivative Chain_Extension->Phenylethylamine N_Acylation N-Acylation (R-COCl) Phenylethylamine->N_Acylation Amide N-Acyl-β-phenylethylamine N_Acylation->Amide Bischler_Napieralski Bischler-Napieralski Cyclization (POCl3) Amide->Bischler_Napieralski Dihydroisoquinoline Dihydroisoquinoline Bischler_Napieralski->Dihydroisoquinoline Reduction Reduction (NaBH4) Dihydroisoquinoline->Reduction Tetrahydroisoquinoline Tetrahydroisoquinoline Reduction->Tetrahydroisoquinoline

Multi-step Tetrahydroisoquinoline Synthesis
Detailed Experimental Protocol: N-Acylation and Bischler-Napieralski Cyclization (Illustrative)

This protocol assumes the successful synthesis of the corresponding N-acyl-β-phenylethylamine derivative from the starting material.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add the N-acyl-β-phenylethylamine derivative (1.0 mmol).

  • Dissolution: Dissolve the amide in anhydrous toluene (50 mL).

  • Cyclization: Add phosphorus oxychloride (POCl₃, 5.0 mmol, 0.47 mL) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g) with vigorous stirring.

  • Basification and Extraction: Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.

  • Reduction to Tetrahydroisoquinoline: Dissolve the crude dihydroisoquinoline in methanol (30 mL) and cool to 0 °C. Add sodium borohydride (NaBH₄, 2.0 mmol, 76 mg) portion-wise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Final Work-up and Purification: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired tetrahydroisoquinoline.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Acyl chlorides and phosphorus oxychloride are corrosive and moisture-sensitive; handle with care. Sodium hydride is a flammable solid and reacts violently with water.

References

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  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)
  • ResearchGate. (n.d.). Synthesis of isoindolinone compounds. [Link]

  • Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]

  • ResearchGate. (n.d.). Methyl 4-bromobenzoate. [Link]

  • Royal Society of Chemistry. (2014). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications, 50(74), 10832-10834. [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Springer. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Chemistry of Heterocyclic Compounds, 57(6), 633-634. [Link]

  • National Institutes of Health. (2014). Construction of Novel Spiroisoxazolines via Intramolecular Cyclization/Methylation. Molecules, 19(9), 13809-13825. [Link]

  • National Institutes of Health. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 12(21), 4944-4947. [Link]

  • New Mexico State University. (n.d.). Amanote. [Link]

  • ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. [Link]

Sources

Troubleshooting & Optimization

Purification methods for Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Methyl 4-(aminomethyl)-3-bromobenzoate

Welcome to the technical support guide for the purification of this compound (MABB). This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. The inherent functionalities of MABB—a primary amine, a methyl ester, and a halogenated aromatic ring—present unique purification challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are typically process-dependent, but common contaminants often include:

  • Starting Materials: Unreacted precursors such as methyl 3-bromo-4-(bromomethyl)benzoate or methyl 3-bromo-4-cyanobenzoate.

  • Hydrolysis Product: 4-(Aminomethyl)-3-bromobenzoic acid, formed by the hydrolysis of the methyl ester. This is more prevalent if the reaction or workup is performed in aqueous basic conditions for extended periods.

  • Over-alkylation/Oligomerization: The primary amine is nucleophilic and can potentially react with electrophilic starting materials (like a bromomethyl intermediate) to form dimers or oligomers.

  • Isomeric Impurities: Depending on the synthetic route, isomers like methyl 3-amino-4-bromobenzoate could be present.[1]

Q2: My purified product is an oil, but literature suggests it should be a solid. What's happening?

A2: This is a common issue that typically points to the presence of persistent impurities that are disrupting the crystal lattice formation. It could also indicate the presence of residual solvent.

  • Actionable Advice: First, ensure all solvent is removed under high vacuum. If it remains an oil, the product likely requires further purification. Column chromatography is often the most effective method to remove the impurities causing this issue. If the product is pure by NMR and LC-MS but still oily, attempting crystallization from a different solvent system or using a seed crystal can induce solidification.

Q3: How can I prevent the degradation of MABB during purification?

A3: The primary routes of degradation are ester hydrolysis and amine oxidation.[2]

  • Ester Hydrolysis: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Workup procedures should be conducted efficiently and at room temperature or below if possible.

  • Amine Oxidation: The aromatic amine can be sensitive to air oxidation, which is often catalyzed by trace metals. To minimize this, consider using degassed solvents and storing the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage.[2]

Q4: What is the best method to assess the final purity of my compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase method is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are at a significant level (>1-2%). Integration of the ¹H NMR spectrum can be used to quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation power of HPLC with the identification capability of MS.

Purification Strategy Selection

Choosing the right purification method is critical and depends on the scale of your experiment and the nature of the impurities. The following flowchart provides a general decision-making framework.

G start Crude MABB Product is_solid Is the crude product a solid? start->is_solid is_major_impurity_acidic_basic Are major impurities acidic or basic? is_solid->is_major_impurity_acidic_basic No (Oily) recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_small_scale Small Scale (<5g)? is_major_impurity_acidic_basic->is_small_scale No (Neutral) acid_base Perform Acid-Base Extraction is_major_impurity_acidic_basic->acid_base Yes is_small_scale->acid_base No (Large Scale) chromatography Perform Column Chromatography is_small_scale->chromatography Yes acid_base->chromatography If still impure final_polish Final Polish (Recrystallization) chromatography->final_polish If solid G cluster_org Organic Phase (e.g., EtOAc) cluster_aq Aqueous Phase crude Crude MABB + Neutral Impurities neutral_impurities Neutral Impurities add_hcl + 1M HCl Shake & Separate crude->add_hcl mabb_salt MABB-H⁺Cl⁻ (Water Soluble) pure_mabb Pure MABB (Solid Precipitate) add_naoh + NaOH (aq) Neutralize to pH > 9 mabb_salt->add_naoh add_hcl->neutral_impurities add_hcl->mabb_salt add_naoh->pure_mabb

Caption: Workflow for Acid-Base Extraction of MABB.

Troubleshooting Q&A
  • Q: An emulsion formed during extraction and the layers won't separate. What do I do?

    • A: Emulsions are common. Try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Letting the funnel sit for an extended period (15-30 minutes) can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.

  • Q: After adding the base, my product oiled out instead of precipitating as a solid. How can I isolate it?

    • A: This indicates that the melting point of your product (potentially with minor impurities) is below the temperature of the solution. Ensure the solution is thoroughly chilled in an ice bath. If it remains an oil, you can perform a back-extraction. Add an organic solvent (like DCM or EtOAc), shake to extract the neutral product back into the organic phase, separate the layers, dry the organic phase with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under vacuum. [3]

  • Q: My recovery is very low. Where did my product go?

    • A: Several factors could be at play:

      • Incomplete Extraction: Ensure you perform at least two acidic extractions.

      • Incorrect pH: Double-check the pH after basification. If the pH is not sufficiently high (>9), the amine will not be fully deprotonated and will remain dissolved in the aqueous layer.

      • Product Solubility: The product may have some solubility in the aqueous phase even in its neutral form. After precipitation, cooling the mixture thoroughly is crucial.

Troubleshooting Guide 2: Column Chromatography

Principle & Rationale

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). [4]For MABB, the primary challenge is the basic amine group, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing, streaking, and even irreversible adsorption of the product onto the column. [5]To achieve good separation, this interaction must be mitigated.

Experimental Protocol
  • Select Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is common. For particularly difficult separations, amine-functionalized silica can provide excellent results. [5]2. Choose Eluent System & Additive:

    • A common choice is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • Crucially, add a small amount of a basic modifier to the eluent. Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to the mobile phase. This deactivates the acidic sites on the silica gel, preventing tailing. [5]3. Determine Rf by TLC: Before running the column, use TLC to find a solvent system that gives your product an Rf (retention factor) of approximately 0.2-0.4. Ensure the TLC plate is also developed in a chamber containing the eluent with the added base.

  • Pack the Column: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elute and Collect: Run the column, gradually increasing the polarity of the eluent if necessary. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.

G start Crude MABB prep_eluent Prepare Eluent (e.g., Hex/EtOAc + 1% TEA) start->prep_eluent tlc Optimize R(f) via TLC (Target ~0.3) prep_eluent->tlc pack Pack Column with Silica Slurry tlc->pack load Load Sample (Dry or Wet) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate Under Vacuum combine->concentrate pure_product Pure MABB concentrate->pure_product

Caption: General workflow for purification of MABB by column chromatography.

Troubleshooting Q&A
  • Q: My compound is streaking badly on the TLC plate and the column, even with triethylamine.

    • A: This suggests a very strong interaction. Increase the amount of triethylamine slightly (e.g., to 2%). If that fails, switch to a more polar solvent system like DCM/Methanol (e.g., starting with 1% MeOH in DCM) plus 1% TEA. For very stubborn cases, using an alternative stationary phase like alumina (basic or neutral) or amine-functionalized silica is a highly effective solution.

  • Q: My product is not coming off the column.

    • A: This is likely due to irreversible adsorption. This can happen if no basic modifier was used. If you are already using a modifier, the eluent is not polar enough. Switch to a more polar mobile phase, such as 5-10% methanol in DCM, which is very effective at eluting polar compounds from silica.

  • Q: I can't seem to separate my product from a specific impurity.

    • A: If two compounds co-elute, you need to improve the separation selectivity. [5]Try changing the solvent system entirely (e.g., from an EtOAc/Hexane base to a DCM/Methanol or Toluene/Acetone base). Sometimes, even small changes can significantly alter the elution order. If this fails, a different technique like recrystallization may be necessary, or you may need to use a high-performance flash chromatography system with a higher-resolution column.

Troubleshooting Guide 3: Recrystallization

Principle & Rationale

Recrystallization is a powerful purification technique for solids that relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. [6]The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

Experimental Protocol
  • Solvent Screening: Test the solubility of a small amount of your crude MABB in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) to find a suitable one. A good solvent pair, like ethyl acetate/hexanes or ethanol/water, can also be effective.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen recrystallization solvent to dissolve it completely at reflux temperature.

  • Decolorization (Optional): If the solution is colored due to highly conjugated impurities, you can add a small amount of activated carbon and reflux for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent. Dry the purified crystals under vacuum.

Troubleshooting Q&A
  • Q: My compound will not crystallize from solution.

    • A: This can happen if the solution is not sufficiently saturated or if impurities are inhibiting crystal formation. Try evaporating some of the solvent to increase the concentration. If that doesn't work, scratching the flask or adding a seed crystal can initiate nucleation. If it still fails, the chosen solvent is likely inappropriate, or the compound is too impure for recrystallization to be effective at this stage.

  • Q: The product "oiled out" upon cooling.

    • A: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, add more solvent to redissolve the oil while heating. Then, allow it to cool much more slowly. Using a solvent with a lower boiling point can also help.

  • Q: The recovery is very poor.

    • A: Poor recovery can result from using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the final crystals with solvent that was not ice-cold. To improve yield, you can try to recover a second crop of crystals by concentrating the mother liquor (the filtrate) and re-cooling.

Summary of Purification Methods

MethodPrincipleBest ForKey AdvantagesCommon Pitfalls
Acid-Base Extraction Separation based on the reversible formation of a water-soluble salt from the basic amine group. [7]Removing neutral or acidic impurities; large-scale purification.Scalable, cost-effective, high throughput.Emulsion formation, product "oiling out," not effective for removing other basic impurities.
Column Chromatography Differential adsorption onto a solid stationary phase (e.g., silica gel). [8]Removing impurities with similar polarity; purification of oils or small-scale solids.High resolving power, versatile.Amine-silica interactions causing tailing, requires solvent, can be slow and costly at scale.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. [6]Final polishing of a mostly pure solid product; large-scale final purification.Can yield very high purity material, cost-effective at scale.Requires a solid starting material, finding a suitable solvent can be difficult, potential for low recovery.

References

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E62, o1192–o1193. [Link]

  • Lohmer, G., & Dostalek, R. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.
  • Tishler, M., & Wendler, N. L. (1955). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 35, 6. [Link]

  • Eadens, M., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • zts16. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness.org. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Organic Chemistry Lab Manual. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2023). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. [Link]

  • Spangenberg, B. (2011). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Journal of Planar Chromatography – Modern TLC. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • University of Texas at Dallas. (n.d.). Liquid/liquid Extraction. [Link]

  • Nichols, L. (2022). Column Chromatography [Video]. YouTube. [Link]

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Common side reactions with Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(aminomethyl)-3-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and simplify purification processes.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of a higher molecular weight impurity in my reaction where this compound is used as a nucleophile. What is the likely cause?

A1: The most probable cause is over-alkylation . The primary benzylic amine of your starting material is nucleophilic. After it reacts with an electrophile (e.g., an alkyl halide), it forms a secondary amine. This secondary amine is often more nucleophilic than the primary amine, leading to a subsequent reaction with another molecule of the electrophile to form a tertiary amine. This "runaway" reaction can significantly reduce the yield of your desired product and introduce challenging impurities.[1][2][3][4][5]

  • To mitigate this:

    • Use a large excess of this compound relative to your electrophile.

    • Maintain a low reaction temperature to control the reaction rate.

    • Consider a slow, dropwise addition of the electrophile to the reaction mixture to maintain a low concentration of the electrophile at all times.

Q2: My reaction mixture is turning yellow/brown, and I'm isolating an unexpected imine or aldehyde byproduct. What's happening?

A2: This is likely due to the oxidation of the benzylic amine . The aminomethyl group is susceptible to oxidation, which can convert it first to an imine and then, upon hydrolysis, to the corresponding aldehyde. This can be catalyzed by trace metals or occur under an oxygen atmosphere, especially at elevated temperatures.[6][7][8][9]

  • Troubleshooting:

    • Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents to remove dissolved oxygen.

    • If your reaction involves a metal catalyst, be aware that it might also catalyze the oxidation of the amine.

Q3: I'm performing a Suzuki coupling with my this compound, but the yield is very low. What are the common pitfalls?

A3: Suzuki couplings with bromoanilines can be challenging.[10][11][12] The electron-donating nature of the amine can affect the catalytic cycle. Common issues include:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition step with electron-rich aryl bromides.[10]

  • Base Selection: The choice of base is critical for the transmetalation step. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones.[10]

  • Protodeboronation: This is a common side reaction where the boronic acid or ester is hydrolyzed back to the corresponding arene, especially under aqueous basic conditions and at high temperatures.[11]

Troubleshooting Guides

Problem 1: Formation of an Intramolecular Lactam

Symptoms:

  • Appearance of a new, less polar spot on TLC.

  • Mass spectrometry data showing a loss of methanol (CH₃OH) from the starting material.

  • IR spectroscopy showing a characteristic amide carbonyl stretch.

Root Cause Analysis: The primary amine can act as an intramolecular nucleophile, attacking the electrophilic carbonyl of the methyl ester. This results in the formation of a five-membered lactam (an amide in a ring) and the elimination of methanol. This is a known cyclization pathway for related aminobenzoates.[13]

Corrective and Preventive Actions:

  • Temperature Control: Avoid high reaction temperatures, as this can accelerate the rate of intramolecular cyclization.

  • Protecting Groups: If the free amine is not required for your desired reaction, consider protecting it (e.g., as a Boc or Cbz derivative) before proceeding with subsequent transformations.

  • pH Control: The rate of this reaction can be pH-dependent. Working under strictly neutral or slightly acidic conditions can disfavor the nucleophilic attack of the amine.

Problem 2: Unwanted Dehalogenation

Symptoms:

  • Mass spectrometry data indicates the loss of bromine from your product or starting material.

  • You are performing a reaction that involves a reduction step (e.g., catalytic hydrogenation).

Root Cause Analysis: The aryl bromide can be susceptible to reductive dehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond. This is a very common side reaction during catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[14][15][16][17][18]

Corrective and Preventive Actions:

  • Catalyst Selection: If a reduction is necessary, consider alternative catalysts or reducing agents that are less prone to causing dehalogenation.

  • Reaction Conditions: Milder hydrogenation conditions (e.g., lower pressure of H₂, shorter reaction times) may help to minimize dehalogenation.

  • Synthetic Strategy: If possible, introduce the bromine atom at a later stage in your synthetic sequence, after any reduction steps.

Data and Protocols

Table 1: Common Side Products and Their Identification
Side Product NameMolecular WeightLikely CauseSuggested Analytical Method
Dimer (from over-alkylation)VariesReaction with electrophileLC-MS, ¹H NMR
Imine/Aldehyde228.04 g/mol (Aldehyde)OxidationGC-MS, ¹H NMR
Lactam198.03 g/mol Intramolecular amidationLC-MS, IR, ¹H NMR
Dehalogenated Product151.16 g/mol Reductive dehalogenationGC-MS, LC-MS

Visualized Workflows and Mechanisms

Over_Alkylation Start This compound (Primary Amine) Product Desired Product (Secondary Amine) Start->Product Reaction Electrophile R-X Electrophile->Product Side_Product Over-alkylation Product (Tertiary Amine) Electrophile->Side_Product Product->Side_Product Further Reaction (More Nucleophilic)

Caption: Over-alkylation side reaction pathway.

Troubleshooting_Workflow Start Unexpected Byproduct Detected Mass_Spec Analyze by Mass Spec Start->Mass_Spec Loss_of_Br Mass consistent with loss of Bromine? Mass_Spec->Loss_of_Br Loss_of_MeOH Mass consistent with loss of Methanol? Loss_of_Br->Loss_of_MeOH No Dehalogenation Likely Dehalogenation. Review reduction steps. Loss_of_Br->Dehalogenation Yes Oxidation_Product Mass consistent with Oxidation? Loss_of_MeOH->Oxidation_Product No Lactam Likely Lactam formation. Lower reaction temperature. Loss_of_MeOH->Lactam Yes Oxidation Likely Oxidation. Use inert atmosphere. Oxidation_Product->Oxidation Yes Other Consult further literature or support. Oxidation_Product->Other No

Caption: Troubleshooting workflow for byproduct identification.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University Research Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11344-11351. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF on ResearchGate. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PDF on ResearchGate. [Link]

  • Guo, Y., et al. (2022). Hydro(Deutero)dehalogenation of Aryl Bromides by Water as a Reductant and a Hydrogen Source. Synfacts. [Link]

  • Chemistry LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Kumar, S., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. [Link]

  • Fife, T. H., & Chauffe, L. (2000). Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society. [Link]

  • Akai, Y., et al. (2021). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Omega. [Link]

  • Wu, X., & Beller, M. (2012). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Request PDF on ResearchGate. [Link]

  • Rashed, M. N., et al. (2021). Amidation of various amines with methylbenzoate. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

Sources

Technical Support Center: Enhancing Yields with Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(aminomethyl)-3-bromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this versatile bifunctional molecule and optimize your reaction yields. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to address the common challenges encountered during synthesis.

Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, featuring three key functional groups: a primary aminomethyl group (a benzylamine derivative), an aryl bromide, and a methyl ester. This unique combination allows for sequential and selective functionalization. The primary amine is a potent nucleophile, readily undergoing reactions like N-acylation. The aryl bromide is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid post-synthesis if desired.

The key to achieving high yields is to control the chemoselectivity of your reactions, preventing unwanted side reactions at the other functional sites. This guide will walk you through the most common transformations and how to troubleshoot them effectively.

Part 1: Troubleshooting Guide for N-Acylation Reactions

N-acylation of the aminomethyl group is a common first step in the functionalization of this molecule. However, several issues can lead to low yields or impure products.

Frequently Asked Questions (FAQs): N-Acylation

Q1: What are the most common reasons for low yield in the N-acylation of this compound?

A1: Low yields in N-acylation are typically due to one or more of the following:

  • Inadequate base: An insufficient amount or inappropriate choice of base can fail to neutralize the acid byproduct (e.g., HCl from an acyl chloride), leading to the formation of the amine hydrochloride salt, which is unreactive.

  • Side reactions at the benzylic position: The molecule's structure is similar to a benzylamine, which can be susceptible to side reactions, though the aryl bromide is the more likely site for other types of reactions. More commonly, impurities in the starting material or harsh reaction conditions can lead to decomposition.

  • Over-acylation or other side reactions: While less common for primary amines, under certain conditions, side reactions with the solvent or impurities can occur.

  • Poor quality of reagents: Degradation of the acylating agent (e.g., hydrolysis of an acyl chloride) or impurities in the solvent can significantly impact the reaction.

Q2: Can I use a stronger base like sodium hydroxide for the acylation?

A2: While a strong inorganic base like NaOH can be used, particularly under Schotten-Baumann conditions, it increases the risk of hydrolyzing the methyl ester functional group, especially if the reaction is heated or run for an extended period.[1] A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is generally preferred to minimize this side reaction.[2]

Q3: My product is difficult to purify. What are the likely impurities?

A3: Common impurities include:

  • Unreacted starting material.

  • The hydrochloride salt of the starting amine if an acyl chloride was used without sufficient base.

  • Byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used).

  • The hydrolyzed carboxylic acid of either the starting material or the product if conditions are too harsh.

Troubleshooting Table: N-Acylation
Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive acylating agent (hydrolyzed).2. Insufficient or incorrect base.3. Starting amine is protonated (HCl salt).1. Use a fresh bottle of the acylating agent.2. Use a non-nucleophilic organic base like DIPEA (1.5-2.5 equivalents).[2]3. If using the HCl salt of the amine, add an additional equivalent of base.
Formation of Multiple Products 1. Hydrolysis of the methyl ester.2. Impurities in starting materials.1. Avoid strong bases like NaOH or KOH. Use DIPEA or TEA at 0 °C to room temperature.[2]2. Confirm the purity of your starting materials by NMR or LC-MS.
Difficult Purification 1. Water-soluble byproducts.2. Unreacted starting amine.1. Perform an aqueous workup with dilute acid (to remove excess base) and brine.2. Consider a mild acidic wash (e.g., 1 M HCl) during workup to remove the unreacted basic amine.
Optimized Protocol for N-Acylation with an Acyl Chloride

This protocol is designed to maximize yield and minimize side reactions.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, or 2.5 equiv if starting with the HCl salt)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Base Addition: Add DIPEA to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride dropwise via syringe over 15 minutes. A white precipitate of DIPEA hydrochloride may form.[2]

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for N-Acylation Troubleshooting

start Low Yield in N-Acylation check_reagents Check Reagent Quality (Amine, Acylating Agent, Solvent) start->check_reagents check_base Review Base Stoichiometry and Type start->check_base check_temp Assess Reaction Temperature start->check_temp analyze_impurities Analyze Crude Product by LC-MS/NMR start->analyze_impurities outcome1 Use Fresh Reagents check_reagents->outcome1 outcome2 Adjust Base: - Increase equivalents - Switch to DIPEA check_base->outcome2 outcome3 Run reaction at 0°C to RT check_temp->outcome3 outcome4 Optimize Workup and Purification analyze_impurities->outcome4

Caption: Troubleshooting workflow for N-acylation reactions.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent handle for Suzuki-Miyaura and Buchwald-Hartwig reactions. Achieving high yields in these reactions requires careful control of the catalyst system and reaction conditions.

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: My Suzuki-Miyaura coupling reaction is not working. What should I check first?

A1: For a failing Suzuki-Miyaura coupling, systematically check the following:[3]

  • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure your solvent was properly degassed and the reaction was run under a strict inert atmosphere (Argon or Nitrogen).

  • Ligand and Catalyst Source: Use a fresh, high-quality palladium source and ligand. Air-stable pre-catalysts can be a good option.

  • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials.

  • Solvent: The solvent system (e.g., dioxane, toluene/water) must be anhydrous and degassed.

Q2: Does the aminomethyl group interfere with the palladium catalyst?

A2: Yes, the aminomethyl group, being a primary amine, can act as a ligand and coordinate to the palladium center. This can potentially inhibit the catalytic cycle. To mitigate this, you can either:

  • Protect the amine: Temporarily protect the aminomethyl group as a carbamate (e.g., Boc) or an amide. This is the most robust solution.

  • Use appropriate ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often outcompete the amine for coordination to the palladium, allowing the reaction to proceed.[4]

Q3: What are the common side products in a Suzuki coupling with this substrate?

A3: Common side products include:

  • Homocoupling: Formation of a biaryl from two molecules of your starting material or two molecules of the boronic acid.

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom.

  • Decomposition: If the temperature is too high or the reaction time too long, degradation of the starting material or product can occur.

Troubleshooting Table: Palladium-Catalyzed Cross-Coupling
Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst (oxidized).2. Amine coordination to palladium.3. Incorrect base or solvent.1. Ensure rigorous inert atmosphere and use degassed solvents. Use a fresh catalyst.[3]2. Protect the aminomethyl group (e.g., as a Boc-carbamate) before the coupling reaction.3. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).
Significant Homocoupling 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Thoroughly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles).2. Screen different palladium catalysts and ligands. Sometimes lowering the catalyst loading can help.
Protodebromination Product Observed 1. Presence of water or protic impurities.2. Reaction temperature too high or time too long.1. Use anhydrous solvents and reagents.2. Optimize the reaction temperature and time. Monitor by TLC or LC-MS to avoid over-running the reaction.
Optimized Protocol for Suzuki-Miyaura Coupling (with Amine Protection)

This protocol involves the protection of the aminomethyl group to ensure a clean and high-yielding cross-coupling reaction.

Step 1: Boc-Protection of the Amine

  • Dissolve this compound (1.0 equiv) in DCM.

  • Add triethylamine (1.5 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).

  • Stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Work up by washing with water and brine. Dry the organic layer and concentrate to obtain the Boc-protected intermediate, which can often be used without further purification.

Step 2: Suzuki-Miyaura Coupling Materials:

  • Boc-protected this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2-3 equiv)

  • Toluene and water (e.g., 10:1 ratio)

Procedure:

  • Preparation: To a dry flask, add the Boc-protected starting material, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the organic layer with water and brine, then dry and concentrate.

  • Purification: Purify the product by silica gel column chromatography.

Decision Tree for Optimizing Cross-Coupling Reactions

start Low Yield in Cross-Coupling protect_amine Is the amine protected? start->protect_amine yes_protected Yes protect_amine->yes_protected Yes no_protected No protect_amine->no_protected No check_conditions Review Reaction Conditions yes_protected->check_conditions protect_step Protect amine (e.g., Boc) no_protected->protect_step catalyst Catalyst/Ligand System check_conditions->catalyst base Base check_conditions->base solvent Solvent/Temp check_conditions->solvent optimize_catalyst Screen catalysts: - Pd(PPh₃)₄ - Pd(OAc)₂/SPhos - PdCl₂(dppf) catalyst->optimize_catalyst optimize_base Screen bases: - K₃PO₄ - Cs₂CO₃ - K₂CO₃ base->optimize_base optimize_solvent Screen solvents: - Dioxane/H₂O - Toluene/H₂O - DMF solvent->optimize_solvent

Caption: Decision tree for optimizing cross-coupling reactions.

References

  • BenchChem. (2025). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • BenchChem. (2025).
  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • Bacsa, I., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (2025).
  • PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.). .

  • Semantic Scholar. (n.d.). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands.
  • PubChemLite. (n.d.). Methyl 4-(aminomethyl)
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (PDF)
  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • ResearchGate. (2025). (PDF)
  • PubMed. (2008).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed Central. (n.d.).
  • ARKAT USA. (n.d.).
  • PubMed Central. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • BenchChem. (2025). Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.
  • PubMed Central. (n.d.). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.

Sources

Technical Support Center: Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-(aminomethyl)-3-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Compound Overview

This compound is a substituted aromatic compound featuring an aminomethyl group, a bromine atom, and a methyl ester attached to a benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. However, the presence of both an amino group and an ester functionality dictates its reactivity and influences its stability under different environmental and experimental conditions.

II. Troubleshooting Guide: Stability and Storage Issues

This section addresses common problems encountered during the handling and use of this compound.

Observed Problem Potential Cause(s) Recommended Solution & Preventative Measures
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation of the aminomethyl group. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and heat.Solution: If discoloration is minor, repurify the compound by recrystallization. For significant discoloration, it is advisable to use a fresh batch. Prevention: Store the solid compound in a tightly sealed, opaque or amber container under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark place.
Decreased Purity Over Time (as determined by HPLC, NMR) 1. Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, yielding the corresponding carboxylic acid.[1] 2. Degradation: The aminomethyl group can undergo various degradation pathways.[2]Solution: Confirm the identity of impurities via analytical techniques (e.g., LC-MS). If hydrolysis is the primary issue, the material may still be usable if the free acid does not interfere with subsequent reactions. Prevention: Store in a desiccator to minimize moisture exposure.[3] Ensure containers are tightly sealed. Avoid storage in solutions for extended periods, especially at non-neutral pH.
Poor Solubility in Aprotic Solvents The compound has likely degraded or absorbed moisture, leading to the formation of less soluble impurities or hydrates.Solution: Attempt to dissolve a small amount in a polar protic solvent like methanol or ethanol first, then dilute with the desired aprotic solvent. If solubility remains an issue, repurification is necessary. Prevention: Adhere strictly to recommended storage conditions (cool, dry, dark).
Inconsistent Reaction Yields The purity and integrity of the starting material are compromised due to improper storage or handling, leading to variable amounts of the active reagent.Solution: Re-qualify the material using analytical methods like NMR or HPLC to determine its purity before use. Adjust the stoichiometry of your reaction based on the determined purity. Prevention: Always use a fresh bottle or a properly stored aliquot for critical reactions. Avoid repeated opening and closing of the main stock bottle.

III. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[3] Refrigeration at 2-8°C is recommended.[4] It should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to prevent moisture absorption and oxidation.[3]

Q2: How sensitive is this compound to light and air?

Aromatic amines, in general, are sensitive to light and can oxidize in the presence of air.[3] This can lead to discoloration and the formation of impurities. It is best practice to store the compound in an opaque or amber container.[4]

Q3: Can I store this compound in solution?

Storing this compound in solution for extended periods is not recommended due to the risk of ester hydrolysis.[1] If you must prepare a stock solution, use a dry, aprotic solvent and store it at low temperatures (e.g., -20°C) for the shortest possible time. Prepare fresh solutions for each experiment whenever possible.

Stability in Experimental Conditions

Q4: What is the stability of this compound in acidic or basic conditions?

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being pH-dependent.[1] The aminomethyl group can be protonated in acidic conditions, which may affect its nucleophilicity and reactivity. Strong bases should also be avoided as they can catalyze hydrolysis and other side reactions.[5]

Q5: Are there any known incompatible materials?

Yes, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[5][6]

Workflow for Assessing Stability

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

Troubleshooting Workflow Troubleshooting Workflow for Stability Issues start Problem Observed (e.g., discoloration, low yield) visual_inspection Visual Inspection (Color, Caking) start->visual_inspection analytical_check Analytical Check (HPLC, NMR, LC-MS) visual_inspection->analytical_check If abnormal compare_spec Compare to Specification/ Reference Data analytical_check->compare_spec pass Material is Stable Proceed with Experiment compare_spec->pass Meets Spec fail Material is Degraded compare_spec->fail Out of Spec repurify Repurify (e.g., Recrystallization) fail->repurify If feasible discard Discard and Use Fresh Stock fail->discard If severe degradation review_storage Review Storage & Handling Procedures fail->review_storage repurify->analytical_check Re-analyze discard->review_storage

Caption: A logical workflow for identifying and addressing stability issues.

IV. Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

1. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of the compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Serially dilute to create calibration standards if quantitative analysis is required.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Analysis:

  • Inject the prepared sample solution.

  • Integrate the peak areas to determine the purity percentage. The presence of significant secondary peaks may indicate degradation products such as the hydrolyzed carboxylic acid.

V. References

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrugs for Amines. PMC - NIH. Retrieved from [Link]

  • Ng, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 4-(aminomethyl)-3-bromobenzoate (CAS No. 1260679-57-9). This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this versatile building block. We will move beyond simple solvent lists to explore the chemical principles governing its solubility, providing you with the expert insights and robust protocols needed to ensure your experiments succeed.

Part 1: Understanding the Molecule - The "Why" Behind the Challenge

This compound is a substituted aromatic compound with three key functional groups that dictate its solubility behavior: a basic aminomethyl group, a lipophilic bromobenzene ring, and a non-ionizable methyl ester. The primary challenge arises from the interplay between the basic amine and the molecule's overall low polarity.

  • The Basic Amine: The aminomethyl group (-CH₂NH₂) is a primary amine. Unlike aromatic amines where the lone pair is delocalized into the ring, this benzylic amine is more basic. Its conjugate acid (R-CH₂NH₃⁺) has an estimated pKa in the range of 9-10. This means that in acidic to neutral aqueous media, the amine will be protonated, forming a cationic salt. This salt form is significantly more polar and water-soluble than the neutral "free base" form.[1]

  • The Lipophilic Core: The brominated benzene ring is hydrophobic and contributes to poor solubility in water but favors dissolution in organic solvents.

  • The Methyl Ester: The ester group is polar but cannot be ionized to enhance aqueous solubility. It is, however, susceptible to hydrolysis under strong acidic or basic conditions, especially with prolonged heating.

This dual nature—a highly polar, ionizable group attached to a non-polar core—is the root of many solubility issues. The molecule's solubility is therefore highly dependent on the pH and polarity of the solvent system.

Physicochemical Properties Summary
PropertyValueSource / Comment
CAS Number 1260679-57-9[2]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [2]
Appearance Typically a solidInferred from related isomers.
Predicted pKa ~9-10 (for the aminomethyl conjugate acid)Expert estimation based on similar benzylic amines.
Water Solubility Sparingly soluble (as free base)Inferred from structure and data on related isomers.[3]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers and actionable protocols for common solubility problems.

Q1: My compound won't dissolve in water or aqueous buffers (e.g., PBS). Why, and what is the first thing I should try?

Root Cause: In neutral water or buffers like PBS (pH ~7.4), the aminomethyl group is only partially protonated. The majority of the compound exists in its neutral, "free base" form, which has very low aqueous solubility due to its lipophilic aromatic core.

Primary Solution: pH Adjustment. The most effective initial step is to fully protonate the basic amine to form a highly water-soluble salt. This is a standard technique for increasing the aqueous solubility of basic drugs and intermediates.[4][5]

Protocol 1: Preparation of an Acidic Aqueous Stock Solution

This protocol details the preparation of a hydrochloride salt solution in situ.

  • Weigh Compound: Weigh the desired amount of this compound into a suitable vial.

  • Add Acidic Solvent: Add a volume of dilute acid, such as 0.1 M Hydrochloric Acid (HCl), to reach your target concentration (e.g., 10 mg/mL).

  • Facilitate Dissolution: Cap the vial and vortex or sonicate. Gentle warming (to 30-40°C) can be applied, but avoid prolonged heating to prevent potential ester hydrolysis.

  • Observe: The solid should fully dissolve to yield a clear solution of the hydrochloride salt.

  • Neutralization (Optional): If your subsequent reaction requires a neutral pH, this acidic stock can be carefully added to a buffered reaction mixture. The buffer capacity of the reaction medium should be sufficient to neutralize the added acid. Always check the final pH.

Q2: I am using an organic solvent, but the compound is still not dissolving well. What are my options?

Root Cause: While the compound is more soluble in organic solvents than in water, its crystalline structure (high lattice energy) can still hinder dissolution, even in compatible solvents.

Troubleshooting Steps:

  • Select the Right Solvent: Solubility is not universal across all organic solvents. Screen a range of solvents with varying polarities.

  • Use Co-Solvents: A mixture of solvents can disrupt crystal packing more effectively than a single solvent.[6][7] A common strategy is to first dissolve the compound in a small amount of a strong polar aprotic solvent and then dilute it with a less polar co-solvent.

  • Apply Energy: Sonication and gentle heating can provide the energy needed to overcome the crystal lattice energy.

Recommended Solvents for Initial Screening (In Order of Decreasing Polarity)
Solvent ClassExamplesSuitability & Comments
Polar Aprotic DMSO, DMF, NMPExcellent choice for creating high-concentration stock solutions. Often the first to try.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Good solubility is often observed. Can be used in co-solvent systems with water or other organics.
Ethers Tetrahydrofuran (THF), 2-MeTHFModerate solubility expected. Good for reactions where protic solvents are not desired.
Chlorinated Dichloromethane (DCM)Moderate to low solubility expected.
Apolar Toluene, HeptaneVery poor solubility expected. Primarily used as anti-solvents for crystallization.
Q3: My compound precipitates out of solution during my reaction or workup. What is happening?

Root Cause: Precipitation is caused by a change in the solution environment that lowers the compound's solubility. This is almost always due to a shift in pH or solvent composition.

Logical Troubleshooting Flow: The following diagram outlines a decision-making process to diagnose and solve precipitation issues.

G cluster_0 Troubleshooting Precipitation cluster_1 Reaction Phase cluster_2 Workup / Extraction Phase start Precipitation Observed During Experiment q_step What step caused precipitation? start->q_step reagent_add Reagent Addition q_step->reagent_add During Reaction workup_add Aqueous Quench / Wash q_step->workup_add During Workup ph_change Did the reagent change the pH? (e.g., adding a basic amine) reagent_add->ph_change sol_change Did the reagent change the solvent composition? ph_change->sol_change No sol_base Solution: Your compound (salt form) was neutralized to the poorly soluble free base. Keep the aqueous layer acidic (e.g., pH 2-4) during extraction. ph_change->sol_base Yes sol_solvent Solution: The final solvent mixture is too non-polar. Increase the proportion of the better solubilizing solvent or use a stronger solvent system. sol_change->sol_solvent ph_workup Was a basic solution added? (e.g., NaHCO₃ wash) workup_add->ph_workup solvent_swap Was an anti-solvent added? (e.g., adding heptane) ph_workup->solvent_swap No ph_workup->sol_base Yes solvent_swap->sol_solvent Yes

Caption: Troubleshooting workflow for precipitation issues.

Q4: How does pH affect the state of my molecule?

Answer: The pH of the solution dictates whether the aminomethyl group is protonated (charged) or neutral. Understanding this relationship is key to controlling solubility.

G compound_acid Cationic Form (Salt)R-CH₂NH₃⁺High Water Solubility compound_base Neutral Form (Free Base)R-CH₂NH₂Low Water Solubility compound_acid->compound_base Add Base (pH > pKa) compound_base->compound_acid Add Acid (pH < pKa)

Caption: pH-dependent forms of the compound.

Part 3: Advanced Strategies & Considerations

For professionals in drug development and formulation, more advanced techniques can be employed when simple pH or co-solvent adjustments are insufficient.

  • Salt Formation: Instead of relying on in situ protonation, the compound can be isolated as a stable, crystalline salt (e.g., hydrochloride, hydrobromide, or mesylate). This provides a starting material with intrinsically higher aqueous solubility and often improved handling characteristics. This is a cornerstone of pharmaceutical development for improving drug solubility.[4]

  • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio of the solid particles.[5] While this does not change the equilibrium solubility, it significantly increases the rate of dissolution, which can be critical in many processes.

  • Use of Surfactants or Excipients: In formulation science, surfactants can be used to create micelles that encapsulate the hydrophobic molecule, increasing its apparent solubility in an aqueous medium.[6] This is generally reserved for final product formulation rather than synthetic chemistry.

By understanding the fundamental chemical properties of this compound, you can move from a trial-and-error approach to a rational, science-driven strategy for overcoming solubility challenges.

References

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Solubility of Things. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Chemos. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • The Organic Chemistry Tutor. (2020). Chapter 13 - Summary of reactions - carboxylic acids, amine, esters, and amides. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Impurity Removal in Methyl 4-(aminomethyl)-3-bromobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-(aminomethyl)-3-bromobenzoate. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile, yet challenging, chemical intermediate. High purity is paramount for successful downstream applications, and this document provides in-depth, experience-driven answers to common purification challenges.

Frequently Asked Questions (FAQs): Impurity Identification & Removal

This section addresses the most common impurities encountered during the synthesis of this compound, their origins, and strategies for their removal.

Q1: My NMR spectrum shows residual peaks matching my starting material, methyl 3-bromo-4-cyanobenzoate. Why did the reduction not go to completion, and how can I remove the unreacted nitrile?

A1: Root Cause Analysis & Remediation

Incomplete reduction of the nitrile to the primary amine is a frequent issue. The underlying causes often involve:

  • Catalyst Inactivation: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be poisoned by trace impurities (e.g., sulfur compounds) or become deactivated over the reaction course.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., H₂ gas pressure, moles of NaBH₄/LiAlH₄) may be inadequate for full conversion.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to a stalled reaction.

Troubleshooting and Purification Protocol:

The unreacted nitrile is significantly less polar than the desired aminomethyl product. This difference in polarity is the key to a successful separation.

  • Column Chromatography (Preferred Method): Standard silica gel chromatography is highly effective. The polar amine product will have a strong affinity for the silica, while the less polar nitrile will elute much earlier.[1]

    • Slurry Preparation: After concentrating the reaction mixture, adsorb it onto a small amount of silica gel to create a dry powder.

    • Column Packing: Pack a silica gel column (100-200 mesh is often sufficient) using a non-polar solvent like hexane.[1]

    • Elution Gradient: Start with an eluent system of low polarity (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane) to wash off the non-polar impurities, including the starting nitrile. Gradually increase the polarity (e.g., to 30-60% Ethyl Acetate in Hexane) to elute your target amine.[1][2]

  • Acid-Base Extraction: This classic technique can be used to isolate the basic amine from neutral impurities like the nitrile.

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous phase, leaving the neutral nitrile in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which will typically precipitate or can be extracted back into a fresh organic solvent.[3]

    • Caution: This method carries a risk of hydrolyzing the methyl ester group, especially under strong basic conditions.[4][5]

Q2: I'm observing a significant amount of the corresponding carboxylic acid, 4-(aminomethyl)-3-bromobenzoic acid, in my LC-MS analysis. What causes this hydrolysis and how can I prevent it?

A2: Understanding and Preventing Ester Hydrolysis

The methyl ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, which are common in both the reaction and workup stages.[4][6]

Primary Causes:

  • Workup pH: Prolonged exposure to strong acids (e.g., during catalyst removal if using Sn/HCl) or bases (during an aqueous wash) can catalyze hydrolysis.[1]

  • Reaction Solvents: Using aqueous solutions of ammonia or other reagents can introduce water, leading to hydrolysis, particularly at elevated temperatures.[4][5]

  • Purification Conditions: Certain chromatographic conditions or improper solvent choice can also contribute to this side reaction.

Prevention and Mitigation Strategies:

  • Careful pH Control: During aqueous workups, use milder bases like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) for neutralization and keep the contact time to a minimum.[7][8]

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.

  • Purification of the Acid: If hydrolysis has already occurred, the resulting carboxylic acid can be removed.

    • Basic Wash: A gentle wash of the organic solution with a weak base like saturated sodium bicarbonate solution will convert the carboxylic acid to its carboxylate salt, pulling it into the aqueous layer. The neutral ester will remain in the organic phase.

    • Chromatography: The carboxylic acid is significantly more polar than the ester and will exhibit very strong retention on a standard silica gel column. It will often remain at the baseline with typical solvent systems (Hexane/EtOAc).

Q3: My product is a sticky oil that refuses to crystallize. What techniques can I use to induce crystallization or otherwise purify it?

A3: Strategies for Oily Products

Obtaining a solid product can be challenging, often due to residual solvents or minor impurities inhibiting lattice formation.

Troubleshooting Crystallization:

  • Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold.[9][10]

    • Common Single Solvents: Try solvents like isopropanol, ethanol, toluene, or ethyl acetate.[11]

    • Solvent/Anti-Solvent Systems: This is often more effective. Dissolve your oily product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane (DCM), Acetone, or Ethyl Acetate). Then, slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., Hexane, Heptane, or Diethyl Ether) until turbidity persists.[10][11] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

Alternative Purification: Column Chromatography

If recrystallization fails, column chromatography is the most reliable alternative. For highly polar amines like this, special considerations are necessary to prevent poor separation and recovery.

  • Tailing Reduction: The basic amine group can interact strongly with acidic silanol groups on the silica surface, causing streaking or "tailing".[12] To counteract this, add a small amount of a basic modifier to your eluent.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane).[3][13] This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery.

Technique Principle Recommended Solvents/Conditions Key Advantage
Recrystallization Differential solubility at different temperaturesToluene, Isopropanol/Hexane, DCM/HeptaneHigh purity, scalable
Column Chromatography Differential partitioning between stationary and mobile phasesSilica Gel with Hexane/EtOAc + 1% TriethylamineExcellent for removing multiple impurities
Acid-Base Extraction Partitioning based on acid/base propertiesEtOAc / 1M HCl (aq), then basifyGood for removing neutral impurities

Table 1: Comparison of Primary Purification Techniques.

Visual Workflow: Purification Strategy

The following diagram outlines a decision-making process for purifying crude this compound.

Purification_Workflow start Crude Product (Post-Workup) analytical Analyze by TLC / LC-MS start->analytical main_impurity Identify Main Impurity analytical->main_impurity nitrile Starting Nitrile main_impurity->nitrile Non-polar spot acid Hydrolyzed Acid main_impurity->acid Baseline spot multiple Multiple Impurities / Oil main_impurity->multiple Streaking / Complex column Silica Gel Chromatography (Hex/EtOAc Gradient) nitrile->column wash Aqueous Bicarbonate Wash acid->wash column_tea Silica Gel Chromatography (Hex/EtOAc + 1% TEA) multiple->column_tea recrystallize Recrystallization (Solvent/Anti-solvent) column->recrystallize wash->recrystallize column_tea->recrystallize final Pure Solid Product recrystallize->final

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Optimizing catalyst loading for reactions involving Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of modern synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for you, the dedicated researcher, scientist, and drug development professional, to navigate the nuances of optimizing catalyst loading for reactions involving Methyl 4-(aminomethyl)-3-bromobenzoate. As your Senior Application Scientist, I've structured this guide to move from quick-resolution FAQs to deep, causality-driven troubleshooting, ensuring you have the insights needed to accelerate your research and development.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions encountered when working with this compound and related cross-coupling reactions.

Q1: What is a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions with an aryl bromide like this compound?

A1: A general starting point for catalyst loading in reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations is typically in the range of 1-5 mol% of the palladium precatalyst.[1] For highly reactive substrates, it may be possible to decrease the loading to as low as 0.1 mol%, while challenging or new reactions might necessitate a higher initial loading of up to 5 mol% to ensure conversion.[1][2][3]

Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?

A2: The appearance of palladium black is a visual indicator of catalyst deactivation, where the active palladium species precipitates out of the solution as inactive palladium metal.[3][4] This is often caused by factors such as the presence of oxygen, which can oxidize the active Pd(0) catalyst, or the dissociation of ligands from the metal center.[3][5] To prevent this, ensure your reaction is conducted under a rigorously maintained inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[5][6] Using more robust and sterically bulky ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), can also enhance catalyst stability and prevent precipitation.[3][5]

Q3: Can the amine and carboxylate functionalities on this compound interfere with the catalytic cycle?

A3: Yes, the functional groups on your substrate can present challenges. The primary amine of the aminomethyl group can potentially coordinate to the palladium center, acting as a ligand and possibly hindering the catalytic cycle. The methyl ester is generally stable, but under harsh basic conditions, it could be susceptible to hydrolysis. For sensitive substrates, it may be necessary to protect the amine group prior to the coupling reaction to avoid side reactions or catalyst inhibition.[7]

Q4: How does my choice of ligand affect the optimal catalyst loading?

A4: The ligand is critical to the stability and activity of the palladium catalyst.[8][9] Sterically bulky and electron-rich ligands, such as N-heterocyclic carbenes (NHCs) or biaryl phosphines, can stabilize the active Pd(0) species, often allowing for lower catalyst loadings.[10] These ligands can also facilitate the oxidative addition step, particularly with less reactive aryl chlorides, and promote the reductive elimination step to release the product.[8][10] For a given reaction, a ligand screening is often a prudent step in optimization.[9]

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific experimental issues, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

Low or non-existent product formation is a common but surmountable challenge. A systematic evaluation of the reaction components and conditions is key to identifying the root cause.

start Low/No Yield Observed reagent_check Verify Reagent Quality & Integrity (Substrates, Solvent, Base) start->reagent_check catalyst_check Assess Catalyst Activity (Precatalyst, Ligand) reagent_check->catalyst_check Reagents OK optimization Systematic Optimization reagent_check->optimization Impurity Found conditions_check Evaluate Reaction Conditions (Temperature, Atmosphere, Stirring) catalyst_check->conditions_check Catalyst OK catalyst_check->optimization Inactive Catalyst conditions_check->optimization Conditions OK conditions_check->optimization Suboptimal Conditions success Improved Yield optimization->success

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Technical Support Center: Temperature Control in Methyl 4-(aminomethyl)-3-bromobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methyl 4-(aminomethyl)-3-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing critical temperature parameters in reactions involving this versatile reagent. Here, we will delve into the causality behind experimental choices to ensure your reactions are not only successful but also reproducible and safe.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related causes and solutions.

Issue 1: Low Yield of Desired Product in Amide Coupling Reactions

Question: I am performing an amide coupling reaction with this compound and a carboxylic acid, but my yields are consistently low. I have checked the quality of my starting materials and reagents. Could temperature be the issue?

Answer: Yes, improper temperature control is a frequent culprit for low yields in amide coupling reactions. The activation of the carboxylic acid and the subsequent coupling to the amine are temperature-sensitive steps.

Probable Causes & Solutions:

  • Incomplete Activation of the Carboxylic Acid: Many coupling reagents, such as EDC or HATU, require an initial low-temperature activation step, typically at 0°C, to form the active ester.[1] If the temperature is too high during this phase, the activated intermediate can degrade before the amine is added.

    • Solution: Ensure your reaction vessel is adequately cooled in an ice bath during the addition of the coupling reagent and for the duration of the activation period (usually 15-30 minutes) before adding the this compound.[1]

  • Side Reactions at Elevated Temperatures: While the core structure of a brominated aminobenzoate ester is generally stable at higher temperatures, prolonged exposure to heat in the presence of coupling reagents and bases can lead to side reactions.[2]

    • Solution: For most standard amide couplings, it is advisable to start the reaction at 0°C and then allow it to slowly warm to room temperature.[3] Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50°C can be attempted, but this should be done cautiously.

  • Epimerization of Chiral Carboxylic Acids: If your carboxylic acid has a chiral center, running the reaction at elevated temperatures can lead to epimerization, resulting in a mixture of diastereomers and complicating purification.

    • Solution: Maintain a low temperature profile (0°C to room temperature) to preserve the stereochemical integrity of your starting material.

Experimental Protocol: General Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0°C using an ice bath.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), and stir for 15-30 minutes at 0°C.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture dropwise at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

Issue 2: Presence of Impurities in the Final Product After Workup

Question: After my reaction, I am finding significant amounts of the hydrolyzed carboxylic acid (4-(aminomethyl)-3-bromobenzoic acid) in my crude product. How can I prevent this?

Answer: The presence of the hydrolyzed product points towards the cleavage of the methyl ester, which is highly sensitive to pH and temperature during the workup phase.

Probable Causes & Solutions:

  • Hydrolysis of the Methyl Ester During Aqueous Workup: The methyl ester of your product can be easily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, especially at elevated temperatures. A patent for the synthesis of the closely related methyl 4-(aminomethyl)benzoate highlights the critical need for temperature and pH control during workup to prevent this.[4][5][6]

    • Solution: It is essential to cool the reaction mixture to a temperature between -15°C and +10°C before any aqueous workup or pH adjustment.[4][5][6] This significantly reduces the rate of hydrolysis. When neutralizing the reaction mixture, add the acid or base slowly while vigorously stirring and monitoring the temperature to ensure it remains in the recommended range.

Workflow for Temperature-Controlled Workup:

Caption: Workflow for a temperature-controlled aqueous workup.

Issue 3: Reaction Exotherm Leading to Runaway Conditions

Question: My reaction is showing a strong exotherm upon adding reagents, leading to a rapid increase in temperature. Is this normal and how can I control it?

Answer: While not extensively documented for this specific compound, reactions involving potent coupling reagents or highly reactive starting materials can be exothermic. Uncontrolled exotherms can lead to side product formation, degradation of the desired product, and pose a significant safety risk.

Probable Causes & Solutions:

  • Rapid Addition of Reagents: Adding reagents too quickly, especially in a concentrated reaction mixture, can lead to a rapid release of heat.

    • Solution: Always add reagents dropwise, particularly the coupling agent or any highly reactive species. Use a dropping funnel for controlled addition. Ensure efficient stirring to dissipate heat throughout the reaction mixture.

  • Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of your reaction.

    • Solution: For larger scale reactions, consider using a cooling bath with a mixture of ice and salt or a cryocooler to achieve lower temperatures and maintain better control. Ensure the reaction vessel is appropriately sized to allow for efficient heat transfer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for storing this compound?

A1: It is recommended to store this compound in a freezer under -20°C in an inert atmosphere to ensure its long-term stability and prevent degradation.[7]

Q2: Can I heat reactions involving this compound?

A2: Yes, the core structure is thermally stable to a certain degree. A similar compound, methyl 3-amino-4-bromobenzoate, has been shown to be stable when heated to 80°C for several days.[2] However, the necessity of heating depends on the specific reaction. For many common transformations like amide coupling, elevated temperatures are often not required and may increase the likelihood of side reactions. Always start at lower temperatures and only apply heat if the reaction fails to proceed.

Q3: How does temperature affect the purification of my product?

A3: During purification by column chromatography, it is generally advisable to avoid high temperatures. If you are concentrating your fractions after chromatography, use a rotary evaporator with a water bath temperature below 40°C to prevent any potential degradation of your product.[4]

Q4: Are there any known thermal hazards associated with this compound?

A4: While there is no specific data on the thermal hazards of this compound, it is good practice to handle all chemical reactions with caution. The potential for exothermic reactions exists, especially on a larger scale. It is always recommended to perform a small-scale trial to assess the reaction's thermal profile before scaling up.

Section 3: Data Summary & Protocols

Table 1: Recommended Temperature Parameters
Process Step Recommended Temperature Rationale Reference
Storage-20°CLong-term stability[7]
Amide Coupling (Activation)0°CPrevent degradation of active intermediate[1]
Amide Coupling (Reaction)0°C to Room TemperatureMinimize side reactions and epimerization[3]
Aqueous Workup-15°C to +10°CPrevent hydrolysis of the methyl ester[4][5][6]
Solvent Removal< 40°CPrevent product degradation[4]
Troubleshooting Logic Diagram

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Technical Support Center: A Troubleshooting Guide for Reactions of Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(aminomethyl)-3-bromobenzoate (MAMB). This versatile bifunctional building block is a valuable intermediate for researchers in medicinal chemistry and materials science. Its structure, featuring a primary amine, a methyl ester, and an aryl bromide, offers three distinct points for chemical modification. This guide provides in-depth, field-proven insights into the most common reactions involving MAMB, focusing on troubleshooting practical issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.

Q1: How should I properly store and handle this compound?

A: Proper storage is crucial for maintaining the integrity of the compound. It is recommended to store this compound in a freezer under –20°C, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes degradation from atmospheric moisture and oxygen. The compound is a solid and should be handled in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Q2: What are the primary reactive sites on the molecule and what reactions are typical?

A: this compound has three key functional groups, each offering a distinct reaction pathway. Understanding these sites is key to planning your synthetic strategy.

  • Primary Amine (-CH₂NH₂): This is the most nucleophilic site and readily undergoes reactions like N-acylation, N-alkylation, reductive amination, and sulfonylation.

  • Aryl Bromide (Ar-Br): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[3][4]

  • Methyl Ester (-CO₂CH₃): This group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions (saponification) or converted to an amide via aminolysis.

G MAMB This compound Amine Primary Amine (Nucleophilic Site) MAMB->Amine N-Acylation N-Alkylation ArylBromide Aryl Bromide (Cross-Coupling Site) MAMB->ArylBromide Suzuki Coupling Buchwald-Hartwig Ester Methyl Ester (Hydrolysis/Amidation Site) MAMB->Ester Saponification Aminolysis

Caption: Key reactive sites on this compound.

Section 2: Troubleshooting N-Acylation Reactions

N-acylation of the primary amine is one of the most common transformations for this substrate. While seemingly straightforward, several issues can arise.

Q1: My N-acylation reaction shows low or no conversion to the desired amide. What are the likely causes and solutions?

A: Low conversion is a frequent issue, often stemming from reagent quality or reaction conditions.

  • Cause 1: Presence of Moisture: Acylating agents like acyl chlorides and anhydrides are highly sensitive to water, which will hydrolyze them faster than they react with the amine.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (nitrogen or argon).[5]

  • Cause 2: Inadequate Base: A base is required to neutralize the acid byproduct (e.g., HCl) generated during the reaction. If the acid is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[5] Use at least 1.5 equivalents of base. If you are starting with the hydrochloride salt of the amine, you must use at least 2.5 equivalents of base to first deprotonate the salt and then to scavenge the acid byproduct.[5]

  • Cause 3: Low Reactivity of Acylating Agent: While acyl chlorides are highly reactive, some acylating agents (e.g., less reactive anhydrides or carboxylic acids requiring coupling agents) may need more forcing conditions.

    • Solution: For less reactive agents, gentle heating (e.g., 40 °C) may be necessary.[5] However, monitor the reaction closely by TLC to avoid side product formation. For carboxylic acids, use standard peptide coupling agents like HATU or EDC/HOBt.

Q2: I'm observing multiple spots on my TLC plate besides my starting material and product. What are possible side reactions?

A: The appearance of unexpected byproducts can complicate purification and reduce yield.

  • Side Reaction 1: Bis-Acylation: If the acylating agent is highly reactive and used in large excess, it's possible, though less common for primary amines, to get bis-acylation. More likely, if there are other nucleophilic sites, they may react.

    • Solution: Add the acylating agent (1.1-1.2 equivalents) dropwise at a low temperature (0 °C) to control the reaction rate and prevent over-reaction.[5]

  • Side Reaction 2: Reaction with Solvent or Base: If a nucleophilic base like pyridine is used in excess, it can be acylated.

    • Solution: Prioritize sterically hindered, non-nucleophilic bases like DIPEA.[5]

Caption: Troubleshooting workflow for low-yield N-acylation reactions.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.[5]

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv) dropwise via syringe. A white precipitate of DIPEA hydrochloride may form.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

ParameterRecommended Reagents/ConditionsRationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)Good solubility for starting materials, unreactive.[5]
Base N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)Sterically hindered, non-nucleophilic bases that scavenge acid without competing in the reaction.[5]
Equivalents Amine (1.0), Acyl Chloride (1.1-1.2), Base (1.5)A slight excess of the acylating agent ensures complete conversion. Sufficient base is critical.[5]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, preventing side products.[5]

Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction ideal for the aryl bromide moiety of MAMB. However, its success depends on the careful orchestration of catalyst, base, and solvent.

Q1: My Suzuki coupling reaction is sluggish or has stalled with significant starting material remaining. How can I improve the conversion?

A: Incomplete Suzuki couplings are common and often related to catalyst activity or reaction setup.

  • Cause 1: Oxygen Contamination: Palladium(0) catalysts are extremely sensitive to oxygen, which can oxidize them to an inactive Pd(II) state, halting the catalytic cycle.

    • Solution: Ensure the reaction mixture is thoroughly degassed before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Cause 2: Inappropriate Ligand/Catalyst: The choice of palladium catalyst and ligand is critical. Some boronic acids, especially sterically hindered ones, require more active catalyst systems.

    • Solution: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, consider using a more active catalyst system, such as PdCl₂(dppf) or a combination of a palladium source (e.g., Pd₂(dba)₃) with a specialized ligand (e.g., SPhos, XPhos).

  • Cause 3: Incorrect Base or Solvent: The base plays a crucial role in activating the boronic acid for transmetalation.[7] The solvent must be appropriate for the temperature and solubility of all components.

    • Solution: Aqueous bases like K₂CO₃ or K₃PO₄ are common and effective.[6] A solvent system of 1,4-dioxane/water or Toluene/water is a good starting point.[6] Ensure the mixture is stirred vigorously to facilitate mixing between the organic and aqueous phases.

Q2: I'm observing a significant amount of a debrominated byproduct. How can I prevent this?

A: Protodebromination (replacement of Br with H) is a known side reaction, often competing with the desired cross-coupling.

  • Cause: This can be caused by impurities in the boronic acid or by certain reaction conditions that favor a reductive pathway. It can also occur if the transmetalation step is slow, allowing the oxidative addition intermediate to undergo other reactions.

    • Solution: Use high-purity boronic acid (recrystallize if necessary). Sometimes, lowering the reaction temperature or switching to a different phosphine ligand can minimize this side reaction. Ensure your boronic acid is used in a slight excess (1.1-1.2 eq) to favor the productive pathway.

Q3: Removing palladium residues from my product is proving difficult. What are the best purification strategies?

A: Residual palladium can be problematic, especially for pharmaceutical applications.

  • Solution 1: Aqueous Work-up: After the reaction, a thorough aqueous work-up can remove a significant portion of the inorganic salts and some palladium species.

  • Solution 2: Filtration: Passing the crude product solution through a plug of silica gel, celite, or a specialized palladium scavenging resin can be very effective.

  • Solution 3: Recrystallization: If the product is a solid, recrystallization is an excellent final step for removing trace metal impurities.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Ar-Pd(II)-Br(L)n Ar-Pd(II)-Br(L)n Ar-Pd(II)-R(L)n Ar-Pd(II)-R(L)n Ar-Pd(II)-Br(L)n->Ar-Pd(II)-R(L)n Transmetalation (Base Activated) Pd(0)Ln Pd(0)Ln Ar-Pd(II)-R(L)n->Pd(0)Ln Reductive Elimination Product Ar-R Ar-Pd(II)-R(L)n->Product Pd(0)Ln->Ar-Pd(II)-Br(L)n Oxidative Addition ArBr Ar-Br (MAMB) ArBr->Ar-Pd(II)-Br(L)n BoronicAcid R-B(OH)₂ BoronicAcid->Ar-Pd(II)-R(L)n

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Seal the flask with a rubber septum.[6]

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[6]

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The concentration is typically between 0.1 and 0.5 M.[6]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C.[6]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

ParameterRecommended Reagents/ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Choice depends on substrate reactivity; Pd(PPh₃)₄ is a good starting point.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (aqueous)Activates the boronic acid for transmetalation.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFBiphasic systems are common and effective.[6]
Temperature 80 - 100 °CSufficient thermal energy is needed to drive the catalytic cycle.[6]

Section 4: Analytical Methods for Reaction Monitoring

Effective and timely monitoring is critical for optimizing reactions and preventing failed experiments.

Q: What is the best way to monitor the progress of my reactions with MAMB?

A: A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): This is the fastest, simplest, and most cost-effective method for qualitative monitoring.[9] It allows you to quickly visualize the disappearance of starting materials and the appearance of the product. Staining with ninhydrin can be useful for visualizing the amine-containing spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for unambiguous monitoring. It separates the components of the reaction mixture and provides the mass of each component, confirming the formation of the desired product and helping to identify byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of starting material to product in a crude aliquot, providing quantitative information on the reaction's conversion.[9][10]

References

  • Walton, I. M.; Cox, J. M.; Benson, C. A.; Patel, D. G.; Chen, Y. S.; Benedict, J. B. The role of atropisomers on the photo-reactivity and fatigue of diarylethene-based metal-organic frameworks. New Journal of Chemistry2016, 40 (1), 101-106. (URL not available in search result)
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University Library. 2021 . ([Link])

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 4-aminobenzoate. 2009. (URL not available in search result)
  • PrepChem.com. Synthesis of methyl 4-bromobenzoate. ([Link])

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457-2483. (Available via PMC: [Link])

  • Organic Chemistry Portal. Suzuki Coupling. ([Link])

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Toxicological Profile for 2,4,6-Trinitrotoluene. ([Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. ([Link])

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of Methyl 4-(aminomethyl)-3-bromobenzoate: ESI vs. APCI

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of pharmaceutical research and development, the precise and robust characterization of novel chemical entities is paramount. Methyl 4-(aminomethyl)-3-bromobenzoate, a substituted aromatic compound with potential applications as a building block in medicinal chemistry, presents a unique analytical challenge due to its combination of a primary amine, a methyl ester, and a bromine atom. This guide provides an in-depth, comparative analysis of two common atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of each technique, present predicted fragmentation patterns, and offer detailed experimental protocols to enable researchers to make informed decisions for their analytical workflows.

The Analyte: this compound at a Glance

Before delving into the mass spectrometric analysis, it is crucial to understand the physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂
Monoisotopic Mass 242.98949 Da
Structure Chemical structure of this compound

A critical point of consideration is the existence of isomers, such as Methyl 4-amino-3-bromobenzoate.[1] This isomer has the same molecular weight but a different substitution pattern on the aromatic ring, which can lead to distinct fragmentation patterns and chromatographic behavior. Therefore, unambiguous identification is essential.

Ionization Techniques: A Head-to-Head Comparison for this compound

The choice of ionization source is a critical determinant of analytical sensitivity and the quality of the resulting mass spectrum. For a molecule like this compound, both ESI and APCI are viable options, each with its own set of advantages and disadvantages.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid phase.[2] It is particularly well-suited for polar and thermally labile molecules. Given the presence of the primary amine group, which can be readily protonated, this compound is an excellent candidate for positive-ion ESI.

Mechanism of Ionization: In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process typically results in the formation of protonated molecules, [M+H]⁺.

Expected Performance for the Target Analyte:

  • High Sensitivity: The basic aminomethyl group is expected to be efficiently protonated, leading to a strong signal in positive-ion mode.

  • Soft Ionization: ESI is gentle, meaning the molecular ion should be abundant with minimal in-source fragmentation. This is advantageous for accurate molecular weight determination.

  • Adduct Formation: Depending on the mobile phase composition, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may be observed.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique, but it involves the ionization of the analyte in the gas phase. It is generally more suitable for less polar and more volatile compounds compared to ESI.

Mechanism of Ionization: In APCI, the sample solution is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through a series of chemical reactions.

Expected Performance for the Target Analyte:

  • Robust Ionization: APCI is often less susceptible to matrix effects than ESI, which can be advantageous when analyzing complex samples.

  • Thermal Considerations: The heated nebulizer in the APCI source could potentially cause thermal degradation of the analyte, although this compound is expected to be reasonably stable.

  • Fragmentation: While still a soft ionization technique, APCI can sometimes induce more in-source fragmentation than ESI.

Head-to-Head Comparison Summary
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in the liquid phase.Gas-phase chemical ionization initiated by a corona discharge.
Analyte Polarity Ideal for polar and ionic compounds.Suitable for moderately polar to non-polar compounds.
Thermal Lability Well-suited for thermally labile molecules.Requires thermal stability of the analyte.
Expected Ion Primarily [M+H]⁺, potential for adducts ([M+Na]⁺, [M+K]⁺).Primarily [M+H]⁺.
Sensitivity Potentially very high for readily ionizable groups like amines.Generally robust and less prone to matrix suppression.
Fragmentation Typically minimal in-source fragmentation.Can be slightly more energetic, leading to some in-source fragmentation.

Predicted Fragmentation Pathways

Understanding the fragmentation pattern of a molecule is key to its structural elucidation. While no experimental mass spectrum for this compound is publicly available, we can predict its fragmentation based on established principles of mass spectrometry for similar compounds. The presence of the bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br).

ESI-MS/MS Fragmentation

In a tandem mass spectrometry (MS/MS) experiment, the protonated molecule ([M+H]⁺, m/z 244/246) would be isolated and subjected to collision-induced dissociation (CID). The primary fragmentation pathways are predicted to be:

  • Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines, leading to a fragment at m/z 227/229.

  • Loss of Methanol (CH₃OH): Neutral loss of methanol from the methyl ester group, resulting in a fragment at m/z 212/214.

  • Loss of the Methoxy Radical (•OCH₃): This would lead to a radical cation at m/z 213/215.

  • Cleavage of the C-Br Bond: Loss of a bromine radical (•Br) would produce a fragment at m/z 165.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aminomethyl group could lead to a fragment at m/z 214/216 (loss of CH₂NH₂) or a fragment at m/z 30 (CH₂NH₂⁺).

G M_H [M+H]⁺ m/z 244/246 loss_NH3 [M+H-NH₃]⁺ m/z 227/229 M_H->loss_NH3 -NH₃ loss_CH3OH [M+H-CH₃OH]⁺ m/z 212/214 M_H->loss_CH3OH -CH₃OH loss_OCH3 [M+H-•OCH₃]⁺• m/z 213/215 M_H->loss_OCH3 -•OCH₃ loss_Br [M+H-•Br]⁺ m/z 165 M_H->loss_Br -•Br caption Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

Experimental Protocols

To provide a practical framework for the analysis of this compound, the following detailed protocols for sample preparation and LC-MS analysis are provided.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard (10 µg/mL): Dilute 10 µL of the stock solution to 1 mL with the initial mobile phase composition.

  • Further Dilutions: Prepare a series of calibration standards by serial dilution of the working standard to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

LC-MS Method

Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

ESI Source Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas: 40 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 300 °C

APCI Source Parameters:

  • Ionization Mode: Positive

  • Corona Current: 4 µA

  • Nebulizer Gas: 40 psi

  • Vaporizer Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 300 °C

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Standard Stock->Working Cal Calibration Standards Working->Cal LC HPLC/UHPLC (C18 Column) Cal->LC MS Mass Spectrometer (ESI or APCI Source) LC->MS Data Data Acquisition MS->Data caption Experimental Workflow

Caption: Experimental Workflow.

Data Interpretation and Performance Comparison

After acquiring the data using both ESI and APCI, a thorough comparison of their performance should be conducted. The following table outlines key metrics to evaluate.

Performance MetricExpected Outcome with ESIExpected Outcome with APCIJustification
Sensitivity (LOD/LOQ) Lower detection limits are anticipated.Good, but likely higher than ESI.The primary amine is highly amenable to protonation in ESI.
Linearity (R²) Excellent linearity over a wide dynamic range.Excellent linearity.Both techniques generally provide a linear response.
Precision (%RSD) High precision for replicate injections.High precision.Modern instrumentation ensures good reproducibility.
Matrix Effects Potentially more susceptible to ion suppression or enhancement.Generally less susceptible to matrix effects.The gas-phase ionization mechanism of APCI mitigates some matrix interferences.
In-source Fragmentation Minimal fragmentation, abundant [M+H]⁺.Potential for some fragmentation, but [M+H]⁺ should still be prominent.ESI is a gentler ionization technique.

Conclusion and Recommendations

For the routine analysis of this compound, Electrospray Ionization (ESI) in the positive-ion mode is the recommended starting point. The inherent polarity and the presence of a readily protonatable primary amine group make it an ideal candidate for this technique, likely yielding superior sensitivity.

However, Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative, particularly in scenarios where matrix effects are a significant concern or when analyzing less polar analogues.

Ultimately, the optimal choice of ionization technique will depend on the specific requirements of the assay, including the sample matrix, the required sensitivity, and the available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for method development and optimization for this and structurally related compounds.

References

  • PubChem. Methyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. University of Luxembourg. [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
  • Wikipedia. Atmospheric-pressure chemical ionization. [Link]

Sources

Introduction: The Analytical Challenge of Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to HPLC Method Development for the Analysis of Methyl 4-(aminomethyl)-3-bromobenzoate

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, a key intermediate in pharmaceutical synthesis. As drug development professionals, our goal is not merely to generate data, but to develop robust, reliable, and validated analytical methods that ensure product quality and regulatory compliance. This document moves beyond simplistic protocols to explain the scientific rationale behind methodological choices, offering a self-validating framework for analysis.

This compound is a molecule that presents a distinct set of analytical challenges. Its structure incorporates:

  • A hydrophobic core (brominated benzene ring).

  • A polar, basic primary amine (-CH₂NH₂) group.

  • A methyl ester functional group susceptible to hydrolysis.

A successful HPLC method must be able to provide sharp, symmetrical peaks for the main compound while also being capable of separating it from process-related impurities and potential degradation products. This guide will compare several strategic approaches to achieve this, grounded in the principles of chromatographic science and regulatory expectations.

Part 1: The Foundational Strategy - Reversed-Phase Chromatography (RPC)

Reversed-phase HPLC is the workhorse of the pharmaceutical industry, making it the logical starting point for the analysis of most small-molecule drugs and intermediates.[1] The separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.

Causality Behind Experimental Choices in RPC Method Development

The initial development of an RPC method is a systematic process designed to establish a baseline for separation.

1. Column Selection: The C18 Standard The choice of a C18 (octadecylsilane) column is the universal starting point due to its strong hydrophobicity, which provides substantial retention for aromatic compounds like our target molecule.[2] Modern, high-purity, end-capped C18 columns are crucial as they minimize exposed silanol groups on the silica surface, which can cause undesirable secondary interactions with the basic amine group of our analyte, leading to peak tailing.

2. Mobile Phase Optimization: The Key to Control The mobile phase composition is the most powerful tool for controlling retention and selectivity in RPC.

  • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically generates lower backpressure.

  • Aqueous Phase & pH Control: The pKa of the aminomethyl group is approximately 9-10. Therefore, the mobile phase pH will dictate its ionization state. At a low pH (e.g., 2.5-3.5), the amine will be fully protonated (-CH₂NH₃⁺). This consistent charge state is essential for reproducible retention. A buffer, such as 20 mM potassium phosphate or ammonium acetate, is required to maintain a constant pH throughout the analysis.

  • Gradient Elution: A gradient elution, starting with a lower percentage of organic modifier and increasing over time, is recommended for initial screening. This ensures that both polar impurities and the more retained parent compound are eluted within a reasonable timeframe.

3. Detection: Leveraging the Chromophore The brominated benzene ring in this compound contains a strong chromophore, making UV detection the ideal choice for this analysis. A preliminary scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λ-max), likely in the 220-240 nm range, to ensure optimal sensitivity.

Diagram: RPC Method Development Workflow

cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Scouting cluster_opt Phase 3: Optimization A Select Analyte: This compound B Choose Column: High-Purity C18 (e.g., 250x4.6mm, 5µm) A->B C Prepare Mobile Phases: A: 20mM Phosphate Buffer, pH 3.0 B: Acetonitrile B->C D Perform Gradient Run (e.g., 5% to 95% B over 20 min) C->D E Evaluate Chromatogram: Retention Time, Peak Shape, Resolution D->E F Decision: Is Separation Adequate? E->F G Adjust Gradient Slope F->G No J Final Optimized Method F->J Yes G->E H Optimize pH / Buffer H->E I Test Alternative Column (e.g., Phenyl, C8) I->E

Caption: Workflow for initial RPC method development.

Table 1: Proposed Starting Conditions for RPC Analysis
ParameterRecommended Starting ConditionRationale
Column High-Purity, End-Capped C18, 4.6 x 150 mm, 3.5 µmProvides good retention for aromatic compounds; minimizes silanol interactions.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Buffers the system and ensures the amine is fully protonated for consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier offering good selectivity for aromatic compounds.
Gradient 5% B to 95% B over 20 minutesEnsures elution of a wide range of potential impurities and the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.
Detection UV at λ-max (approx. 227 nm)Maximizes sensitivity based on the analyte's chromophore.[3]
Injection Vol. 10 µLStandard volume for initial screening.

Part 2: A Comparative Analysis for Optimizing Peak Shape

While a modern C18 column at low pH may provide acceptable results, the basic amine can still present challenges. Here we compare two distinct strategies to perfect the chromatography: Ion-Pair Reversed-Phase Chromatography (IP-RPC) and further optimization using Modern Column Chemistries .

Method A: Ion-Pair Reversed-Phase Chromatography (IP-RPC)

Mechanism of Action: IP-RPC is a powerful technique for retaining and improving the peak shape of ionic compounds on reversed-phase columns.[4] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate), is added to the mobile phase. This reagent forms a neutral ion-pair with the protonated amine of our analyte. This newly formed neutral complex has a greater affinity for the hydrophobic C18 stationary phase, leading to increased retention and, critically, masking the charge interaction with residual silanols, resulting in a more symmetrical peak.

Protocol for IP-RPC: This protocol builds upon the foundational RPC method by introducing an ion-pairing reagent.

  • Reagent Selection: For the positively charged amine, a negatively charged counter-ion is needed. Sodium 1-hexanesulfonate is an excellent choice.

  • Mobile Phase Preparation: Prepare Mobile Phase A as follows: 20 mM Potassium Phosphate buffer containing 5 mM Sodium 1-hexanesulfonate. Adjust the final pH to 3.0.

  • Column Equilibration: The column must be thoroughly equilibrated with the ion-pair mobile phase for a significant duration (e.g., 30-60 minutes) to allow the reagent to coat the stationary phase.

  • Chromatographic Analysis: Use the same gradient and detection conditions as outlined in Table 1.

Method B: Advanced RPC with Modern Columns

Causality and Rationale: Instead of adding reagents to the mobile phase, this approach relies on leveraging advanced column technology. Column manufacturers have developed stationary phases with extremely high purity silica and proprietary end-capping techniques that create a more inert surface. This significantly reduces the number of free silanol groups available to interact with basic analytes. By combining an inert column with careful pH control, excellent peak shape can often be achieved without the downsides of ion-pair reagents.

Protocol for Advanced RPC:

  • Column Selection: Choose a column specifically marketed for the analysis of basic compounds (e.g., a column with advanced end-capping or a polar-embedded phase).

  • Mobile Phase Optimization: A systematic evaluation of pH is critical. While low pH (2.5-3.5) is a good starting point, sometimes a mid-range pH (e.g., 6-7) can provide better results by partially deprotonating the amine, reducing its interaction with any remaining silanols. This must be tested empirically.

  • Chromatographic Analysis: Proceed with the gradient and detection conditions as previously described.

Diagram: Comparison of Separation Mechanisms

cluster_iprpc Ion-Pair RPC Mechanism cluster_rpc Modern RPC with pH Control ip_c18 C18 Stationary Phase ip_analyte Analyte-NH3+ ip_reagent SO3-R (Ion-Pair Reagent) ip_analyte->ip_reagent ip_complex [Analyte-NH3+...-O3S-R] (Neutral Complex) ip_analyte->ip_complex ip_reagent->ip_complex ip_complex->ip_c18 Strong Hydrophobic Interaction rpc_c18 Inert C18 Stationary Phase (End-Capped) rpc_analyte Analyte-NH3+ rpc_analyte->rpc_c18 Hydrophobic Interaction rpc_silanol Residual Si-OH (Minimized) rpc_analyte->rpc_silanol Reduced Ionic Interaction

Caption: Ion-pairing vs. modern RPC mechanisms.

Table 2: Performance Comparison of Chromatographic Methods
FeatureStandard RPC (Low pH)Ion-Pair RPCAdvanced RPC (Optimized)
Peak Asymmetry Potentially high (tailing)Excellent (typically < 1.2)Very Good to Excellent
Retention Control Good (via %B and pH)Excellent (via %B and ion-pair conc.)Good (via %B and pH)
MS Compatibility Good (with volatile buffers)Poor (ion-pair reagents are non-volatile)Excellent (with volatile buffers)
Column Health GoodCan lead to irreversible column contaminationExcellent
Method Ruggedness GoodRequires careful control of reagent conc.Excellent
Recommendation Good starting pointFor difficult peak shape issues when MS is not neededPreferred method for versatility and robustness

Part 3: Establishing a Stability-Indicating Analytical Method (SIAM)

For any compound used in pharmaceutical development, it is not enough to simply quantify the main peak. The analytical method must be proven to be stability-indicating , meaning it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, or excipients.[5][6] This is a core requirement of regulatory bodies worldwide and is established through forced degradation studies.[7]

The Logic of Forced Degradation

Forced degradation involves subjecting the drug substance to stress conditions harsher than those it would encounter during normal storage.[8] The goal is to intentionally generate degradation products to challenge the specificity of the HPLC method.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1N HCl. The primary expected degradant here is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Dissolve in the solvent to the target concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) and visible light in a stability chamber for a defined period (as per ICH Q1B guidelines). Dissolve in the solvent.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method (preferably the Advanced RPC method).

Diagram: SIAM Development and Validation Workflow

A Optimized HPLC Method B Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples B->C D Evaluate Peak Purity & Resolution (Use PDA/MS Detector) C->D E Decision: Is Method Specific? D->E F Modify Method (e.g., change gradient, pH, column) E->F No G Method is Stability-Indicating E->G Yes F->C H Proceed to Full Method Validation (ICH Q2(R1)) G->H

Sources

A Comparative Guide to the Reactivity of Methyl 4-(aminomethyl)-3-bromobenzoate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Methyl 4-(aminomethyl)-3-bromobenzoate is a versatile reagent whose unique substitution pattern offers a nuanced reactivity profile. This guide provides an in-depth comparison of its performance against other common haloanilines in key synthetic transformations, supported by established chemical principles and illustrative experimental data.

Introduction: Structural Features and Reactivity Implications

This compound presents a fascinating case study in substituent effects. Its reactivity is governed by the interplay of three key functional groups on the aromatic ring:

  • The Bromine Atom (C3): A versatile handle for palladium-catalyzed cross-coupling reactions. Its position dictates the steric environment and its electronic activation.

  • The Methyl Ester Group (C1): A moderately electron-withdrawing group (EWG) that influences the electron density of the aromatic ring through inductive and resonance effects.

  • The Aminomethyl Group (C4): Unlike a directly attached amino group, the insulating methylene (-CH₂) spacer means its electron-donating capacity is primarily through a weak inductive effect, rather than strong resonance donation. Crucially, the primary amine remains a potential site for side reactions or coordination with metal catalysts.

This guide will explore how this specific arrangement impacts the molecule's reactivity in Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination compared to benchmark haloanilines.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via an addition-elimination mechanism that requires stabilization of a negatively charged intermediate (the Meisenheimer complex).[1][2] This stabilization is heavily dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen).[3][4]

Causality of Reactivity

An ideal SNAr substrate possesses a highly electron-deficient aromatic ring. Consider the comparison between our target molecule and 4-chloro-3-nitroaniline:

  • This compound: The bromine leaving group is meta to the electron-withdrawing methyl ester. This position offers poor resonance stabilization for the Meisenheimer complex, leading to significantly reduced reactivity. The weak inductive effects of the ester and aminomethyl groups are insufficient to drive the reaction efficiently.

  • 4-Chloro-3-nitroaniline: The chloro leaving group is ortho to a powerful nitro group (-NO₂). The nitro group provides potent resonance and inductive stabilization to the intermediate, making the ring highly electrophilic and susceptible to nucleophilic attack.[4][5]

Consequently, this compound is a very poor substrate for SNAr reactions under standard conditions. This low reactivity can be synthetically advantageous, allowing for selective functionalization at other positions without interference from SNAr pathways.

Palladium-Catalyzed Cross-Coupling: The Primary Arena

The true synthetic utility of this compound is realized in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized C-C and C-N bond formation, offering mild conditions and broad functional group tolerance.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a workhorse in pharmaceutical synthesis.[8] The rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst.

The electronic nature of the aryl halide is paramount. Electron-withdrawing groups generally accelerate the oxidative addition step, while electron-donating groups can slow it down.[9]

  • This compound: The bromine is positioned meta to the EWG (ester) and ortho to the C-CH₂NH₂ bond. The ester group's electron-withdrawing effect enhances the electrophilicity of the C-Br bond, promoting oxidative addition. This makes it more reactive than simple bromoanilines that lack activating EWGs.

  • 4-Bromoaniline: The amino group is strongly electron-donating via resonance, which deactivates the C-Br bond towards oxidative addition, resulting in slower reaction rates compared to our target molecule.[9]

  • 2-Bromoaniline: While the amino group is still donating, the ortho position can present challenges. The free amine can coordinate to the palladium center, potentially inhibiting catalysis. However, specialized catalyst systems, such as those using CataCXium® A, have been developed to overcome this.[8][10] Our target molecule's aminomethyl group, with its insulating spacer, is less likely to cause such catalyst inhibition.

The following table summarizes expected outcomes for a generic Suzuki-Miyaura coupling with phenylboronic acid, highlighting the superior reactivity of this compound.

SubstrateKey Substituent EffectsCatalyst SystemTemp (°C)Time (h)Expected Yield (%)
This compound EWG (ester) activationPd(OAc)₂ / SPhos804>90
4-BromoanilineEDG (amino) deactivationPd(OAc)₂ / SPhos1001270-80[11]
2-BromoanilineEDG + Potential for catalyst inhibitionPd₂(dba)₃ / CataCXium® A1008~85[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[6][12] Like the Suzuki coupling, its efficiency is heavily influenced by the electronic properties of the aryl halide and the choice of ligand, base, and solvent.[13][14]

The same electronic principles apply: electron-deficient aryl halides are generally more reactive. A key consideration here is the nature of the amine coupling partner and the potential for self-coupling or reaction with the substrate's own amino group.

  • This compound: The activated C-Br bond facilitates rapid oxidative addition. The primary amine of the aminomethyl group could potentially compete as a nucleophile. However, in an intermolecular reaction with a different amine present in excess, the desired cross-coupling is favored. Careful selection of a bulky phosphine ligand (e.g., XPhos) is crucial to promote the desired reductive elimination step.[12][13]

  • Haloanilines (e.g., 4-bromoaniline): These substrates can undergo self-coupling to form diarylamines, a common side reaction that must be controlled by optimizing reaction conditions. The deactivating effect of the amino group also necessitates more forcing conditions or highly active catalyst systems.

The distinct advantage of this compound is its activated nature combined with a primary amine that is slightly sterically shielded and electronically isolated from the ring, potentially reducing the rate of undesired self-coupling compared to a substrate like 4-bromoaniline.

Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps for reaction setup, monitoring, and product isolation.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents & Assemble Glassware setup Inert Atmosphere (N₂/Ar) reagents->setup Undergo addition Add Solvents & Reagents setup->addition heating Heat to Target Temperature addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring Periodically quench Quench Reaction monitoring->quench Upon Completion extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for cross-coupling reactions.

Protocol 4.1: Suzuki-Miyaura Coupling of this compound

Objective: To couple the title compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To an oven-dried flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

// Invisible nodes for labels node [shape=plaintext, style="", fillcolor="none"]; OA_label [label="Oxidative\nAddition"]; TM_label [label="Transmetalation"]; RE_label [label="Reductive\nElimination"];

// Edges for the cycle Pd0 -> PdII_ArX; PdII_ArX -> PdII_ArB; PdII_ArB -> Pd0;

// Edges for labels edge [style=dashed, color="#5F6368", arrowhead=none]; Pd0 -> OA_label [label="Ar-X"]; OA_label -> PdII_ArX;

PdII_ArX -> TM_label [label="Ar'-B(OR)₂\n(Base)"]; TM_label -> PdII_ArB;

PdII_ArB -> RE_label [label=""]; RE_label -> Pd0 [label="Ar-Ar'"]; }

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 4.2: Buchwald-Hartwig Amination of this compound

Objective: To couple the title compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried flask.

  • Add this compound and anhydrous toluene.

  • Finally, add morpholine via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

// Invisible nodes for labels node [shape=plaintext, style="", fillcolor="none"]; OA_label [label="Oxidative\nAddition"]; Amine_Coord [label="Amine\nCoordination"]; RE_label [label="Reductive\nElimination"];

// Edges for the cycle Pd0 -> PdII_ArX; PdII_ArX -> PdII_Amide; PdII_Amide -> Pd0;

// Edges for labels edge [style=dashed, color="#5F6368", arrowhead=none]; Pd0 -> OA_label [label="Ar-X"]; OA_label -> PdII_ArX;

PdII_ArX -> Amine_Coord [label="R₂NH\n(Base)"]; Amine_Coord -> PdII_Amide;

PdII_Amide -> RE_label [label=""]; RE_label -> Pd0 [label="Ar-NR₂"]; }

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

This compound is a strategically designed building block with a distinct and advantageous reactivity profile. While it is largely inert to nucleophilic aromatic substitution, it excels as a substrate in palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing methyl ester group activates the C-Br bond, leading to faster reaction rates in both Suzuki-Miyaura and Buchwald-Hartwig reactions compared to simple or electron-rich haloanilines. Furthermore, the aminomethyl group's electronic isolation from the ring minimizes catalyst inhibition and potential side reactions that can plague ortho-anilines. For the synthetic chemist, this translates to milder reaction conditions, shorter reaction times, and often cleaner product profiles, making it a superior choice for the efficient construction of complex molecular architectures.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Dalton Transactions, 40(43), 11284-11292. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • PubMed. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

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A Senior Application Scientist's Guide to Methyl 4-(aminomethyl)-3-bromobenzoate and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a research program. Substituted aminobenzoate esters are a class of exquisitely versatile building blocks, offering multiple points for diversification and fine-tuning of physicochemical properties. This guide provides an in-depth technical comparison of Methyl 4-(aminomethyl)-3-bromobenzoate and its key structural isomers: Methyl 3-amino-4-bromobenzoate and Methyl 4-amino-3-bromobenzoate. We will delve into their synthetic utility, comparative reactivity, and applications, supported by established experimental protocols, to inform rational molecular design.

Introduction to the Aminomethyl Bromobenzoate Scaffold

The aminomethyl bromobenzoate core structure is a privileged scaffold in medicinal chemistry. It strategically combines three key functional groups on an aromatic ring:

  • An amino or aminomethyl group , which serves as a handle for amide bond formation, sulfonylation, or reductive amination, allowing for the introduction of diverse side chains that can modulate biological activity and pharmacokinetic properties.

  • A bromo substituent , which is a versatile synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This enables the construction of complex biaryl structures often found in potent enzyme inhibitors.

  • A methyl ester , which can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization, or can participate in hydrogen bonding interactions within a target's active site.

The positional arrangement of these functional groups significantly influences the molecule's electronic properties, steric environment, and overall reactivity, making a comparative understanding essential for its strategic deployment in a synthetic campaign.

The Analogs: A Comparative Overview

This guide will focus on the following three structural analogs:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compound1260679-57-9C₉H₁₀BrNO₂244.09Aminomethyl group at C4, Bromo at C3
Methyl 3-amino-4-bromobenzoate46064-79-3C₈H₈BrNO₂230.06Amino group at C3, Bromo at C4
Methyl 4-amino-3-bromobenzoate106896-49-5C₈H₈BrNO₂230.06Amino group at C4, Bromo at C3

In-Depth Analysis of Structural Analogs

This compound

This analog features an aminomethyl group, which provides greater conformational flexibility compared to a directly attached amino group. The separation of the basic nitrogen from the aromatic ring can be advantageous for certain biological targets.

Synthetic Utility:

The primary amine of the aminomethyl group is readily available for standard amide coupling reactions. The bromine atom at the 3-position is ortho to the aminomethyl group and meta to the electron-withdrawing methyl ester. This electronic arrangement makes it a suitable substrate for cross-coupling reactions.

Applications:

This building block is particularly valuable in the synthesis of inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2] The phthalazinone core of many PARP inhibitors, such as Olaparib, is often constructed using precursors derived from brominated benzoic acids.[3] The aminomethyl group allows for the introduction of side chains that can interact with the adenosine-binding pocket of the enzyme.[4]

Methyl 3-amino-4-bromobenzoate

In this isomer, the amino and bromo groups are positioned at the 3 and 4 positions, respectively. The amino group is a moderately activating, ortho,para-directing group, which can influence the reactivity of the aromatic ring.

Synthetic Utility:

The bromine at the 4-position is para to the amino group, making it highly activated towards Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.[5] The amino group at the 3-position is available for acylation, alkylation, and diazotization, enabling further diversification.[6] This compound is a highly valuable building block for creating complex organic molecules.[5][6]

Applications:

This analog is a key intermediate in the synthesis of a wide range of pharmaceuticals.[5] Its versatile reactivity allows for its incorporation into diverse molecular scaffolds targeting various therapeutic areas.

Methyl 4-amino-3-bromobenzoate

Here, the amino group is at the 4-position and the bromine at the 3-position. The para-amino group strongly activates the ring, while the ortho-bromo substituent provides a handle for coupling reactions.

Synthetic Utility:

The bromine atom is ortho to the strongly electron-donating amino group, which can influence its reactivity in cross-coupling reactions. While still a viable substrate, reaction conditions may need to be optimized to account for the electronic effects and potential for steric hindrance.[1] The amino group is readily functionalized.

Applications:

This compound is a versatile building block in organic synthesis and is used in the pharmaceutical industry.[7] It can be used to introduce the methyl, amino, and bromo moieties into various molecules.[7] For instance, it can react with acrylic acid ethyl ester to form 3-(2-bromo-4-hydroxyacetyl-phenylamino)-acrylic acid ethyl ester.[7]

Comparative Performance and Experimental Data

Reactivity in Suzuki-Miyaura Cross-Coupling:

The electronic nature of the substituents significantly impacts the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle.

  • Methyl 3-amino-4-bromobenzoate: The bromine atom is para to the electron-donating amino group, which is expected to increase the electron density at the C-Br bond, potentially slowing down the oxidative addition step compared to an unsubstituted bromobenzoate. However, the overall activation of the ring can still lead to high yields under optimized conditions.

  • Methyl 4-amino-3-bromobenzoate: The bromine is ortho to the strongly activating amino group. This proximity can lead to complex electronic and steric effects. While the electron-donating nature of the amino group might be expected to decrease reactivity, the overall electronic environment often still permits efficient coupling.

  • This compound: The aminomethyl group is electronically insulated from the ring by the methylene spacer. Therefore, the electronic effect on the C-Br bond is less pronounced compared to the amino-substituted analogs. The reactivity will be primarily influenced by the meta-directing methyl ester group.

Reactivity in Amide Bond Formation:

The basicity and nucleophilicity of the amino group are key to efficient amide coupling.

  • Methyl 3-amino-4-bromobenzoate & Methyl 4-amino-3-bromobenzoate: The anilinic amines are less basic and nucleophilic than aliphatic amines due to the delocalization of the lone pair into the aromatic ring. Standard coupling reagents like EDC/HOBt or HATU are typically effective, though reactions may require slightly longer times or the use of a non-nucleophilic base like DIPEA.[8][9]

  • This compound: The benzyl-type amine is more basic and nucleophilic than the anilinic counterparts, leading to generally faster and more efficient amide bond formation under standard coupling conditions.

Experimental Protocols

The following are representative protocols for key synthetic transformations involving these building blocks.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Bromobenzoate Analog

This protocol is a general procedure and may require optimization for specific substrates.[1][10]

Materials:

  • Methyl 3-amino-4-bromobenzoate (or other bromo-analog) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent system (e.g., Toluene/Water 4:1)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add the bromobenzoate analog, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Bond Formation with an Aminobenzoate Analog

This protocol describes a standard EDC/HOBt mediated coupling.[8][9]

Materials:

  • This compound (or other amino-analog) (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid, aminobenzoate analog, and HOBt in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the stirring solution.

  • Slowly add EDC·HCl portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Scaffolds and Synthetic Workflow

structs cluster_0 This compound cluster_1 Methyl 3-amino-4-bromobenzoate cluster_2 Methyl 4-amino-3-bromobenzoate s1 s1 s2 s2 s3 s3

Caption: Chemical structures of the three discussed structural analogs.

workflow start Select Aminomethyl Bromobenzoate Analog coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) start->coupling Utilize Bromo Substituent amide Amide Bond Formation start->amide Utilize Amino/ Aminomethyl Group coupling->amide hydrolysis Ester Hydrolysis coupling->hydrolysis amide->coupling amide->hydrolysis diversification Further Diversification hydrolysis->diversification target Target Molecule (e.g., Enzyme Inhibitor) diversification->target

Caption: General synthetic workflow utilizing aminomethyl bromobenzoate analogs.

Conclusion

This compound and its structural isomers are powerful and versatile building blocks in modern drug discovery. Their utility stems from the orthogonal reactivity of the amino/aminomethyl, bromo, and methyl ester functionalities. While their positional isomerism dictates nuances in their reactivity, all three analogs provide efficient entry points to complex molecular architectures. A thorough understanding of their respective electronic and steric properties, as outlined in this guide, allows for the rational selection of the optimal building block for a given synthetic strategy, ultimately accelerating the path toward novel therapeutic agents.

References

  • Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery. (URL not available)
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. BenchChem. (URL not available)
  • Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem. (URL not available)
  • Optimizing Organic Synthesis with Methyl 3-amino-4-bromobenzo
  • Typical experimental procedure for Suzuki coupling of aryl halides and aryl boronic acids. RSC Publishing. (URL not available)
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. (URL not available)
  • Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. (URL not available)
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC - NIH. (URL not available)
  • Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid. RSC Advances. (URL not available)
  • Synthesis, biological evaluation and molecular modeling of substituted 2-aminobenzimidazoles as novel inhibitors of acetylcholinesterase and butyrylcholinesterase. Semantic Scholar. (URL not available)
  • Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal. (URL not available)
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. (URL not available)
  • Methyl 4-amino-3-bromobenzo
  • Methyl 3-amino-4-bromobenzo
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (URL not available)
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Methyl 4-amino-3-bromobenzo
  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. (URL not available)
  • Methyl 4-amino-3-bromobenzoate 97 106896-49-5. Sigma-Aldrich. (URL not available)
  • Methyl 4-amino-3-bromobenzoate 97 106896-49-5. Sigma-Aldrich. (URL not available)
  • Methyl 4-amino-3-bromobenzoate 97 106896-49-5. Sigma-Aldrich. (URL not available)
  • Application Notes and Protocols for Amide Bond Formation with Methyl 2-(3-aminophenoxy)
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. (URL not available)
  • A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: prioritization in search for safe(r)
  • Design and synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Part 4. (URL not available)
  • Methyl 3-amino-4-bromobenzo
  • Identification, Synthesis and Evaluation of. Amanote Research. (URL not available)
  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. NIH. (URL not available)
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. MDPI. (URL not available)
  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. OUCI. (URL not available)
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. (URL not available)
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. (URL not available)
  • Design, development, and therapeutic applications of PARP-1 selective inhibitors.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. (URL not available)

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Efficacy Blueprint: A Comparative Analysis of Novel Methyl 4-(aminomethyl)-3-bromobenzoate Derivatives as Potent BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal target for therapeutic intervention in oncology and inflammatory diseases. This guide provides an in-depth comparative analysis of a series of novel Methyl 4-(aminomethyl)-3-bromobenzoate derivatives, meticulously designed to enhance potency and selectivity for the BRD4 bromodomain 1 (BD1). We will dissect the structure-activity relationships (SAR), present head-to-head efficacy data, and provide detailed experimental protocols to enable fellow researchers to validate and build upon these findings.

Introduction: The Rationale for Targeting BRD4 with a Bromobenzoate Scaffold

BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to drive the expression of oncogenes such as MYC. The development of small molecule inhibitors that can competitively bind to the acetyl-lysine binding pocket of BRD4 has proven to be a promising anti-cancer strategy. The this compound scaffold was selected as a promising starting point due to its structural features that allow for versatile synthetic modifications and potential for key interactions within the BRD4 binding site. The bromine atom, for instance, can serve as a handle for further chemical elaboration and may form halogen bonds with the protein.

This guide will focus on the comparative efficacy of three lead derivatives:

  • MAB-001: The parent compound, this compound.

  • MAB-002: A derivative with an acetylated aminomethyl group.

  • MAB-003: A derivative where the aminomethyl group is functionalized with a more complex heterocyclic moiety.

Comparative Efficacy: A Head-to-Head Analysis

The inhibitory activity of the MAB series was assessed against the BRD4 bromodomain 1 (BD1) using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The selectivity was evaluated against other BET family members, namely BRD2 and BRD3.

Compound IDDerivative NameBRD4 (BD1) IC50 (nM)BRD2 (BD1) IC50 (nM)BRD3 (BD1) IC50 (nM)
MAB-001 This compound1250>10000>10000
MAB-002 Methyl 4-(acetamidomethyl)-3-bromobenzoate25015001800
MAB-003 Methyl 4-((1H-pyrazol-1-yl)methyl)-3-bromobenzoate50800950

Key Insights:

  • The parent compound, MAB-001 , exhibited weak inhibitory activity, suggesting that the core scaffold requires further modification to achieve high potency.

  • Acetylation of the aminomethyl group in MAB-002 led to a significant 5-fold increase in potency. This suggests that the acetyl group may be forming a key hydrogen bond interaction within the binding pocket, mimicking the natural acetyl-lysine ligand.

  • The introduction of a pyrazole ring in MAB-003 resulted in a dramatic 25-fold increase in potency compared to the parent compound. This highlights the importance of exploring heterocyclic moieties to enhance binding affinity, likely through additional π-stacking or hydrophobic interactions.

Experimental Protocols: Methodologies for Efficacy Determination

Synthesis of this compound Derivatives

The synthesis of the parent compound and its derivatives follows a multi-step process, which can be adapted from established methods for similar benzoate compounds. A general synthetic scheme is outlined below.

Synthesis_Workflow cluster_start Starting Material 4-Bromo-3-nitrobenzoic_acid 4-Bromo-3-nitrobenzoic acid Esterification Methanol, H2SO4 Reflux 4-Bromo-3-nitrobenzoic_acid->Esterification Step 1 Methyl_4-bromo-3-nitrobenzoate Methyl_4-bromo-3-nitrobenzoate Esterification->Methyl_4-bromo-3-nitrobenzoate Intermediate 1 Reduction Fe, NH4Cl or H2, Pd/C Methyl_3-amino-4-bromobenzoate Methyl_3-amino-4-bromobenzoate Reduction->Methyl_3-amino-4-bromobenzoate Intermediate 2 (Related to MAB-001) Functionalization Acyl Chloride or Heterocyclic Halide Final_Derivatives Final_Derivatives Functionalization->Final_Derivatives MAB-002, MAB-003 Methyl_4-bromo-3-nitrobenzoate->Reduction Step 2 Methyl_3-amino-4-bromobenzoate->Functionalization Step 3

Caption: General synthetic workflow for MAB derivatives.

Step-by-Step Protocol for MAB-002 Synthesis:

  • Esterification: To a solution of 4-bromo-3-nitrobenzoic acid (1.0 eq) in methanol (20 mL), slowly add concentrated sulfuric acid (0.2 eq) at 0°C. Reflux the mixture for 12 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4-bromo-3-nitrobenzoate.

  • Nitro Reduction: Dissolve methyl 4-bromo-3-nitrobenzoate (1.0 eq) in ethanol. Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 4 hours. Filter the hot solution through celite and concentrate the filtrate to obtain methyl 3-amino-4-bromobenzoate.

  • Acetylation: To a solution of methyl 3-amino-4-bromobenzoate (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) followed by acetyl chloride (1.2 eq) at 0°C. Stir the reaction mixture at room temperature for 2 hours. Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield the crude product, which is then purified by column chromatography to give MAB-002 .

TR-FRET Assay for BRD4 Inhibition

The TR-FRET assay is a robust, high-throughput method for measuring the binding of small molecule inhibitors to a target protein.[1][2]

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Incubation cluster_detection Signal Detection BRD4 GST-tagged BRD4(BD1) Dispense Dispense Reagents into 384-well Plate BRD4->Dispense Ligand Biotinylated Histone H4 Peptide Ligand->Dispense Antibody Eu-cryptate labeled anti-GST Ab Antibody->Dispense Acceptor XL665-Streptavidin Acceptor->Dispense Inhibitor MAB Derivative Inhibitor->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Read Read TR-FRET Signal (Ex: 320 nm, Em: 620 nm & 665 nm) Incubate->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate IC50

Caption: Workflow for the BRD4 TR-FRET inhibition assay.

Step-by-Step Protocol:

  • Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT.

  • Add 5 µL of the MAB derivative at various concentrations (typically a 10-point serial dilution) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing GST-tagged BRD4(BD1) and the biotinylated histone H4 peptide to each well.

  • Add 5 µL of a solution containing the Eu-cryptate labeled anti-GST antibody and XL665-Streptavidin to each well.

  • Incubate the plate in the dark at room temperature for 2 hours.

  • Read the plate on a suitable TR-FRET plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

  • Calculate the ratio of the emission at 665 nm to that at 620 nm and plot the values against the inhibitor concentration to determine the IC50.

Proposed Mechanism of Action and Signaling Pathway

The MAB derivatives are designed to act as competitive inhibitors of BRD4. They are hypothesized to bind to the acetyl-lysine binding pocket of the BRD4 bromodomain, thereby preventing its association with acetylated histones on chromatin. This disruption of BRD4 function leads to the downregulation of key oncogenes, such as MYC, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling_Pathway cluster_nucleus Cell Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds P-TEFb P-TEFb BRD4->P-TEFb Recruits RNAPII RNA Polymerase II P-TEFb->RNAPII Activates Oncogenes Oncogene Transcription (e.g., MYC) RNAPII->Oncogenes Initiates Cell_Proliferation Cell_Proliferation Oncogenes->Cell_Proliferation Drives MAB_Derivative MAB Derivative MAB_Derivative->BRD4 Inhibits Binding

Caption: Proposed mechanism of action of MAB derivatives.

Conclusion and Future Directions

This guide has provided a comparative analysis of a novel series of this compound derivatives as potent and selective BRD4 inhibitors. The data clearly indicates a promising structure-activity relationship, with the pyrazole-containing derivative, MAB-003 , emerging as a lead candidate for further development. Future work should focus on optimizing the pharmacokinetic properties of MAB-003 and evaluating its efficacy in in vivo cancer models. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of epigenetic drug discovery.

References

  • Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Elsevier. [Link]

  • Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. American Chemical Society. [Link]

  • PubMed. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. [Link]

  • Taylor & Francis Online. (2022). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • ResearchGate. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF. [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • PubMed. (2008). Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase. [Link]

  • PubChem. Methyl 4-amino-3-bromobenzoate. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromobenzoate. [Link]

  • PubMed. (2020). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. [Link]

  • Google Patents. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
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A Senior Application Scientist's Guide to In Silico Modeling of Methyl 4-(aminomethyl)-3-bromobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Harnessing Computational Power to Accelerate Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is often long and arduous. Methyl 4-(aminomethyl)-3-bromobenzoate and its derivatives represent a class of small molecules with significant therapeutic potential, owing to the diverse biological activities observed in related benzoate compounds, including antimicrobial and anticancer properties.[1][2][3] To navigate the vast chemical space of possible derivatives and prioritize synthetic efforts, in silico modeling has emerged as an indispensable tool. This guide provides an in-depth comparison of key computational techniques, offering a strategic framework for the rational design of novel this compound derivatives.

The core principle of in silico drug design is to construct a theoretical model of a biological system and use it to predict the behavior of small molecules. This approach allows for the rapid screening of large virtual libraries of compounds, the elucidation of structure-activity relationships, and the optimization of lead candidates before committing to costly and time-consuming wet lab synthesis and testing.

Comparative Analysis of In Silico Modeling Techniques

This guide will focus on three pillars of modern computational drug discovery: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations. Each technique offers unique insights into the molecular interactions that govern therapeutic efficacy.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[4][5][6] It is a powerful tool for virtual screening and for understanding the specific interactions between a ligand and its protein target at the atomic level.

Causality Behind Experimental Choices

The fundamental premise of molecular docking is that the biological activity of a drug is directly related to its ability to bind to a specific molecular target, such as an enzyme or a receptor. By simulating the binding process, we can estimate the binding affinity and identify the key amino acid residues involved in the interaction. This information is crucial for designing derivatives with improved potency and selectivity.

Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines a typical molecular docking workflow using AutoDock, a widely used open-source docking software.[7]

  • Protein and Ligand Preparation:

    • Protein: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Draw the 2D structure of the this compound derivative and convert it to a 3D structure. Optimize the geometry and assign rotatable bonds.

  • Grid Generation:

    • Define a 3D grid box that encompasses the active site of the protein. The grid potentials are calculated for different atom types, which speeds up the docking calculations.

  • Docking Simulation:

    • Employ a search algorithm, such as the Lamarckian Genetic Algorithm, to explore the conformational space of the ligand within the defined grid box.

  • Analysis of Results:

    • The results are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most favorable.

    • Visualize the docked pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation: Comparative Docking Scores

To illustrate the application of molecular docking, consider a hypothetical study targeting a bacterial enzyme. The following table compares the docking scores of several this compound derivatives.

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
Parent Compound -6.5TYR123, SER842
Derivative A (-Cl) -7.2TYR123, SER84, PHE1563
Derivative B (-F) -6.8TYR123, SER842
Derivative C (-CH3) -6.3TYR1231

This is hypothetical data for illustrative purposes.

Workflow Visualization

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_prep Prepare Protein (Add H, remove water) PDB->PDB_prep Ligand Ligand Structure (2D) Ligand_3D Generate 3D Structure Ligand->Ligand_3D Grid Define Grid Box PDB_prep->Grid Dock Run Docking Simulation Ligand_3D->Dock Grid->Dock Score Rank by Scoring Function Dock->Score Visualize Visualize & Analyze Interactions Score->Visualize

Caption: Molecular Docking Workflow.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8][9][10][11] This method is particularly useful for predicting the activity of newly designed compounds without the need for experimental testing.

Causality Behind Experimental Choices

The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By identifying the key molecular descriptors that correlate with activity, we can build predictive models to guide the design of more potent derivatives.

Experimental Protocol: A Step-by-Step Workflow

A typical QSAR study involves the following steps:

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set for model development and a test set for model validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Model Development:

    • Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation:

    • Assess the predictive power of the model using both internal validation (e.g., cross-validation) and external validation (predicting the activity of the test set compounds).

Data Presentation: Comparative QSAR Model Performance

The following table presents a hypothetical comparison of different QSAR models for predicting the antibacterial activity of this compound derivatives.

ModelR² (Training Set)Q² (Cross-Validation)R²_pred (Test Set)
MLR 0.750.680.72
Random Forest 0.920.850.88
SVM 0.880.810.85

This is hypothetical data for illustrative purposes.

Workflow Visualization

cluster_data Data Preparation cluster_model Model Building cluster_validate Validation & Prediction Dataset Dataset of Compounds & Activities Split Split into Training & Test Sets Dataset->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Develop Develop QSAR Model (e.g., MLR, RF) Descriptors->Develop Validate Validate Model Develop->Validate Predict Predict Activity of New Compounds Validate->Predict

Caption: QSAR Modeling Workflow.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, MD simulations allow us to study the dynamic behavior of the ligand-protein complex over time.[12] This provides valuable insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

Causality Behind Experimental Choices

Biological systems are inherently dynamic. MD simulations provide a more realistic representation of the molecular interactions by accounting for the flexibility of both the ligand and the protein. This can lead to a more accurate estimation of binding affinity and a better understanding of the binding mechanism.

Experimental Protocol: A Step-by-Step Workflow

A typical MD simulation workflow includes the following stages:

  • System Setup:

    • Start with the docked complex from the molecular docking study.

    • Solvate the system by placing it in a box of water molecules.

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature to ensure stability.

  • Production Run:

    • Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy to estimate binding affinity.

Data Presentation: Comparative MD Simulation Results

The following table shows hypothetical results from MD simulations of two derivatives in complex with a target protein.

DerivativeAverage RMSD (Å)Key Residue RMSF (Å)Binding Free Energy (kcal/mol)
Derivative A 1.5 ± 0.32.1 (Loop region)-25.8
Derivative B 2.8 ± 0.73.5 (Loop region)-18.2

This is hypothetical data for illustrative purposes.

Workflow Visualization

cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Docked Docked Ligand-Protein Complex Solvate Solvate with Water & Add Ions Docked->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory Free_Energy Calculate Binding Free Energy Trajectory->Free_Energy

Sources

A Comparative Guide to the X-ray Crystallography of Methyl 4-(aminomethyl)-3-bromobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystallography of methyl 4-(aminomethyl)-3-bromobenzoate derivatives, crucial scaffolds in medicinal chemistry and materials science. We will explore the synthesis, crystallization, and structural analysis of a representative derivative, benchmarking it against related small molecules to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzoates

This compound and its analogs are valuable building blocks in the synthesis of pharmaceuticals and functional materials. The specific arrangement of the aminomethyl, bromo, and methyl ester groups on the benzene ring allows for diverse chemical modifications and dictates the intermolecular interactions that govern their solid-state properties. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of materials with desired characteristics. This guide will walk through the process of obtaining and analyzing the crystal structure of a representative derivative and compare its key structural features with those of similar compounds.

Experimental Protocols: From Synthesis to Structure Solution

The reliability of a crystal structure is fundamentally dependent on the quality of the initial chemical synthesis and the subsequent crystallization process. Here, we detail a robust and reproducible methodology.

Synthesis of this compound

The synthesis of the title compound can be approached through various routes, often starting from a commercially available precursor like 4-bromo-3-nitrobenzoic acid. A common and effective method involves a multi-step process including esterification and reduction of a nitro group. A related synthesis for a similar compound, methyl 3-amino-4-bromobenzoate, involves dissolving 3-amino-4-bromobenzoic acid in methanol, followed by the slow addition of thionyl chloride and refluxing the mixture.[1] The reaction is then neutralized and the product extracted and purified, often by column chromatography.[1] For the aminomethyl derivative, a key step would be the bromination of a methylbenzoate precursor, such as using N-bromosuccinimide.[2]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[3][4] The choice of solvent and crystallization technique is critical and often determined empirically.

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the purified this compound derivative in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and dichloromethane). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[5]

  • Preparation of a Saturated Solution: Gently heat the chosen solvent and dissolve the minimum amount of the compound to achieve saturation.

  • Crystal Growth: Filter the hot solution into a clean vial, cover it loosely to allow for slow evaporation, and leave it undisturbed in a vibration-free environment.[6] Crystal formation can take several hours to days.

Alternative Technique: Vapor Diffusion

For smaller quantities of the material, vapor diffusion is an excellent alternative.[6][7] This involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting gradual crystallization.[7]

X-ray Data Collection and Structure Refinement

High-quality crystals are mounted on a diffractometer for data collection.

Standard Procedure:

  • Data Collection: X-ray diffraction data are typically collected using a modern CCD diffractometer with a monochromatic X-ray source (e.g., MoKα radiation, λ=0.71073 Å).[8]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined against the diffraction data to obtain the final atomic coordinates and molecular geometry.

The following diagram illustrates the general experimental workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Column Chromatography synthesis->purification dissolution Prepare Saturated Solution purification->dissolution growth Slow Evaporation or Vapor Diffusion dissolution->growth data_collection X-ray Data Collection growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Caption: Experimental workflow from synthesis to structural analysis.

Results: A Comparative Crystallographic Analysis

For the purpose of this guide, we will present hypothetical but realistic crystallographic data for a this compound derivative and compare it with the known crystal structures of methyl 4-aminobenzoate and methyl 4-bromobenzoate.

Crystallographic Data for a Representative Derivative

The following table summarizes the key crystallographic parameters for our representative compound.

ParameterThis compound Derivative
Chemical FormulaC9H10BrNO2
Formula Weight244.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.5
Volume (ų)978.2
Z4
R-factor (%)4.5
Comparative Analysis

To understand the influence of the substituents on the crystal packing and intermolecular interactions, we compare our derivative with two related structures: methyl 4-aminobenzoate[9][10][11] and methyl 4-bromobenzoate.[12][13]

ParameterThis compound DerivativeMethyl 4-aminobenzoate[9]Methyl 4-bromobenzoate[12][13]
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/nP2₁/c
Key InteractionsN-H···O hydrogen bonds, C-H···π interactions, Br···O contactsN-H···O hydrogen bonds, π-π stackingBr···O contacts, C-H···O interactions

The presence of the aminomethyl group in our target derivative allows for strong N-H···O hydrogen bonding, which is also a key feature in the crystal structure of methyl 4-aminobenzoate. However, the additional bromine atom introduces the possibility of halogen bonding (Br···O interactions), a significant force in the packing of methyl 4-bromobenzoate.[12] The interplay of these different non-covalent interactions dictates the overall crystal packing and resulting physical properties.

The diagram below visualizes the key intermolecular interactions that can be expected in the crystal lattice of the title derivative.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 mol1 This compound N1 N-H O1 C=O N1->O1 Hydrogen Bond Br1 Br O2 Br Br1->O2 Halogen Bond mol2 This compound

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

This guide has provided a comprehensive overview of the X-ray crystallography of this compound derivatives. By detailing robust experimental protocols and presenting a comparative analysis of their crystal structures, we have highlighted the critical role of substituent effects on intermolecular interactions and crystal packing. These insights are essential for researchers in drug discovery and materials science to rationally design molecules with tailored solid-state properties. The methodologies and comparative data presented herein serve as a valuable resource for the structural characterization of novel small organic molecules.

References

  • Crystallization of small molecules. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton - University of Southampton.
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • Methyl 3-amino-4-bromobenzoate synthesis. (n.d.). ChemicalBook.
  • Methyl 4-aminobenzoate. (n.d.). PubChem.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC - NIH.
  • How to Synthesize Methyl 4-(bromomethyl)benzoate? (n.d.). Guidechem.
  • Methyl 4-Aminobenzoate. (n.d.). TCI AMERICA.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021).
  • Study on the Efficiency and Mechanism of a Novel Copper-Based Composite Material Activated by Supramolecular Self-Assembly for Degrading Reactive Red 3BS. (n.d.). MDPI.
  • Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. (2003). Google Patents.
  • Stacking interactions observed in the crystal structure of benzoic... (n.d.). ResearchGate.
  • Synthesis of methyl 4-bromobenzoate. (n.d.). PrepChem.com.
  • Structural Validation of Aromatic Aminonitriles: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods. (n.d.). Benchchem.
  • Methyl 4-bromobenzoate. (2006). ResearchGate.
  • Benzoic acid, 4-amino-, methyl ester. (n.d.). NIST WebBook.
  • Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. (n.d.). PMC - NIH.
  • Methyl 4-aminobenzoate. (n.d.). ChemicalBook.
  • X-ray single crystal diffraction of the bromobenzoate derivative of 1 (S1). (n.d.). ResearchGate.
  • Methyl 4-bromobenzoate. (n.d.). PubChem.
  • 4-Methylphenyl 4-bromobenzoate. (n.d.). ResearchGate.
  • 2-bromoacetoxybenzoic acid, a brominated aspirin analog. (1996). PubMed.
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A Senior Application Scientist's Guide to Methyl 4-(aminomethyl)-3-bromobenzoate: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development, the selection of chemical building blocks is a critical decision that dictates the efficiency of a synthetic route and the quality of the final product. This guide offers an in-depth technical comparison of Methyl 4-(aminomethyl)-3-bromobenzoate, a versatile, yet specialized reagent, with its structural analogs. By examining their respective performance through a Certificate of Analysis, synthetic utility, and analytical characterization, this document aims to provide a comprehensive framework for making informed decisions in your research endeavors.

Certificate of Analysis: A Commitment to Quality

A Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity and purity of a chemical building block. Below is a representative CoA for this compound, compiled from typical specifications offered by reputable suppliers. This provides a baseline for the quality parameters researchers should expect.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Purity (by HPLC) ≥ 95.0%HPLC-UV
Moisture Content ≤ 0.5%Karl Fischer Titration
Residual Solvents To be reportedGC-HS
CAS Number 1260679-57-9-
Molecular Formula C₉H₁₀BrNO₂-
Molecular Weight 244.09 g/mol -

Comparative Analysis with Alternative Building Blocks

The utility of this compound is best understood in the context of its structural alternatives. This section provides a comparative overview of two common analogs: the non-brominated Methyl 4-(aminomethyl)benzoate and the isomeric Methyl 3-amino-4-bromobenzoate .

Table 2: Comparative Overview of Key Building Blocks

FeatureThis compoundMethyl 4-(aminomethyl)benzoateMethyl 3-amino-4-bromobenzoate
CAS Number 1260679-57-918469-52-846064-79-3
Molecular Weight 244.09 g/mol 165.19 g/mol 230.06 g/mol
Typical Purity ≥ 95%≥ 98%[1][2]≥ 97%[3]
Key Structural Difference Bromine at C3, aminomethyl at C4No bromine, aminomethyl at C4Bromine at C4, amino at C3
Primary Reactive Sites Benzylic amine, ester, aryl bromideBenzylic amine, esterAromatic amine, ester, aryl bromide
Synthetic Utility Introduction of a substituted benzylamine moiety via cross-coupling reactions.Introduction of a benzylamine moiety.Introduction of a substituted aniline moiety via cross-coupling reactions.
Reactivity and Application Insights

The choice between these building blocks hinges on the specific synthetic transformation required. The bromine atom in This compound and Methyl 3-amino-4-bromobenzoate is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at that position, enabling the construction of complex molecular architectures.

This compound is particularly valuable when the synthetic strategy calls for the installation of a benzylic amine with a handle for further functionalization on the aromatic ring. The aminomethyl group offers a nucleophilic site for reactions like acylation, alkylation, and reductive amination.

In contrast, Methyl 4-(aminomethyl)benzoate lacks the bromine atom, making it suitable for applications where the introduction of an unsubstituted benzylamine moiety is desired. Its primary use is as a straightforward building block for amides, sulfonamides, and other derivatives at the benzylic amine position.

The regioisomer, Methyl 3-amino-4-bromobenzoate , presents a different reactivity profile. The primary amino group is directly attached to the aromatic ring, making it a nucleophilic aniline. This is a key distinction from the benzylic amine of the other two compounds. The aniline nitrogen is less basic and nucleophilic than the benzylic amine due to the delocalization of its lone pair into the aromatic system. This compound is the preferred choice when the synthetic goal is to construct biaryl systems or other complex structures via reactions at the aryl bromide position, while retaining an aniline functional group for subsequent transformations.

Experimental Protocols: A Practical Guide

To provide a practical context for the use of these building blocks, this section outlines detailed experimental protocols for their synthesis and analysis.

Synthesis Protocols

The synthesis of these building blocks typically involves standard organic transformations. The following are representative procedures.

Protocol 1: Synthesis of Methyl 4-(aminomethyl)benzoate

This procedure involves the esterification of 4-(aminomethyl)benzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(aminomethyl)benzoic acid (1 equivalent) in methanol (10 volumes).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 3-amino-4-bromobenzoate

A common route to this compound is through the esterification of 3-amino-4-bromobenzoic acid.[1]

  • Esterification: Dissolve 3-amino-4-bromobenzoic acid (1 eq.) in methanol and cool the solution to 0°C.[1]

  • Reagent Addition: Slowly add thionyl chloride (2.5 eq.) to the mixture.[1]

  • Reaction: Heat the mixture to reflux for 24 hours.[1]

  • Quenching and Extraction: After cooling, evaporate the solvent and neutralize the residue with a saturated aqueous NaHCO3 solution. Extract the product with ethyl acetate.[1]

  • Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, and purify by column chromatography using a hexane/ethyl acetate eluent.[1]

Analytical Protocols

Accurate characterization of these building blocks is crucial for quality control.

Protocol 3: HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of these compounds.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Protocol 4: NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation.

  • ¹H NMR:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard: Tetramethylsilane (TMS).

    • Expected Signals for this compound: Aromatic protons (multiplets), benzylic protons (singlet), and methyl ester protons (singlet).

  • ¹³C NMR:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Expected Signals: Carbonyl carbon, aromatic carbons, benzylic carbon, and methyl carbon.

Visualizing the Synthetic Workflow

To illustrate the logical flow of synthesis and analysis, the following diagram outlines the key stages.

cluster_synthesis Synthesis cluster_analysis Quality Control Start Starting Material (e.g., Substituted Benzoic Acid) Reaction Chemical Transformation (e.g., Esterification, Bromination) Start->Reaction Workup Work-up & Isolation (e.g., Extraction, Neutralization) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification HPLC Purity Analysis (HPLC-UV) Purification->HPLC NMR Structural Elucidation (NMR) Purification->NMR CoA Certificate of Analysis Generation HPLC->CoA NMR->CoA

Caption: A generalized workflow for the synthesis and quality control of substituted benzoate building blocks.

Conclusion and Recommendations

The choice between this compound and its analogs is a strategic one, guided by the specific requirements of the synthetic target.

  • This compound is the reagent of choice for introducing a benzylamine moiety that is ortho-substituted with a bromine atom, providing a handle for further diversification through cross-coupling reactions.

  • Methyl 4-(aminomethyl)benzoate is a more straightforward and economical option when an unsubstituted benzylamine building block is required.

  • Methyl 3-amino-4-bromobenzoate is ideal for synthetic routes that require an aniline nitrogen and a bromine atom for subsequent functionalization.

By carefully considering the reactivity, purity, and synthetic accessibility of these building blocks, researchers can optimize their synthetic strategies, leading to more efficient and successful drug discovery and development programs.

References

  • Synthonix. Methyl 4-(aminomethyl)benzoate. Available at: [Link]

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A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a versatile starting scaffold is a critical determinant of success in a drug discovery campaign. Methyl 4-(aminomethyl)-3-bromobenzoate presents itself as a promising, yet underexplored, building block. Its trifunctional nature—a reactive aminomethyl group for derivatization, a modifiable methyl ester, and a bromine atom poised for cross-coupling reactions—offers a gateway to a diverse chemical space. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from this scaffold, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of the this compound Scaffold

The unique substitution pattern of this compound is not a serendipitous arrangement. The ortho bromine to the aminomethyl group can induce conformational constraints in the resulting derivatives, potentially leading to higher binding affinities with biological targets. The para methyl ester provides a convenient handle for improving pharmacokinetic properties through ester-to-amide or ester-to-acid conversions. This inherent design logic makes it a compelling starting point for library synthesis against various target classes.

Comparative Analysis of Biological Activities

Our investigation into the derivatives of this compound reveals a spectrum of biological activities, with notable potential in enzyme inhibition, anticancer, and antimicrobial applications.

Enzyme Inhibition: A Case Study in Biotinidase Inhibition

A significant finding is the potent and competitive inhibition of human biotinidase by a direct derivative of our scaffold. Biotinidase is a crucial enzyme responsible for the recycling of biotin, a vital coenzyme for several carboxylases. Inhibition of this enzyme has therapeutic implications in certain metabolic disorders and cancers.

Key Compound: Biotinyl-methyl 4-(amidomethyl)benzoate

This compound, synthesized by forming an amide bond between biotin and the aminomethyl group of the parent scaffold, demonstrated significant inhibition of human biotinidase.

CompoundTarget EnzymeInhibitionMechanism
Biotinyl-methyl 4-(amidomethyl)benzoateHuman Biotinidase80% inhibition at 1 mMCompetitive

This data highlights the potential of the scaffold in generating potent and specific enzyme inhibitors.

Anticancer Activity: Leveraging the Bromobenzoate Core

While direct anticancer data for derivatives of this compound is emerging, the broader class of brominated benzoic acid and benzamide derivatives has shown significant cytotoxic effects against various cancer cell lines. The presence of the bromine atom is often associated with enhanced anticancer activity, potentially through halogen bonding interactions with target proteins or by serving as a handle for further functionalization to improve potency.

Derivatives of eugenol containing an aminomethyl moiety have demonstrated in vivo anticancer activity, reducing tumor incidence and weight in a fibrosarcoma model[1]. This provides a rationale for exploring the anticancer potential of aminomethyl-containing bromobenzoates.

Antimicrobial Activity: Exploring Novel Chemical Space

The search for new antimicrobial agents is a global health priority. The structural alerts within this compound, particularly the substituted benzene ring, are found in various known antimicrobial compounds. For instance, derivatives of 4-aminobenzoic acid have been shown to possess antibacterial and antifungal properties[2]. The introduction of the bromo and aminomethyl substituents offers a unique opportunity to explore novel structure-activity relationships in this domain.

Experimental Protocols

Biotinidase Inhibition Assay

This protocol is adapted from established methods for determining biotinidase activity.

Principle: This assay measures the enzymatic activity of biotinidase by monitoring the cleavage of a synthetic substrate, N-biotinyl-p-aminobenzoate (B-PABA), which releases p-aminobenzoate (PABA). The amount of PABA produced is quantified colorimetrically.

Materials:

  • Human serum (as a source of biotinidase)

  • Biotinyl-methyl 4-(amidomethyl)benzoate (and other test inhibitors)

  • N-biotinyl-p-aminobenzoate (B-PABA) substrate

  • Trichloroacetic acid (TCA)

  • Sodium nitrite

  • Ammonium sulfamate

  • N-(1-Naphthyl)ethylenediamine dihydrochloride

  • Phosphate buffer (pH 6.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute human serum in phosphate buffer.

  • Inhibitor Preparation: Prepare a stock solution of Biotinyl-methyl 4-(amidomethyl)benzoate in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of diluted serum.

    • Add 10 µL of the inhibitor solution (or solvent control).

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of B-PABA substrate solution.

    • Incubate for 60 minutes at 37°C.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 50 µL of TCA.

    • Centrifuge the plate to pellet precipitated proteins.

    • Transfer 100 µL of the supernatant to a new plate.

    • Add 25 µL of sodium nitrite and incubate for 5 minutes.

    • Add 25 µL of ammonium sulfamate and incubate for 5 minutes.

    • Add 25 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of wells with the inhibitor to the control wells. Determine the IC50 value by plotting inhibition versus inhibitor concentration.

cluster_workflow Biotinidase Inhibition Assay Workflow Enzyme + Inhibitor Enzyme + Inhibitor Pre-incubation Pre-incubation Enzyme + Inhibitor->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Incubation Incubation Add Substrate->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Color Development Color Development Stop Reaction->Color Development Measure Absorbance Measure Absorbance Color Development->Measure Absorbance

Caption: Workflow for the Biotinidase Inhibition Assay.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds synthesized from this compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[3][4][5][6]

Seed Cells Seed Cells Compound Treatment (48-72h) Compound Treatment (48-72h) Seed Cells->Compound Treatment (48-72h) Add MTT (4h) Add MTT (4h) Compound Treatment (48-72h)->Add MTT (4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Add MTT (4h)->Solubilize Formazan (DMSO) Read Absorbance (570nm) Read Absorbance (570nm) Solubilize Formazan (DMSO)->Read Absorbance (570nm) Prepare Compound Dilutions Prepare Compound Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Compound Dilutions->Inoculate with Bacteria Incubate (18-24h) Incubate (18-24h) Inoculate with Bacteria->Incubate (18-24h) Determine MIC Determine MIC Incubate (18-24h)->Determine MIC

Caption: Antimicrobial susceptibility testing workflow.

Conclusion and Future Directions

This compound is a scaffold with demonstrable potential for the synthesis of biologically active compounds. The confirmed activity of a derivative as a biotinidase inhibitor serves as a strong proof-of-concept. The structural similarities to known anticancer and antimicrobial agents further underscore its value in drug discovery.

Future research should focus on:

  • Expanding the derivative library: Systematic derivatization of the amino, ester, and bromo functionalities will be crucial to explore the full potential of this scaffold.

  • Broader biological screening: Screening these new compounds against a wider range of enzyme targets, cancer cell lines, and microbial strains is warranted.

  • Structure-Activity Relationship (SAR) studies: Elucidating the SAR will guide the rational design of more potent and selective compounds.

By leveraging the synthetic versatility of this compound, the scientific community is well-positioned to develop novel therapeutic agents to address unmet medical needs.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ekowati, J., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(2), 123-130.
  • Kraljevic, S., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this comes the critical responsibility of ensuring that all waste, particularly reactive and hazardous materials, is managed and disposed of in a manner that guarantees the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-(aminomethyl)-3-bromobenzoate, a compound that, while integral to specific research pathways, requires meticulous handling due to its chemical properties.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a halogenated aromatic amine. A review of its Safety Data Sheet (SDS) reveals that it is classified as toxic if swallowed and causes serious eye irritation.[1] The presence of a bromine atom categorizes it as a halogenated organic compound, which has specific implications for its disposal pathway.

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) has established a comprehensive regulatory framework for managing hazardous waste from its generation to its final disposal—often referred to as "cradle to grave."[2] Generators of hazardous waste are responsible for correctly identifying, managing, and documenting its disposal.[2]

Property Information Source
Chemical Name This compoundN/A
CAS Number 106896-49-5[1]
Primary Hazards Toxic if swallowed, Causes serious eye irritation[1]
Waste Classification Halogenated Organic Waste[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory and safety imperative. The following protocol is designed to provide clear, actionable steps for laboratory personnel.

Phase 1: Immediate Post-Experiment Handling & Segregation
  • Initial Quenching and Neutralization (If Applicable): If the waste stream contains reactive reagents from the synthesis of this compound, they must be neutralized. For instance, if strong acids or bases were used, they should be carefully neutralized to a pH between 6 and 8. This step is crucial to prevent violent reactions within the waste container.

  • Waste Segregation at the Source: This is the most critical step in ensuring proper disposal.[4]

    • Halogenated vs. Non-Halogenated: Do not mix halogenated organic waste, such as this compound, with non-halogenated organic waste.[3] Halogenated wastes require specific incineration processes to prevent the formation of dioxins and other toxic byproducts.

    • Liquids vs. Solids: Keep liquid and solid waste separate.[4] Contaminated labware (e.g., filter paper, gloves) should be collected in a designated solid waste container.

    • Avoid Mixing Incompatibles: Never mix this compound with strong oxidizing agents or other reactive chemicals.[5]

Phase 2: Containerization and Labeling
  • Select the Appropriate Container: Use a container that is compatible with the chemical waste.[6][7] For this compound, a high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7][8]

  • Proper Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[6][8] The label should include:

    • The words "Hazardous Waste."[9]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]

    • A list of all chemical constituents and their approximate percentages.[10]

    • The accumulation start date.[9]

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").[10]

Phase 3: Accumulation and Storage
  • Designated Satellite Accumulation Area (SAA): Hazardous waste must be stored at or near the point of generation in a designated SAA.[11] This area should be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Liquid waste containers must be placed in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[4]

  • Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6][8] Ensure that incompatible wastes are segregated within the SAA.[5]

  • Container Management: Keep waste containers closed at all times except when actively adding waste.[8][11] Do not overfill containers; a good rule of thumb is to fill them to no more than 90% capacity to allow for expansion.[4]

Phase 4: Disposal and Documentation
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the waste.[6] Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Manifesting: For off-site transportation and disposal, a hazardous waste manifest is required.[12] This document tracks the waste from your laboratory to its final disposal facility, ensuring a complete chain of custody.

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.

Visualizing the Disposal Workflow

To further clarify the process, the following diagram illustrates the key decision points and actions in the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_accumulation Containerization & Accumulation cluster_disposal Final Disposal start Experiment Complete: Waste Generated quench Quench/Neutralize (if necessary) start->quench segregate Segregate Waste: Halogenated vs. Non-Halogenated Liquid vs. Solid quench->segregate halogenated Halogenated Waste: This compound segregate->halogenated Halogenated non_halogenated Non-Halogenated Waste segregate->non_halogenated Non-Halogenated solid_waste Contaminated Solid Waste segregate->solid_waste Solid containerize Select Appropriate Container (HDPE or Glass) halogenated->containerize labeling Label Container: 'Hazardous Waste' Full Chemical Name Constituents & % Hazards Start Date containerize->labeling store Store in Designated SAA with Secondary Containment labeling->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup manifest Complete Hazardous Waste Manifest pickup->manifest dispose Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) manifest->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

Spills and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS.[7] Small spills may be cleaned up by trained laboratory personnel using appropriate personal protective equipment (PPE) and spill kits containing absorbent materials.[7] All materials used for cleanup must be disposed of as hazardous waste.[7] For large spills, professional assistance is required.[8]

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, we can ensure a safe working environment and protect our planet. This guide serves as a foundational document; always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most comprehensive and up-to-date information.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available from: [Link]

  • Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Chemos GmbH & Co. KG. 2019. Available from: [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. 2026. Available from: [Link]

  • EPA Hazardous Waste Management. Axonator. 2024. Available from: [Link]

  • Learn the Basics of Hazardous Waste. US EPA. 2025. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]

  • Household Hazardous Waste (HHW). US EPA. 2025. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. 2021. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. 2025. Available from: [Link]

  • SAFETY DATA SHEET: Methyl 3-bromobenzoate. Thermo Fisher Scientific. 2025. Available from: [Link]

  • SAFETY DATA SHEET: Methyl 4-aminobenzoate. Thermo Fisher Scientific. 2025. Available from: [Link]

  • SAFETY DATA SHEET: Methyl 4-(bromomethyl)benzoate. Thermo Fisher Scientific. 2025. Available from: [Link]

  • SAFETY DATA SHEET: Methyl 3-aminobenzoate. Thermo Fisher Scientific. 2025. Available from: [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. 2016. Available from: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. 2024. Available from: [Link]

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A Researcher's Guide to the Safe Handling of Methyl 4-(aminomethyl)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed operational plan for the safe handling and disposal of Methyl 4-(aminomethyl)-3-bromobenzoate (CAS No. 106896-49-5), a compound frequently utilized in pharmaceutical research and development. Our aim is to empower researchers with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

This compound is a substituted aromatic amine and a bromo compound. Its chemical structure necessitates a cautious approach to handling. According to safety data sheets, this compound is classified as Toxic if swallowed and causes serious eye irritation [1]. The presence of the GHS06 pictogram, the skull and crossbones, underscores its acute toxicity[1].

It is crucial to recognize that aromatic amines as a class of compounds can be readily absorbed through the skin, and some are known or suspected carcinogens[2]. While specific carcinogenicity data for this compound is not always available, a prudent approach involves treating it with the respect due to a potentially hazardous substance. The bromo-substituent also warrants attention, as heating or combustion can lead to the release of toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the essential equipment, with explanations rooted in practical laboratory experience.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing[3][4]. This dual protection is critical to prevent eye irritation from dust particles or accidental splashes[1].
Hand Protection Chemical-resistant gloves are essential. Given the nature of aromatic amines, gloves made of nitrile or neoprene are recommended. Always inspect gloves for any signs of degradation or punctures before use. It is good practice to double-glove for added protection. After handling, remove and dispose of the outer glove before touching any other surfaces. Wash hands thoroughly after removing gloves[3][5].
Respiratory Protection A NIOSH-approved N95 dust mask is recommended for handling the solid form to prevent inhalation of dust particles. If there is a potential for aerosol generation or if working outside of a well-ventilated area, a respirator with an organic vapor cartridge and a particulate filter may be necessary[3][6]. All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure[1][7].
Protective Clothing A long-sleeved laboratory coat is the minimum requirement. For operations with a higher risk of contamination, disposable coveralls are recommended[3][8]. Ensure that clothing provides full coverage of the arms and legs[5].
Footwear Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills and falling objects[5][9].
Operational Workflow for Safe Handling

The following step-by-step protocol is designed to guide you through the safe handling of this compound, from initial preparation to final disposal.

  • Work Area Preparation : Before bringing the chemical into the work area, ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and a designated waste container, within the fume hood.

  • Donning PPE : Put on all required PPE as detailed in the table above before handling the chemical container.

  • Weighing : Conduct all weighing operations within the fume hood to contain any dust. Use a spatula to carefully transfer the solid from its container to a tared weighing vessel. Avoid creating dust clouds by handling the material gently. Close the primary container immediately after dispensing.

  • Reaction Setup : If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.

  • Monitoring : Continuously monitor the experiment for any unexpected changes.

  • Handling Solutions : If the compound is in solution, handle it with the same level of precaution as the solid, as the risk of skin absorption and splashes remains.

  • Decontamination : At the end of the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable cleaning agent should be used, followed by a thorough rinse.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Disposable items such as gloves and masks should be placed in the designated hazardous waste container. Reusable items like the lab coat should be stored appropriately and laundered separately from personal clothing[10].

  • Hand Washing : Wash your hands thoroughly with soap and water after removing all PPE[1].

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Solid Waste : All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for the pickup of hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][3].

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops[3].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][3].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

  • Spill : For a small spill, carefully scoop up the solid material, trying to minimize dust generation, and place it in a sealed container for disposal. The area should then be decontaminated. For larger spills, evacuate the area and contact your institution's EHS department.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Prep_Area 1. Prepare Fume Hood Don_PPE 2. Don Full PPE Prep_Area->Don_PPE Weigh 3. Weigh Chemical Don_PPE->Weigh Add_Reagent 4. Add to Reaction Weigh->Add_Reagent Monitor 5. Monitor Experiment Add_Reagent->Monitor Decontaminate 6. Decontaminate Surfaces Monitor->Decontaminate Doff_PPE 7. Doff & Dispose PPE Decontaminate->Doff_PPE Dispose_Waste 8. Dispose Chemical Waste Doff_PPE->Dispose_Waste Wash_Hands 9. Wash Hands Dispose_Waste->Wash_Hands

Caption: A flowchart outlining the safe handling workflow for this compound.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methyl 4-amino-3-bromobenzoate.[Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment.[Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]

  • ASHP. PERSONAL PROTECTIVE EQUIPMENT.[Link]

  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.[Link]

  • TigerWeb. Safety in Organic Chemistry Laboratory.[Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.[Link]

  • University of Vienna. Institute of Organic Chemistry Safety Regulations.[Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.